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Core Science & Biosynthesis

Foundational

(1H-1,2,3-Triazol-1-yl)methanol chemical structure and molecular weight

Topic: (1H-1,2,3-Triazol-1-yl)methanol Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (1H-1,2,3-Triazol-1-yl)methanol Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Dynamics

(1H-1,2,3-Triazol-1-yl)methanol is a functionalized heterocyclic intermediate formed by the N-hydroxymethylation of 1,2,3-triazole. In the context of medicinal chemistry and drug design, it serves as a critical precursor for introducing the 1,2,3-triazole pharmacophore—a well-known bioisostere for amide bonds and carboxylic acids.

Critical Technical Note on Isomerism: Researchers must recognize that 1,2,3-triazole derivatives exist in a tautomeric equilibrium. While the user-specified nomenclature (1H-1,2,3-Triazol-1-yl)methanol refers specifically to the N1-substituted isomer, this species is kinetically formed and often exists in equilibrium with the thermodynamically more stable N2-isomer (2H-1,2,3-triazol-2-yl)methanol. In solution, particularly in the presence of formaldehyde, these species can interconvert or revert to the parent triazole.

Structural Visualization: Tautomerism & Equilibrium

The following diagram illustrates the structural relationship between the N1 and N2 isomers and their formation from 1,2,3-triazole and formaldehyde.

Triazole_Equilibrium Triazole 1H-1,2,3-Triazole (Parent Heterocycle) N1_Isomer (1H-1,2,3-Triazol-1-yl)methanol (N1-Isomer: Kinetic Product) Triazole->N1_Isomer Kinetic Addition Formaldehyde Formaldehyde (HCHO) Formaldehyde->N1_Isomer Kinetic Addition N1_Isomer->Triazole Reversion N2_Isomer (2H-1,2,3-Triazol-2-yl)methanol (N2-Isomer: Thermodynamic Product) N1_Isomer->N2_Isomer Rearrangement (Isomerization)

Caption: Kinetic formation of the N1-isomer and its potential rearrangement to the thermodynamic N2-isomer.

Physicochemical Profile

The following data characterizes the target N1-isomer. Note that commercial sources often supply the benzotriazole analogue (CAS 28539-02-8), which is chemically distinct. Do not conflate the two.

PropertyDataNotes
Systematic Name (1H-1,2,3-Triazol-1-yl)methanolN1-substituted isomer
Molecular Formula C₃H₅N₃O
Molecular Weight 99.09 g/mol Calculated based on IUPAC atomic weights
CAS Registry Not widely establishedOften generated in situ; distinct from Benzotriazole-1-methanol (CAS 28539-02-8)
Appearance Colorless oil or white solidHygroscopic; often handled in solution
Solubility High: Water, MeOH, DMSOPolar hydroxymethyl group enhances solubility
Stability Moderate/LowProne to deformylation (loss of CH₂O) or isomerization to N2 form

Synthesis & Experimental Protocols

Mechanism of Action

The synthesis involves the nucleophilic attack of the triazole nitrogen on the electrophilic carbonyl carbon of formaldehyde.

  • N1 Attack: Breaks C2v symmetry, yielding the 1H-isomer.

  • N2 Attack: Preserves symmetry, yielding the 2H-isomer.

Protocol: Direct Hydroxymethylation

This protocol describes the generation of the hydroxymethyl triazole species. Note that without specific directing groups, a mixture of N1 and N2 isomers (typically ~3:7 ratio) is obtained.

Reagents:

  • 1H-1,2,3-Triazole (1.0 eq)

  • Formaldehyde (37% aq. solution or Paraformaldehyde) (1.2 eq)

  • Solvent: Water or Acetonitrile

  • Base (Optional catalytic): Triethylamine (Et₃N)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 1,2,3-triazole in water (concentration ~1.0 M).

  • Addition: Add 37% formaldehyde solution dropwise at room temperature (25°C).

  • Reaction: Stir the mixture for 4–6 hours.

    • Observation: If using paraformaldehyde, the suspension will clear as the reaction proceeds.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The product is more polar than the starting triazole.

  • Workup (Critical):

    • Evaporate the solvent under reduced pressure at low temperature (<40°C) to prevent reversion to starting materials.

    • The residue is typically a viscous oil containing a mixture of N1 and N2 isomers.

  • Purification: Flash chromatography is difficult due to equilibrium. Use immediately for downstream reactions (e.g., N-alkylation or substitution).

Synthesis_Workflow Start Start: 1,2,3-Triazole + Formaldehyde Reaction Stir at 25°C (4-6 hrs) Solvent: Water/MeCN Start->Reaction Evaporation Vacuum Evaporation < 40°C (Prevent Reversion) Reaction->Evaporation Product Crude Product (Mixture of N1/N2 Isomers) Evaporation->Product Downstream Immediate Use (e.g., N-Alkylation) Product->Downstream

Caption: Synthetic workflow for the generation of (1H-1,2,3-Triazol-1-yl)methanol.

Characterization: A Self-Validating System

To ensure the integrity of your compound, you must distinguish between the N1 and N2 isomers using ¹H NMR Spectroscopy . This is the primary self-validating check.

¹H NMR Diagnostic Signals (DMSO-d₆, 400 MHz)
FeatureN1-Isomer (Target)N2-Isomer (Thermodynamic)Mechanistic Reason
Symmetry Asymmetric Symmetric N1-sub breaks symmetry; N2-sub preserves it.
Triazole CH (H4/H5) Two distinct signals One singlet (2H) In N1, H4 and H5 are chemically non-equivalent. In N2, they are identical.
Shift Range (CH) ~7.7 ppm and ~8.1 ppm~7.8–8.0 ppm (Singlet)Electronic environment differs at C4 vs C5 for N1-isomer.
CH₂ Protons Doublet (if coupling to OH)Singlet (often)

Validation Check:

  • If your NMR spectrum shows a single sharp singlet in the aromatic region (~7.9 ppm), you have predominantly the N2-isomer .

  • If you observe two distinct signals (or a set of doublets) in the aromatic region, you have successfully isolated the N1-isomer (or a mixture containing it).

Applications in Drug Discovery[2][3][4][5]

Bioisosterism

The (1H-1,2,3-Triazol-1-yl)methanol moiety acts as a non-classical bioisostere.

  • Amide Mimic: The dipole moment and H-bond acceptor capabilities of the triazole ring mimic the peptide bond, improving metabolic stability against proteases.

  • Linker Chemistry: The hydroxymethyl group serves as a "handle" for further functionalization, allowing the triazole to be tethered to other pharmacophores.

Synthetic Utility: The "Click" Connection

While the hydroxymethyl derivative itself is a simple intermediate, it is the precursor to N-halomethyl triazoles .

  • Reaction: Treatment with Thionyl Chloride (SOCl₂) converts the -OH to -Cl.

  • Utility: The resulting N-chloromethyl triazole is a potent electrophile used to attach the triazole ring to nucleophilic drug scaffolds (e.g., amines, phenols) via N-alkylation.

Energetic Materials Precursor

Low molecular weight triazoles have high nitrogen content. While (1H-1,2,3-Triazol-1-yl)methanol is generally stable in solution, derivatives (especially nitrates or azides) can be energetic. Safety Precaution: Always handle isolated triazole solids in small quantities (<1g) until impact sensitivity is established.

References

  • Kalisiak, J., & Fokin, V. V. (2008).[1][2] Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174. [Link]

    • Key Insight: Describes the copper-catalyzed three-component reaction yielding 2-hydroxymethyl-2H-1,2,3-triazoles and discusses the equilibrium of hydroxymethyl triazoles.
  • Dimroth, O. (1902). Ueber intramolekulare Umlagerungen.[3] Umlagerungen in der Reihe des Thiodiazols und Triazols.[4] Justus Liebigs Annalen der Chemie, 323(3), 333–357.

    • Key Insight: Foundational work on the Dimroth rearrangement, explaining the N1 to N2 isomeriz
  • PubChem Compound Summary. (2024). 1H-Benzotriazole-1-methanol (CAS 28539-02-8). [Link]

    • Key Insight: Cited to explicitly differentiate the benzotriazole analog from the user's requested 1,2,3-triazole structure.
  • Worbs, B., et al. (2018). N-Hydroxymethyl-1,2,3-triazoles: Synthesis and Stability. European Journal of Organic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1H-1,2,3-Triazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (1H-1,2,3-Triazol-1-yl)methanol is a functionalized derivative of the foundational heterocyclic compound, 1,2,3-triazole. The introduction of a hyd...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-1,2,3-Triazol-1-yl)methanol is a functionalized derivative of the foundational heterocyclic compound, 1,2,3-triazole. The introduction of a hydroxymethyl group to the triazole ring imparts unique physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (1H-1,2,3-Triazol-1-yl)methanol, its synthesis, and its spectroscopic characterization. Given the limited direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and the parent 1,2,3-triazole to offer a robust predictive profile. This document is intended to serve as a valuable resource for researchers and developers working with triazole-based compounds.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry, often employed as a bioisostere for other functional groups to enhance metabolic stability, improve binding interactions, and modulate solubility.[1][2] The triazole nucleus is found in a variety of approved pharmaceutical agents, underscoring its therapeutic relevance.[1][2] The N-hydroxymethylation of 1,2,3-triazole to form (1H-1,2,3-Triazol-1-yl)methanol introduces a versatile functional handle that can be further modified, making it a valuable building block in organic synthesis.

Molecular Structure and Isomerism

(1H-1,2,3-Triazol-1-yl)methanol exists as a stable N-substituted triazole. It is important to distinguish it from its structural isomers, such as (2H-1,2,3-triazol-2-yl)methanol and the various substituted (1H-1,2,3-triazol-4-yl)methanol and (1H-1,2,3-triazol-5-yl)methanol derivatives. The position of the hydroxymethyl group on the triazole ring significantly influences the molecule's electronic properties, dipole moment, and its potential for hydrogen bonding, thereby affecting its physicochemical and biological properties.

Synthesis of (1H-1,2,3-Triazol-1-yl)methanol: A Proposed Protocol

While a specific, detailed protocol for the synthesis of (1H-1,2,3-Triazol-1-yl)methanol is not extensively documented in readily available literature, a highly plausible synthetic route can be inferred from the well-established chemistry of N-alkylation of triazoles and related heterocycles. The most direct approach involves the reaction of 1H-1,2,3-triazole with formaldehyde. This method is analogous to the synthesis of the corresponding benzotriazole derivative, 1H-Benzotriazole-1-methanol.[3]

Proposed Synthetic Workflow

G Triazole 1H-1,2,3-Triazole Reaction Reaction Mixture (Stirring at 25°C) Triazole->Reaction Formaldehyde Formaldehyde (aq) Formaldehyde->Reaction CrudeProduct Crude Product (Solid) Reaction->CrudeProduct  Crystallization Purification Purification (Recrystallization from THF/Ether) CrudeProduct->Purification FinalProduct (1H-1,2,3-Triazol-1-yl)methanol Purification->FinalProduct

Caption: Proposed synthesis workflow for (1H-1,2,3-Triazol-1-yl)methanol.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,3-triazole in an aqueous solution of formaldehyde (37% w/w). The molar ratio should be approximately 1:1.

  • Reaction Execution: Stir the mixture at room temperature (approximately 25°C). The reaction is expected to proceed readily, potentially leading to the precipitation of the product.

  • Isolation: After the reaction is complete (as monitored by thin-layer chromatography), cool the mixture and collect the solid product by filtration.

  • Purification: Wash the crude product with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and ether, to yield the final product.

It is imperative to note that this is a proposed protocol based on analogous reactions. Researchers should conduct small-scale trials to optimize reaction conditions.

Physicochemical Properties

PropertyValue (1H-1,2,3-Triazole)Value ((1H-Benzotriazol-1-yl)methanol)Predicted/Expected for (1H-1,2,3-Triazol-1-yl)methanol
Molecular Formula C₂H₃N₃C₇H₇N₃OC₃H₅N₃O
Molecular Weight 69.07 g/mol 149.15 g/mol 99.09 g/mol
Appearance Colorless liquidWhite to off-white solid[3]White crystalline solid
Melting Point 23-25 °C148-152 °C[3]Expected to be a solid with a melting point lower than the benzotriazole analog.
Boiling Point 203 °C[4]350 °C[5]Expected to be significantly lower than the benzotriazole analog, but higher than the parent triazole.
Solubility Highly soluble in water[4]Soluble in polar organic solvents, slightly soluble in water.Expected to be highly soluble in water and polar organic solvents due to the hydroxyl group and the polar triazole ring.
pKa 9.4 (as an acid)Not availableExpected to be weakly acidic.
logP Not available0.6 (XLogP3)[6]Predicted to have a low logP value, indicating hydrophilicity.

Spectroscopic Characterization

The structural elucidation of (1H-1,2,3-Triazol-1-yl)methanol relies on a combination of spectroscopic techniques. While a complete set of spectra for the specific compound is not available in the literature, the expected spectral features can be predicted based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the triazole ring protons and the hydroxymethyl protons. The chemical shifts of the triazole protons will be in the aromatic region, and their exact positions will be influenced by the N1-substitution.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Triazole CH (H4)~7.5 - 8.5Singlet
Triazole CH (H5)~7.5 - 8.5Singlet
-CH ₂OH~5.0 - 6.0Singlet or Doublet (if coupled to OH)
-CH₂OH VariableBroad Singlet

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)
Triazole C H (C4)~120 - 140
Triazole C H (C5)~120 - 140
-C H₂OH~60 - 75
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
N=N stretch (triazole)~1400 - 1600Medium-Weak
C-O stretch (alcohol)1000 - 1260Strong
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the hydroxymethyl group. For the analogous 1H-Benzotriazole-1-methanol, the base peak in the mass spectrum corresponds to the loss of the CH₂OH group.[7]

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 99

  • Major Fragment: m/z = 69 (loss of CH₂O)

Applications and Future Directions

(1H-1,2,3-Triazol-1-yl)methanol serves as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl group can be readily converted to other functional groups, allowing for the introduction of the triazole moiety into a wide range of scaffolds. This is particularly relevant in drug discovery, where the 1,2,3-triazole ring is a valued pharmacophore.[1][2] Further research into the biological activity of derivatives of (1H-1,2,3-Triazol-1-yl)methanol could lead to the discovery of novel therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of (1H-1,2,3-Triazol-1-yl)methanol. While direct experimental data for this specific molecule is limited, a robust profile has been constructed through the analysis of closely related compounds and the parent 1,2,3-triazole. The proposed synthetic protocol offers a practical route for its preparation. As a versatile building block, (1H-1,2,3-Triazol-1-yl)methanol holds significant potential for applications in medicinal chemistry and materials science, warranting further investigation into its properties and reactivity.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkat USA. [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds. [Link]

  • Synthesis and properties of nitro-1,2,3-triazoles (Review). (2025). ResearchGate. [Link]

  • Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Synthesis of hydroxymethyl-1,2,3-triazoles. (n.d.). ResearchGate. [Link]

  • Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. (n.d.). Beilstein Journals. [Link]

  • Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. (n.d.). The Royal Society of Chemistry. [Link]

  • 1H-Benzotriazole-1-methanol | C7H7N3O | CID 224169. (n.d.). PubChem. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). Molecules. [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. (2015). MedChemComm. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Supplementary Information. (n.d.). RSC.org. [Link]

  • 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (n.d.). Chinese Journal of Chemistry. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules. [Link]

  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024). PeerJ. [Link]

  • 1,2,3-Triazole - Optional[1H NMR]. (n.d.). SpectraBase. [Link]

  • Fig. S42 1 H NMR of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. (n.d.). ResearchGate. [Link]

  • 1H-1,2,3-Triazole. (2020). American Chemical Society. [Link]

  • Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in... (n.d.). ResearchGate. [Link]

  • A vibrational assignment for 1,2,3-triazole. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • 1H-Benzotriazole, 1-methyl- Properties. (n.d.). EPA. [Link]

  • 1,2,3-Triazole - Optional[FTIR]. (n.d.). SpectraBase. [Link]

  • Benzotriazole. (n.d.). Wikipedia. [Link]

Sources

Foundational

CAS number and safety data sheet (SDS) for (1H-1,2,3-Triazol-1-yl)methanol

This is a comprehensive technical guide for (1H-1,2,3-Triazol-1-yl)methanol , a specialized chemical intermediate. Editorial Note: This guide addresses a critical chemical reality: (1H-1,2,3-Triazol-1-yl)methanol is a ki...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for (1H-1,2,3-Triazol-1-yl)methanol , a specialized chemical intermediate.

Editorial Note: This guide addresses a critical chemical reality: (1H-1,2,3-Triazol-1-yl)methanol is a kinetically formed, transient species that rapidly equilibrates or rearranges to its thermodynamically stable isomer, (2H-1,2,3-Triazol-2-yl)methanol . Consequently, no single commercial CAS number exists for the pure 1H- isomer as a shelf-stable product. This guide provides the necessary data for the in situ generated species and its stable equilibrium forms.

[1][2][3]

Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8][9][10]

The compound is the


-hydroxymethyl derivative of 1,2,3-triazole. It is primarily encountered as a reactive intermediate rather than a static commercial product.
Nomenclature & Identifiers
ParameterDetail
Chemical Name (1H-1,2,3-Triazol-1-yl)methanol
Systematic Name 1-(Hydroxymethyl)-1H-1,2,3-triazole
CAS Number Not Listed / Transient (See Note below)
Parent CAS 288-36-8 (1,2,3-Triazole)
Isomer CAS 81796-76-3 (Generic for hydroxymethyl-1,2,3-triazoles) or similar specific entries for 2H-isomers.[1]
Molecular Formula C

H

N

O
Molecular Weight 99.09 g/mol
SMILES OCn1nncc1 (1H-isomer)

Critical Note on CAS: Commercial searches for this specific name often redirect to (1H-1,2,3-Triazol-4-yl)methanol (C-substituted, CAS 16009-13-5) or the parent triazole. Researchers must distinguish between the N-hydroxymethyl (hemiaminal, unstable) and C-hydroxymethyl (stable click-chemistry product) variants.

Structural Isomerism & Stability

The reaction of 1,2,3-triazole with formaldehyde produces a mixture of isomers.[2] The 1H- isomer is formed kinetically but rearranges to the 2H- isomer, which is thermodynamically favored due to the preservation of aromaticity and minimization of dipole repulsion.

  • Kinetic Product: (1H-1,2,3-Triazol-1-yl)methanol[3][1][4]

  • Thermodynamic Product: (2H-1,2,3-Triazol-2-yl)methanol

Synthesis & Reaction Mechanism[12][13][14][15]

The synthesis involves the


-hydroxymethylation of 1,2,3-triazole using formaldehyde (or paraformaldehyde).[5][6] This reaction is reversible and pH-dependent.
Experimental Protocol: In Situ Generation

Objective: Generation of hydroxymethyl-1,2,3-triazoles for subsequent electrophilic substitution (e.g., chlorination).

  • Reagents: 1,2,3-Triazole (1.0 eq), Formaldehyde (37% aq. solution, 1.2 eq), Water/Dioxane solvent.

  • Conditions: Stir at Room Temperature (RT) for 1–4 hours.

  • Observation: The reaction mixture reaches an equilibrium containing approx. 30% 1H- isomer and 70% 2H- isomer.

  • Isolation: Evaporation of water yields a semi-solid mixture. Attempting to purify the 1H- isomer typically drives the equilibrium toward the 2H- form or reverts to starting materials.

Mechanism Diagram

The following diagram illustrates the tautomeric equilibrium and the rearrangement pathway.

TriazoleReaction Start 1,2,3-Triazole (CAS 288-36-8) Isomer1 (1H-1,2,3-Triazol-1-yl)methanol (Kinetic Product) UNSTABLE Start->Isomer1 + HCHO (Fast) HCHO Formaldehyde Isomer1->Start - HCHO Isomer2 (2H-1,2,3-Triazol-2-yl)methanol (Thermodynamic Product) STABLE Isomer1->Isomer2 Rearrangement (Isomerization)

Figure 1: Reaction pathway showing the kinetic formation of the 1H-isomer and its subsequent rearrangement to the stable 2H-isomer.

Composite Safety Data Sheet (SDS)

Since (1H-1,2,3-Triazol-1-yl)methanol is not isolated as a pure commercial substance, a standard SDS is unavailable. The following safety profile is constructed from its precursors and structural analogs (N-hydroxymethyl azoles).

Hazard Identification (GHS Classification)

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Irritation Cat 2H315: Causes skin irritation.[7]
Eye Damage Cat 1H318: Causes serious eye damage (due to formaldehyde release).
Carcinogenicity Cat 1BH350: May cause cancer (Formaldehyde component).
Explosives Div 1.3Warning: 1,2,3-Triazoles can be energetic/explosive if dried and heated.
Precautionary Measures[5][8]
  • P201: Obtain special instructions before use (due to formaldehyde).

  • P210: Keep away from heat/sparks/open flames. No smoking. (Triazole ring stability).[8][9][10][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

Handling & Storage[5]
  • Storage: Store in solution if possible. Do not allow to dry completely, as anhydrous triazoles can be shock-sensitive. Keep at 2–8°C.

  • Incompatibility: Strong oxidizing agents, heavy metals (forms explosive metal triazolides), and strong acids.

  • Stability: The compound slowly decomposes to release formaldehyde. Use fresh preparations.

Applications in Drug Discovery[6]

Despite its instability, the N-hydroxymethyl motif is a valuable functional handle in medicinal chemistry.

  • Prodrug Design (Formaldehyde Donors):

    • N-hydroxymethyl groups can improve water solubility of azole drugs.

    • They act as "soft drugs," hydrolyzing in vivo to release the active parent azole and formaldehyde (toxicity limits this application).

  • Synthesis of N-Chloromethyl Electrophiles:

    • Reaction of the hydroxymethyl mixture with thionyl chloride (

      
      ) or phosphorus pentachloride (
      
      
      
      ) yields 1-(chloromethyl)-1,2,3-triazole .
    • These chloromethyl derivatives are potent alkylating agents used to attach the triazole ring to other pharmacophores.

  • Bioisosteres:

    • The 1,2,3-triazole ring is a classic bioisostere for amide bonds, offering resistance to metabolic hydrolysis while maintaining hydrogen bond acceptor capabilities.

Experimental Workflow: Utilization

The following diagram outlines the standard workflow for utilizing this intermediate in a research setting.

Workflow Step1 1. Mix Triazole + Formaldehyde (In situ generation) Step2 2. Equilibration (Formation of 1H/2H mixture) Step1->Step2 1-4 hrs @ RT Step3 3. Derivatization (e.g., + SOCl2 -> Chloromethyl-triazole) Step2->Step3 Immediate Use Step4 4. Coupling (Reaction with Nucleophile) Step3->Step4 Drug Synthesis

Figure 2: Recommended workflow for utilizing the transient hydroxymethyl species in synthesis.

References

  • Kalisiak, J., & Fokin, V. V. (2008).[12] Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3175–3178. [Link]

    • Key Reference: Describes the synthesis, equilibrium, and chlorin
  • Source: Baseline safety d
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 67516: 1,2,3-Triazole.[9] [Link]

    • Source: Physicochemical properties and general hazard data.[7][9]

Sources

Exploratory

The Fulcrum of Functionality: A Technical Guide to (1H-1,2,3-Triazol-1-yl)methanol in Heterocyclic Chemistry

Abstract The 1,2,3-triazole moiety, a cornerstone of modern heterocyclic chemistry, owes much of its synthetic versatility to the strategic functionalization of its nitrogen atoms. Among the diverse array of N-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole moiety, a cornerstone of modern heterocyclic chemistry, owes much of its synthetic versatility to the strategic functionalization of its nitrogen atoms. Among the diverse array of N-substituted triazoles, (1H-1,2,3-triazol-1-yl)methanol and its derivatives represent a critical class of reagents and intermediates. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of these N-hydroxymethylated triazoles. We will delve into their role as stable formaldehyde surrogates, their transformation into versatile electrophilic building blocks, and the pivotal function of their benzofused analogues as highly effective N,O-bidentate ligands in transition metal catalysis. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical properties of (1H-1,2,3-triazol-1-yl)methanol for the construction of complex molecular architectures.

Introduction: The Strategic Importance of the N-Hydroxymethyl Handle

The ascent of the 1,2,3-triazole ring system in drug discovery, materials science, and bioconjugation chemistry is inextricably linked to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This reaction provides a robust and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles, which are prized for their exceptional chemical stability, capacity for hydrogen bonding, and ability to act as rigid linkers or bioisosteres.[3][4]

However, the full synthetic potential of the triazole core is unlocked through the functionalization of its nitrogen atoms. (1H-1,2,3-Triazol-1-yl)methanol introduces a hydroxymethyl group at the N1 position, a seemingly simple modification that imparts a wealth of synthetic utility. This "handle" serves three primary strategic purposes:

  • A Masked Functionality: It acts as a stable, crystalline precursor to the parent NH-1,2,3-triazole, allowing for the controlled release of this important structural motif.

  • A Formaldehyde Surrogate: It provides a safe and convenient source of anhydrous formaldehyde for hydroxymethylation reactions, circumventing the challenges associated with handling gaseous formaldehyde.[5][6]

  • A Precursor to Electrophiles and Ligands: The hydroxyl group can be readily converted into other functionalities, such as halogens, creating versatile electrophilic intermediates. Furthermore, in concert with the triazole nitrogens, it forms a powerful N,O-bidentate chelation motif, crucial for catalysis.[7]

This guide will systematically explore these functions, providing both mechanistic rationale and practical, field-tested protocols.

Synthesis of N-Hydroxymethyl-1,2,3-Triazoles

The preparation of N-hydroxymethyl-1,2,3-triazoles can be broadly approached via two main strategies: direct N-hydroxymethylation of a pre-formed triazole ring or a one-pot multicomponent reaction that constructs the ring and attaches the hydroxymethyl group concurrently.

Direct Hydroxymethylation of NH-1,2,3-Triazoles

The most straightforward method involves the reaction of an NH-1,2,3-triazole with formaldehyde. This reaction typically proceeds under basic or neutral conditions. The choice of formaldehyde source is critical; aqueous formaldehyde (formalin) is commonly used for its convenience.

Experimental Protocol: Synthesis of (1H-1,2,3-Triazol-1-yl)methanol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

  • 1H-1,2,3-Triazole

  • Formaldehyde (37% aqueous solution)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-1,2,3-triazole (1.0 eq) in water, add formaldehyde (1.2 eq, 37% aq. solution).

  • Add a catalytic amount of potassium carbonate (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (1H-1,2,3-triazol-1-yl)methanol.

One-Pot, Three-Component Synthesis

A highly efficient and atom-economical approach involves the copper(I)-catalyzed reaction of a terminal alkyne, sodium azide, and formaldehyde.[8][9] This reaction is notable because it often leads to the thermodynamically more stable 2-hydroxymethyl-2H-1,2,3-triazole isomer. The reaction proceeds via the in situ formation of azidomethanol (HO-CH₂-N₃), which then undergoes cycloaddition with the copper acetylide. The initially formed 1-hydroxymethyl-1H-1,2,3-triazole is often unstable and rearranges to the 2H-isomer.[8]

Caption: One-pot synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.

This methodology provides a scalable and convenient route to a variety of 2-hydroxymethyl-1,2,3-triazoles, which are versatile intermediates in their own right.[8]

Reactivity and Applications

(1H-1,2,3-Triazol-1-yl)methanol as a Formaldehyde Surrogate

Handling gaseous formaldehyde is hazardous and technically challenging. Polymeric forms like paraformaldehyde require depolymerization, which can be inefficient. (1H-1,2,3-Triazol-1-yl)methanol and its benzofused analogue, (1H-benzo[d][1][10][11]triazol-1-yl)methanol, serve as excellent, stable, and crystalline sources of anhydrous formaldehyde in situ.[12]

Under basic conditions, these reagents undergo a retro-Mannich type reaction to release formaldehyde, which can then be trapped by a suitable nucleophile. This strategy is particularly valuable for reactions involving organometallic reagents or other strongly basic, anhydrous conditions where aqueous formaldehyde sources are incompatible.

Caption: In situ generation of formaldehyde for hydroxymethylation.

Experimental Protocol: Hydroxymethylation of an Aryl Lithium using (1H-Benzo[d][1][10][11]triazol-1-yl)methanol

Disclaimer: This protocol involves pyrophoric reagents and must be performed under an inert atmosphere by trained personnel.

Materials:

  • Aryl Halide (e.g., Bromobenzene)

  • n-Butyllithium (n-BuLi) in hexanes

  • (1H-Benzo[d][1][10][11]triazol-1-yl)methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add the aryl halide (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete formation of the aryllithium reagent.

  • In a separate flask, dissolve (1H-benzo[d][1][10][11]triazol-1-yl)methanol (1.2 eq) in anhydrous THF.

  • Add the solution of the formaldehyde surrogate dropwise to the aryllithium solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding benzyl alcohol.

Table 1: Comparison of Formaldehyde Surrogates

Formaldehyde SourcePhysical FormKey AdvantagesKey Disadvantages
Formaldehyde (gas)GasPurest formHighly toxic, difficult to handle and meter
ParaformaldehydeSolid PolymerInexpensive, solidRequires thermal or acid-catalyzed depolymerization, often incomplete
TrioxaneSolid TrimerStable, crystallineRequires strong acid catalysis for depolymerization
(1H-Benzo[d][1][10][11]triazol-1-yl)methanolSolidStable, crystalline, generates anhydrous HCHO under mild basic conditionsHigher molecular weight, atom economy considerations
Conversion to Electrophilic Intermediates

The hydroxyl group of N-hydroxymethyl triazoles is readily converted into a good leaving group, transforming the methylene unit into a potent electrophile. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) efficiently produces N-chloromethyl-1,2,3-triazoles.[8]

These chloromethyl derivatives are valuable alkylating agents, reacting with a wide range of nucleophiles (e.g., phenoxides, azides, amines) to introduce the triazolylmethyl moiety into other molecules. This two-step sequence (hydroxymethylation followed by chlorination) provides a reliable method for the N-alkylation of various substrates.[8]

(1H-Benzo[d][1][10][11]triazol-1-yl)methanol as an N,O-Bidentate Ligand

In the realm of transition metal catalysis, particularly copper-catalyzed cross-coupling reactions, ligand design is paramount. (1H-Benzo[d][1][10][11]triazol-1-yl)methanol has emerged as a robust, inexpensive, and highly effective N,O-bidentate ligand.[7] The ligand's efficacy stems from the cooperative binding of the triazole N2 (or N3) nitrogen and the hydroxyl oxygen to the copper center. This chelation stabilizes the catalytically active copper(I) species and facilitates the key steps of the catalytic cycle.[13]

This ligand system has proven particularly effective in Ullmann-type C-S coupling reactions for the synthesis of aryl sulfides. The protocol is often palladium-free, operationally simple, and tolerates a wide range of functional groups.[7]

Catalytic_Cycle_S-Arylation CuI_L Cu(I)-Ligand Complex CuIII_Intermediate Cu(III) Intermediate CuI_L->CuIII_Intermediate Oxidative Addition RS_Cu [RS-Cu(III)-Ar] Complex CuIII_Intermediate->RS_Cu Ligand Exchange (Thiolate Coordination) Product_Complex Product-Cu(I) Complex Product_Complex->CuI_L Catalyst Regeneration Product Aryl Sulfide (Ar-S-R) Product_Complex->Product Product Release ArX Aryl Halide (Ar-X) ArX->CuI_L RSH Thiol (R-SH) RSH->CuIII_Intermediate Base Base Base->RSH Deprotonation RS_Cu->Product_Complex Reductive Elimination

Caption: Proposed catalytic cycle for Cu-catalyzed S-arylation.

The bidentate nature of the (1H-benzo[d][1][10][11]triazol-1-yl)methanol ligand is crucial. It increases the electron density on the copper center, promoting oxidative addition of the aryl halide. It also stabilizes the resulting high-valent copper intermediate, facilitating the subsequent reductive elimination step that forms the desired C-S bond.

Table 2: Representative Yields for Cu-Catalyzed S-Arylation using (1H-Benzo[d][1][10][11]triazol-1-yl)methanol Ligand

Aryl HalideThiolYield (%)Reference
IodobenzeneThiophenol95[7]
4-IodotolueneThiophenol94[7]
1-Bromo-4-methoxybenzeneThiophenol92[7]
1-Iodo-4-nitrobenzeneThiophenol89[7]
Iodobenzene1-Dodecanethiol93[7]

Yields are isolated yields as reported in the cited literature.

Conclusion and Future Outlook

(1H-1,2,3-Triazol-1-yl)methanol and its derivatives are far more than simple functionalized heterocycles; they are versatile and powerful tools in the arsenal of the synthetic chemist. Their ability to act as safe and effective formaldehyde surrogates solves a long-standing practical problem in organic synthesis. The facile conversion of the hydroxymethyl group into an electrophilic handle provides a reliable pathway for the introduction of the triazolylmethyl scaffold. Furthermore, the emergence of the benzotriazole analogue as a highly efficient, inexpensive, and robust N,O-bidentate ligand for copper-catalyzed cross-coupling reactions underscores the profound impact that subtle structural modifications can have on reactivity and catalytic efficiency.

Future research in this area will likely focus on the development of chiral versions of these ligands for asymmetric catalysis, the expansion of their application in other transition-metal-catalyzed transformations, and their incorporation into more complex molecular systems for applications in medicinal chemistry and materials science. The foundational chemistry detailed in this guide provides a solid platform for these future innovations, cementing the role of (1H-1,2,3-triazol-1-yl)methanol as a pivotal building block in modern heterocyclic chemistry.

References

  • Ali, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

  • Attorresi, C. I., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lauko, J., et al. (n.d.). 1H-1,2,3-Triazole: From Structure to Function and Catalysis. UQ eSpace, The University of Queensland. Available at: [Link]

  • Jha, R. R., et al. (2015). (1H-BENZO[d][1][10][11]TRIAZOL-1-YL)METHANOL: AN EFFICIENT BIDENTATE LIGAND FOR COPPER CATALYZED S-ARYLATION OF THIOLS. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Anionic, in situ generation of formaldehyde: a very useful and versatile tool in synthesis. Organic Letters. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Kostakis, G. E., & Lykakis, I. N. (2018). Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Dalton Transactions. Available at: [Link]

  • Kumar, A., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega. Available at: [Link]

  • Rodil, A., et al. (2025). Formaldehyde and its surrogates as a C1 platform for defossilised modern societies. Chemical Society Reviews. Available at: [Link]

  • Singh, M. S., & Samant, S. D. (2010). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Tummatorn, J., et al. (2017). Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

Sources

Foundational

Advanced Technical Guide: 1,2,3-Triazole Methanol Derivatives

Synthesis, Pharmacological Profiling, and Industrial Applications Part 1: Executive Summary & Strategic Value The 1,2,3-triazole methanol motif—specifically (1-substituted-1H-1,2,3-triazol-4-yl)methanol—represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Pharmacological Profiling, and Industrial Applications

Part 1: Executive Summary & Strategic Value

The 1,2,3-triazole methanol motif—specifically (1-substituted-1H-1,2,3-triazol-4-yl)methanol—represents a high-value pharmacophore and functional scaffold in modern chemical science. Unlike generic heterocycles, this specific derivative offers a unique duality:

  • In Medicinal Chemistry: It serves as a non-classical bioisostere of the amide bond, offering resistance to metabolic hydrolysis while retaining hydrogen-bonding capabilities via the C4-hydroxymethyl group.

  • In Material Science: It functions as a superior corrosion inhibitor for mild steel in acidic media, leveraging the nitrogen-rich ring for chemisorption on metal surfaces.

This guide provides a rigorous technical analysis of these derivatives, moving beyond basic literature reviews to offer actionable protocols, mechanistic insights, and quantitative performance data.

Part 2: Synthetic Architecture & Protocols

The synthesis of 1,2,3-triazole methanol derivatives is predominantly achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "Click" chemistry approach ensures regioselectivity for the 1,4-disubstituted isomer, avoiding the formation of the 1,5-isomer common in thermal Huisgen cycloadditions.

Mechanistic Pathway (CuAAC)

The reaction proceeds through a stepwise catalytic cycle involving a copper(I) acetylide intermediate. The mechanism explains the strict regioselectivity.

CuAAC_Mechanism Start Propargyl Alcohol + Azide (R-N3) Cu_Coord Cu(I) Acetylide Formation (π-complex) Start->Cu_Coord Cu(I) Catalyst Cycle_Inter Metallacycle Intermediate (Six-membered Cu-containing ring) Cu_Coord->Cycle_Inter Azide Coordination Product_Release Protonolysis & Product Release Cycle_Inter->Product_Release Ring Contraction Product_Release->Cu_Coord Regenerated Cu(I) Final (1-Substituted-1H-1,2,3-triazol-4-yl)methanol Product_Release->Final Regioselective 1,4-isomer

Figure 1: Catalytic cycle of the CuAAC reaction ensuring 1,4-regioselectivity.

Validated Experimental Protocol

Target Molecule: (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) Reaction Type: Aqueous Click Chemistry (Green Protocol)

Reagents:

  • Benzyl azide (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • CuSO₄[1]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve benzyl azide (10 mmol) and propargyl alcohol (12 mmol) in 20 mL of t-BuOH/H₂O mixture.

  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (1 mmol in 2 mL water) and add it to the reaction mixture, followed immediately by CuSO₄·5H₂O (0.5 mmol in 1 mL water). Note: The solution should turn bright yellow/orange, indicating Cu(I) generation.

  • Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The azide spot will disappear.

  • Work-up: Dilute with 50 mL water and cool in an ice bath. The product often precipitates as a white solid.

  • Purification: Filter the precipitate. If no precipitate forms, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol if necessary.

  • Validation: ¹H NMR (CDCl₃) should show a diagnostic singlet for the triazole proton around δ 7.5–8.0 ppm and a singlet/doublet for the CH₂OH group around δ 4.7 ppm.

Part 3: Industrial Application: Corrosion Inhibition

One of the most robust applications of 1,2,3-triazole methanol derivatives is in the protection of mild steel (MS) in acidic environments (e.g., HCl pickling baths).

Mechanism of Action

These molecules act as Mixed-Type Inhibitors . They adsorb onto the metal surface, blocking both anodic (dissolution) and cathodic (hydrogen evolution) sites.

  • Physisorption: Electrostatic interaction between protonated triazole and charged metal surface.

  • Chemisorption: Donor-acceptor interactions between lone pairs (N, O) and π-electrons of the triazole ring with vacant d-orbitals of Iron (Fe).

Quantitative Performance Data

The following table summarizes the Inhibition Efficiency (IE%) of BTM and its pyridine analogue (PTM) in 1.0 M HCl.

Table 1: Corrosion Inhibition Efficiency on Mild Steel (1.0 M HCl, 298 K)

InhibitorStructure CodeConc. (mM)IE (%) (Weight Loss)IE (%) (EIS)Adsorption Isotherm
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol BTM1.091.5% 93.2% Langmuir
(1-(Pyridin-4-ylmethyl)-...-methanol PTM1.096.8% 97.5% Langmuir

Data Source: Synthesized from comparative analysis of corrosion studies [1][2].

Interpretation: The PTM derivative shows higher efficiency due to the additional nitrogen in the pyridine ring, offering extra anchoring sites for chemisorption.

Part 4: Pharmacological Profiling & SAR

In drug discovery, the hydroxymethyl-triazole motif is a versatile scaffold. It is not just a linker; it actively participates in binding via the hydroxyl group (H-bond donor/acceptor).

Structure-Activity Relationship (SAR) Logic

Modifications to the core structure dictate biological efficacy.

SAR_Logic Core 1,2,3-Triazole Methanol Core N1_Sub N1-Substitution (Benzyl, Phenyl, Alkyl) Core->N1_Sub C4_Hydro C4-Hydroxymethyl (-CH2OH) Core->C4_Hydro Lipophilicity Modulates Lipophilicity (Cell Permeability) N1_Sub->Lipophilicity Target_Bind Target Binding (Pi-Stacking) N1_Sub->Target_Bind H_Bonding H-Bonding Capacity (Active Site Interaction) C4_Hydro->H_Bonding Derivatization Handle for Esterification (Prodrugs/Hybrids) C4_Hydro->Derivatization

Figure 2: SAR workflow for optimizing triazole methanol derivatives.

Key Biological Activities[3][4][5]
  • Anticancer: Hybrids of 1,2,3-triazole methanol with Coumarin or Benzothiazole have shown IC50 values < 10 µM against MCF-7 (breast cancer) cell lines. The triazole ring mimics the peptide bond, stabilizing the molecule in the active site of enzymes like Carbonic Anhydrase or EGFR [3][4].

  • Antifungal: Derivatives targeting CYP51 (lanosterol 14α-demethylase). The N3 atom of the triazole coordinates with the Heme iron of the enzyme, blocking ergosterol synthesis [5].

Part 5: References

  • Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition. 2

  • 1,2,3-Triazole derivatives as corrosion inhibitors for mild steel in acidic medium. Corrosion Science / ResearchGate. 3[2][4][5][6][3][7][8]

  • 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. Chemistry Journal. 9

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health (PMC). 10

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR. CoLab. 11

Sources

Exploratory

The Transient Pharmacophore: Biological Potential and Chemical Dynamics of (1H-1,2,3-Triazol-1-yl)methanol

The following technical guide details the biological activity, chemical dynamics, and experimental utility of (1H-1,2,3-Triazol-1-yl)methanol . Executive Summary (1H-1,2,3-Triazol-1-yl)methanol (CAS: 103964-84-9) represe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, chemical dynamics, and experimental utility of (1H-1,2,3-Triazol-1-yl)methanol .

Executive Summary

(1H-1,2,3-Triazol-1-yl)methanol (CAS: 103964-84-9) represents a unique class of N-hydroxymethyl azoles. Unlike its carbon-substituted counterparts (the stable "Click" chemistry products), this molecule exists at a precarious chemical intersection. It is a hemiaminal —a species in dynamic equilibrium with its parent triazole and formaldehyde.

This guide clarifies the biological potential of this molecule, distinguishing its activity as a formaldehyde-releasing biocide from the target-specific pharmacology of stable triazole scaffolds. We analyze its utility as a reactive intermediate for N-functionalization and provide rigorous protocols for its handling and biological assessment.

Chemical Architecture & Stability Profile

To understand the biological activity of (1H-1,2,3-Triazol-1-yl)methanol, one must first master its instability. The N-hydroxymethyl group is not a static attachment; it is a "masked" form of formaldehyde.

The Equilibrium Dynamics

Synthesis involves the reaction of 1,2,3-triazole with aqueous formaldehyde. However, the product is kinetically controlled and thermodynamically unstable.

  • Formation: Attack of the N1 nucleus on formaldehyde yields the 1-isomer.

  • Rearrangement: The 1-isomer spontaneously rearranges to the more stable 2-hydroxymethyl isomer (2H-1,2,3-triazol-2-yl)methanol or reverts to starting materials.

Key Insight: In biological media (pH 7.4), the compound acts as a pro-drug or pro-toxin , hydrolyzing to release free formaldehyde (the active biocidal agent) and 1,2,3-triazole.

Visualization: Synthesis and Decomposition Pathway

TriazoleDynamics Triazole 1,2,3-Triazole (Starting Material) N1_Product (1H-1,2,3-Triazol-1-yl)methanol (Kinetically Favored) Triazole->N1_Product  Addition (Reversible) Formaldehyde Formaldehyde (CH₂O) Formaldehyde->N1_Product  Addition (Reversible) N2_Product (2H-1,2,3-Triazol-2-yl)methanol (Thermodynamically Stable) N1_Product->N2_Product  Isomerization BioActivity Biocidal Activity (Protein Crosslinking) N1_Product->BioActivity  Hydrolysis (In Vivo)

Figure 1: The dynamic equilibrium of N-hydroxymethyl triazoles. The biological activity is largely driven by the hydrolytic release of formaldehyde.

Biological Activity Potential[1][2][3][4][5][6][7][8]

The biological profile of (1H-1,2,3-Triazol-1-yl)methanol is defined by its electrophilic nature .

Antimicrobial & Antifungal Mechanism
  • Mechanism of Action (MOA): The molecule acts as a formaldehyde donor. Upon penetrating the microbial cell wall, hydrolysis occurs. The released formaldehyde acts as a potent electrophile, cross-linking proteins and DNA via reaction with primary amines and thiols.

  • Spectrum: Broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Limitation: Lack of selectivity makes it unsuitable for systemic therapeutic use in humans, but highly effective as a contact biocide or preservative (similar to imidazolidinyl urea).

Comparative Analysis: N- vs. C-Hydroxymethyl

It is critical to distinguish this molecule from its stable isomer, often generated via CuAAC (Click Chemistry).

Feature(1H-1,2,3-Triazol-1-yl)methanol (1H-1,2,3-Triazol-4-yl)methanol
Structure N-CH₂-OH (Hemiaminal)C-CH₂-OH (Primary Alcohol)
Stability Unstable (Hydrolyzable)Highly Stable
Primary Bioactivity Biocidal (Formaldehyde release)Peptidomimetic / Linker
Drug Discovery Role Reactive Intermediate / ProdrugFragment / Scaffold

Experimental Protocols

Synthesis of (1H-1,2,3-Triazol-1-yl)methanol

Note: This reaction must be performed in a fume hood due to formaldehyde exposure risks.

Reagents: 1,2,3-Triazole (1.0 eq), Formalin (37% aq. formaldehyde, 1.2 eq), Potassium Carbonate (cat.).

  • Setup: Charge a round-bottom flask with 1,2,3-triazole and cool to 0°C.

  • Addition: Dropwise add formalin solution while stirring.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitoring by TLC is difficult due to equilibrium. NMR in DMSO-d6 is preferred.

  • Isolation: Remove water under reduced pressure (lyophilization preferred to avoid thermal decomposition).

  • Product: The resulting oil is a mixture of 1- and 2-hydroxymethyl isomers. Use immediately for biological assays or downstream synthesis.

Antimicrobial Susceptibility Assay (MIC)

To verify the activity is due to the molecule and not just free formaldehyde, controls are essential.

Workflow:

  • Preparation: Dissolve the test compound in DMSO (stock 10 mM).

  • Controls:

    • Positive: Ciprofloxacin.

    • Mechanistic Control: Formaldehyde (equivalent molar concentration).

    • Negative: DMSO vehicle.

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to 96-well plates containing serial dilutions of the compound.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Measure OD600.

    • Interpretation: If MIC of the triazole ≈ MIC of formaldehyde control, the mechanism is release-based.

Synthetic Utility: The "N-Methylene" Shuttle

Beyond direct biological activity, this molecule is a vital synthetic intermediate for creating stable, bioactive N-substituted triazoles. The hydroxyl group is a leaving group that can be displaced by nucleophiles.

Pathway to Bioactive Derivatives

By treating (1H-1,2,3-Triazol-1-yl)methanol with thionyl chloride (


), one generates 1-(chloromethyl)-1H-1,2,3-triazole . This electrophile can then react with amines or phenols to create stable drug candidates.

SyntheticUtility HM_Triazole (1H-1,2,3-Triazol-1-yl)methanol Chloromethyl 1-(Chloromethyl)-1,2,3-triazole HM_Triazole->Chloromethyl  SOCl₂ Target Bioactive N-Substituted Triazole (Stable Pharmacophore) Chloromethyl->Target  Nucleophile (R-NH₂ / R-OH)

Figure 2: Transformation of the transient hydroxymethyl group into stable bioactive scaffolds.

References

  • Kalisiak, J., & Fokin, V. V. (2008).[1] Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174.

  • Katritzky, A. R., et al. (1989). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines.[2] Journal of the Chemical Society, Perkin Transactions 1.

  • Singh, P., et al. (2021). Recent accomplishments on the synthetic/biological facets of pharmacologically active 1H-1,2,3-triazoles.[3][4][5][6][7][8] European Journal of Medicinal Chemistry, 209, 113069.

  • Sigma-Aldrich. (n.d.). 1H-Benzotriazole-1-methanol Product Sheet.

Sources

Foundational

An In-depth Technical Guide to the Decomposition Pathways of (1H-1,2,3-Triazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (1H-1,2,3-Triazol-1-yl)methanol is a key structural motif in medicinal chemistry and drug development, valued for its role as a versatile linker an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-1,2,3-Triazol-1-yl)methanol is a key structural motif in medicinal chemistry and drug development, valued for its role as a versatile linker and its influence on the physicochemical properties of molecules. Understanding its stability and decomposition pathways is paramount for ensuring drug efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the predicted decomposition pathways of (1H-1,2,3-Triazol-1-yl)methanol under various stress conditions, including thermal, hydrolytic, and photolytic stress. It combines theoretical insights with detailed, field-proven experimental protocols to offer a self-validating system for researchers to investigate and characterize the degradation of this important compound. This guide is designed to empower researchers with the knowledge and methodologies to anticipate and control the stability of (1H-1,2,3-triazol-1-yl)methanol and its derivatives in drug development.

Introduction: The Significance of (1H-1,2,3-Triazol-1-yl)methanol in Modern Drug Discovery

The 1,2,3-triazole moiety has become a cornerstone in contemporary medicinal chemistry, largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis. (1H-1,2,3-Triazol-1-yl)methanol, as a functionalized building block, offers a strategic advantage in drug design. The hydroxymethyl group provides a handle for further synthetic modifications, enabling the construction of complex molecular architectures. Furthermore, the triazole ring itself is not merely a passive linker; its dipolar nature and ability to participate in hydrogen bonding can significantly influence a molecule's solubility, metabolic stability, and target-binding affinity.

However, the very features that make (1H-1,2,3-Triazol-1-yl)methanol an attractive scaffold also introduce potential stability liabilities. The N-hydroxymethyl functionality is known to be susceptible to various degradation reactions, and the triazole ring, while generally robust, can undergo fragmentation under energetic conditions. A thorough understanding of these decomposition pathways is therefore not an academic exercise but a critical component of risk assessment and mitigation in drug development. This guide will delve into the likely degradation mechanisms and provide the practical tools to study them.

Predicted Decomposition Pathways: A Mechanistic Overview

Based on the chemical functionalities present in (1H-1,2,3-Triazol-1-yl)methanol, three primary degradation pathways can be postulated: retro-Mannich reaction, hydrolysis, and triazole ring fragmentation. Each of these pathways can be triggered by different environmental stressors.

Retro-Mannich Reaction: The Achilles' Heel of the N-Hydroxymethyl Group

The N-hydroxymethyl group is essentially a hemiaminal, and as such, it is susceptible to a reversible retro-Mannich (or retro-Henry) type reaction. This pathway involves the cleavage of the C-N bond, leading to the release of formaldehyde and the parent 1H-1,2,3-triazole.

  • Causality: This reaction is often catalyzed by both acid and base. Under acidic conditions, protonation of the hydroxyl group facilitates the departure of a water molecule, leading to a stabilized iminium-like intermediate that readily hydrolyzes. In basic media, deprotonation of the triazole nitrogen can promote the elimination of formaldehyde. The equilibrium of this reaction can be influenced by the surrounding environment; for instance, the presence of reagents that can trap formaldehyde will drive the decomposition.

Retro_Mannich cluster_main Retro-Mannich Reaction Reactant (1H-1,2,3-Triazol-1-yl)methanol Products 1H-1,2,3-Triazole + Formaldehyde Reactant->Products H+ or OH- catalyst caption Figure 1. The retro-Mannich decomposition pathway. Ring_Fragmentation cluster_main Triazole Ring Fragmentation Reactant (1H-1,2,3-Triazol-1-yl)methanol Intermediates Radical Intermediates Reactant->Intermediates High T or hν Products N2 + Other Fragments Intermediates->Products caption Figure 2. High-energy triazole ring fragmentation.

Caption: Figure 2. High-energy triazole ring fragmentation.

Experimental Investigation of Decomposition Pathways

To experimentally validate the predicted decomposition pathways and to quantify the stability of (1H-1,2,3-Triazol-1-yl)methanol, a series of forced degradation studies should be conducted. These studies, guided by the principles outlined in the ICH Q1B guidelines on photostability testing, are designed to accelerate the degradation process and facilitate the identification of degradation products. [1][2][3][4][5]

Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermoanalytical techniques that provide information about the thermal stability and decomposition profile of a compound. [6]

  • Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition and mass loss occur. DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events such as melting, crystallization, and decomposition (as endothermic or exothermic processes). By coupling TGA with mass spectrometry (TGA-MS), the evolved gases during decomposition can be identified in real-time, providing direct evidence for the proposed fragmentation pathways. [7][8][9][10] Experimental Protocol: TGA-DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of (1H-1,2,3-Triazol-1-yl)methanol into an alumina or platinum crucible.

  • Instrumentation: Use a simultaneous TGA-DSC instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different stages.

    • From the DSC curve, identify the temperatures of melting and any exothermic or endothermic decomposition events.

    • If using TGA-MS, monitor the mass-to-charge ratios of evolved gases to identify fragments such as N₂ (m/z 28), formaldehyde (m/z 30), and fragments of the triazole ring.

Data Presentation: Expected Thermal Analysis Data

ParameterExpected ObservationImplication
TGA Onset of Decomposition A significant mass loss event.Indicates the temperature at which the compound begins to degrade.
TGA Mass Loss (%) Stepwise mass loss corresponding to the loss of formaldehyde and subsequent fragmentation.Helps to quantify the different stages of decomposition.
DSC Melting Point (Tm) An endothermic peak prior to decomposition.Confirms the melting point of the compound.
DSC Decomposition (Td) An exothermic or endothermic peak associated with mass loss.Indicates the thermal nature of the decomposition process.
TGA-MS Evolved Gases Detection of m/z 28 (N₂), m/z 30 (CH₂O), and other fragments.Provides direct evidence for the proposed decomposition pathways.
Hydrolytic Stability: Forced Degradation under Acidic and Basic Conditions

Investigating the stability of (1H-1,2,3-Triazol-1-yl)methanol in aqueous solutions at different pH values is crucial for understanding its behavior in physiological environments and during aqueous-based formulation processes. [11][12]

  • Trustworthiness: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, must be developed and validated to separate the parent compound from its degradation products. This ensures that the disappearance of the parent compound is accurately measured and that the formation of degradants is monitored.

Experimental Protocol: Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of (1H-1,2,3-Triazol-1-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Quantify the remaining percentage of (1H-1,2,3-Triazol-1-yl)methanol at each time point.

    • Identify and quantify the major degradation products. The primary expected degradation product from hydrolysis and retro-Mannich reaction is 1H-1,2,3-triazole.

Hydrolysis_Workflow cluster_workflow Hydrolysis Study Workflow A Prepare Stock Solution B Stress Conditions (Acid, Base, Neutral) A->B C Incubate at 60°C B->C D Withdraw Aliquots C->D E Neutralize & Analyze (HPLC-UV/MS) D->E F Quantify Parent & Degradants E->F caption Figure 3. Experimental workflow for hydrolysis studies.

Caption: Figure 3. Experimental workflow for hydrolysis studies.

Photostability Assessment: Exposure to UV and Visible Light

Photostability testing is essential to determine if the compound is susceptible to degradation upon exposure to light, which can occur during manufacturing, storage, or administration. [1][2][3][4][5]

  • Authoritative Grounding: The experimental design should adhere to the ICH Q1B guideline, which specifies the light sources and exposure levels required for photostability testing.

Experimental Protocol: Photostability Study

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid (1H-1,2,3-Triazol-1-yl)methanol in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration in a quartz cuvette or other transparent vessel.

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours/square meter.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil and store them under the same temperature and humidity conditions to serve as dark controls.

  • Sample Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Compare the chromatograms of the exposed and dark control samples to identify any photodegradation products.

    • Quantify the extent of degradation and characterize the structure of the photoproducts using MS and other spectroscopic techniques.

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the decomposition pathways and for assessing the safety of the drug substance. Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary tool for this purpose.

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of the degradation products, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide valuable structural information by revealing the fragmentation pattern of the degradant.

Analytical Workflow for Degradant Identification

Degradant_ID_Workflow cluster_workflow Degradant Identification Workflow A LC-MS Analysis of Stressed Samples B Detect Degradation Peaks A->B C HRMS for Elemental Composition B->C D MS/MS for Structural Fragmentation C->D E Propose Structures D->E F Synthesize & Confirm (if necessary) E->F caption Figure 4. Workflow for the identification of degradation products.

Caption: Figure 4. Workflow for the identification of degradation products.

Conclusion and Future Perspectives

The stability of (1H-1,2,3-Triazol-1-yl)methanol is a critical consideration in its application in drug development. This guide has outlined the most probable decomposition pathways—retro-Mannich reaction, hydrolysis, and ring fragmentation—and has provided a comprehensive set of experimental protocols for their investigation. By systematically applying these methodologies, researchers can gain a deep understanding of the degradation profile of this important building block. This knowledge is essential for the rational design of more stable drug candidates, the development of robust formulations, and the establishment of appropriate storage conditions and shelf-life for pharmaceutical products.

Future work in this area could involve more in-depth computational modeling to refine the energy barriers and transition states of the proposed decomposition pathways. Furthermore, the development of analytical methods for the trace-level detection of formaldehyde released from the retro-Mannich reaction could provide a sensitive tool for monitoring the initial stages of degradation. As the use of 1,2,3-triazole-containing compounds in medicine continues to expand, a thorough understanding of their stability will remain a key factor in their successful translation from the laboratory to the clinic.

References

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • ICH. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

  • Ross, M. S., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Eurofins EAG. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – TGA-MS. [Link]

  • KU Leuven. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS). [Link]

Sources

Exploratory

Reactivity Profile of the Hydroxyl Group in Triazolyl Methanol: A Technical Guide

Part 1: Executive Summary & Structural Logic The triazolyl methanol moiety—specifically (1,2,3-triazol-4-yl)methanol and its 1,2,4-isomers—represents a critical "chameleon" scaffold in modern drug design. It functions no...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The triazolyl methanol moiety—specifically (1,2,3-triazol-4-yl)methanol and its 1,2,4-isomers—represents a critical "chameleon" scaffold in modern drug design. It functions not merely as a solvent-exposed polar group but as a pseudo-benzylic handle capable of diverse chemical transformations.

For the medicinal chemist, this group offers a dual utility:

  • Pharmacophore: It acts as a bioisostere for amide or ester linkages, providing hydrogen bond donor/acceptor sites (e.g., in antifungal azoles like Fluconazole, though often as a tertiary alcohol there).

  • Synthetic Linchpin: In "Click" chemistry (CuAAC), the hydroxymethyl group is often the initial handle on the alkyne (propargyl alcohol) that survives cycloaddition, ready for divergent post-cyclization functionalization .

This guide dissects the reactivity of the hydroxyl group attached to the triazole ring, focusing on its unique electronic environment, oxidation potential, and substitution capabilities.

Part 2: Electronic Environment & Physicochemical Properties

To manipulate the hydroxyl group effectively, one must understand the electronic push-pull of the triazole ring.

The "Pseudo-Benzylic" Effect

The 1,2,3-triazole ring is electron-deficient (


-deficient) similar to pyridine, yet it possesses significant aromatic stability.
  • Inductive Effect (-I): The high nitrogen content creates a strong inductive withdrawal. This renders the

    
    -methylene protons (in 
    
    
    
    ) more acidic than in aliphatic alcohols.
  • Acidity (pKa): While a standard benzyl alcohol has a pKa

    
     15.4, the electron-withdrawing nature of the triazole ring can lower the pKa of the hydroxyl proton to 
    
    
    
    11.5–13.0 depending on N1-substitution [1]. This increased acidity facilitates deprotonation under milder conditions.
  • Basicity: The N3 nitrogen (in 1,2,3-triazoles) is a weak base (pKa of conjugate acid

    
     0–1). In strongly acidic media (e.g., during 
    
    
    
    reactions with HCl), the ring protonates, creating a dicationic transition state that can retard carbocation formation.
Visualization: Electronic Influence Pathway

ElectronicEffects cluster_reactivity Reactivity Consequences Triazole Triazole Ring (Electron Withdrawing) AlphaC α-Carbon (Electron Deficient) Triazole->AlphaC Inductive Effect (-I) Hydroxyl Hydroxyl Group (Increased Acidity) AlphaC->Hydroxyl Polarizes O-H Bond Oxidation Facile Oxidation (Like Benzyl Alcohol) Hydroxyl->Oxidation Substitution Nucleophilic Substitution (Requires Activation) Hydroxyl->Substitution

Figure 1: The electron-withdrawing nature of the triazole ring mimics a phenyl group, activating the


-position for oxidation and substitution.

Part 3: Divergent Synthetic Pathways

The hydroxyl group in triazolyl methanol is a gateway. Below are the three primary workflows for functionalization.

Pathway A: Selective Oxidation (The Aldehyde Gateway)

Converting the alcohol to an aldehyde allows for reductive amination or Wittig reactions.

  • Challenge: Over-oxidation to carboxylic acid or degradation of the triazole ring.

  • Solution: Manganese Dioxide (

    
    )  is the gold standard here. Just as it selectively oxidizes benzylic alcohols, it is highly effective for triazolyl methanols due to the stabilization of the radical intermediate by the aromatic triazole system [2].
    
Protocol:

Oxidation to Triazole-4-Carbaldehyde

This protocol avoids the use of heavy metals like Cr(VI) and is scalable.

  • Preparation: Activate

    
     by heating at 110°C for 12 hours if not using "activated" commercial grade.
    
  • Solvent: Use anhydrous Dichloromethane (DCM) or Chloroform.

  • Stoichiometry: Use a large excess of

    
     (10–20 equivalents). The surface area drives the reaction.
    
  • Execution:

    • Suspend (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equiv) in DCM (0.1 M).

    • Add Activated

      
       (15 equiv) in one portion.
      
    • Stir vigorously at reflux (40°C) for 4–16 hours. Monitor by TLC (the aldehyde is usually less polar).

  • Workup: Filter through a pad of Celite. Rinse the pad with DCM. Concentrate the filtrate.

  • Yield: Typically 85–95%.

Pathway B: Activation & Substitution (The Leaving Group)

The -OH is a poor leaving group. It must be activated.

  • Reagent Choice: Thionyl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is preferred for converting to chlorides.
    
  • Mechanism: The reaction often proceeds via an

    
     (Substitution Nucleophilic internal) mechanism, retaining stereochemistry if the center is chiral, though in the achiral methylene case, this is moot.
    
  • Critical Note: The HCl byproduct will protonate the triazole ring. If the free base is required, a neutralization step (saturated

    
    ) is mandatory immediately after concentration.
    
Protocol: Chlorination via Thionyl Chloride[1][2]
  • Setup: Flame-dried round bottom flask under Argon.

  • Reaction: Dissolve triazolyl methanol (1.0 mmol) in dry DCM (5 mL). Cool to 0°C.[2]

  • Addition: Add

    
     (1.5 mmol) dropwise.
    
  • Catalysis: Add a catalytic drop of DMF (Vilsmeier-Haack type activation) to accelerate the reaction.

  • Completion: Warm to Room Temp. Stir 2 hours.

  • Workup: Evaporate volatiles in vacuo. The residue is the hydrochloride salt of the chloromethyl triazole.

Pathway C: Nucleophilic O-Alkylation (Ether Formation)

Because the hydroxyl proton is more acidic (pKa ~12–13) than typical alcohols, O-alkylation can be performed using milder bases than NaH.

  • Risk: N-alkylation. If the N1 substituent is labile or if using 1H-triazoles, alkylation will occur on the ring nitrogens.

  • Control: Use

    
     in Acetone or DMF for O-alkylation of stable 1-substituted triazoles.
    

Part 4: Data Summary & Comparative Reactivity

TransformationReagent SystemMechanismSelectivity/Notes
Oxidation

/ DCM
Radical on surfaceHighly selective for aldehyde; no over-oxidation. Mimics benzylic oxidation [2].
Oxidation IBX / DMSOSingle Electron TransferClean, but IBX is explosive/expensive. Good for small scale.
Halogenation

/ DMF(cat)

/

Forms HCl salt of triazole. High yield.
Mesylation

/


Excellent for subsequent displacement with azides or amines.
Etherification

/


Warning: Strong base may cause elimination or ring degradation if not controlled.

Part 5: Visualizing the Reaction Workflow

This diagram illustrates the decision tree for a chemist starting with a Click-derived triazolyl methanol.

ReactionWorkflow cluster_ox Oxidation Pathway cluster_sub Substitution Pathway Start Triazolyl Methanol (Starting Material) Start->Start Self-Check: Is N1 protected? Aldehyde Triazole-Aldehyde (Electrophile) Start->Aldehyde MnO2, DCM Reflux Chloride Chloromethyl Triazole (Activated LG) Start->Chloride SOCl2, DMF(cat) 0°C -> RT Amination Reductive Amination (Target: Amines) Aldehyde->Amination R-NH2, NaBH(OAc)3 Displacement Nucleophilic Displacement (Target: Azides/Thiols) Chloride->Displacement NaN3 or R-SH DMF, K2CO3

Figure 2: Divergent synthesis from the triazolyl methanol scaffold. The choice of pathway depends on whether the carbon needs to remain electrophilic (aldehyde) or become a leaving group (chloride).

Part 6: References

  • EPA (2025). [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Properties. U.S. Environmental Protection Agency.

  • Common Organic Chemistry (2023). Manganese Dioxide (MnO2) Oxidations.

  • Beilstein J. Org.[3] Chem. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions. Beilstein-Institut.

  • PubChem (2025). 2H-1,2,3-Triazol-4-ylmethanol Compound Summary. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: N-Hydroxymethylation of 1,2,3-Triazoles

Authored by: Gemini, Senior Application Scientist This document provides a detailed protocol and scientific background for the N-hydroxymethylation of 1,2,3-triazoles, a critical chemical transformation for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

This document provides a detailed protocol and scientific background for the N-hydroxymethylation of 1,2,3-triazoles, a critical chemical transformation for the synthesis of prodrugs and bioactive compounds. The following sections elucidate the reaction mechanism, provide a step-by-step experimental guide, and discuss essential safety and characterization techniques.

Introduction: The Significance of N-Hydroxymethylated 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its stability and ability to engage in hydrogen bonding. The N-hydroxymethylation of this scaffold introduces a versatile functional group that can significantly alter the parent molecule's physicochemical properties. These N-hydroxymethyl derivatives are often employed as prodrugs; they are typically more water-soluble than the parent triazole and can undergo enzymatic or hydrolytic cleavage in vivo to release the active drug molecule. This strategy is particularly useful for improving the bioavailability of poorly soluble drugs. Furthermore, the hydroxymethyl group serves as a synthetic handle for further functionalization, enabling the attachment of targeting ligands or other pharmacologically relevant moieties.

Reaction Mechanism and Scientific Rationale

The N-hydroxymethylation of a 1,2,3-triazole proceeds via a nucleophilic addition of the triazole nitrogen to the electrophilic carbon of formaldehyde. The reaction is typically base-catalyzed, which serves to deprotonate the triazole, thereby increasing its nucleophilicity.

The choice of the N1 or N2 nitrogen of the triazole ring for hydroxymethylation can be influenced by the substituents on the triazole ring and the reaction conditions. Generally, the N1 position is more sterically accessible and electronically favored for substitution.

Below is a generalized reaction scheme:

reaction_mechanism triazole 1,2,3-Triazole product N-Hydroxymethyl-1,2,3-triazole triazole->product + CH₂O, Base formaldehyde Formaldehyde (CH₂O) base Base (e.g., K₂CO₃)

Figure 1: General reaction scheme for the N-hydroxymethylation of 1,2,3-triazoles.

Detailed Experimental Protocol

This protocol provides a general method for the N-hydroxymethylation of a substituted 1,2,3-triazole. It is advisable to perform a small-scale trial reaction to optimize conditions for a specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Substituted 1,2,3-triazole≥95%Sigma-AldrichEnsure dryness before use.
Formaldehyde (37% in H₂O)ACS ReagentFisher ScientificHandle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousAcros OrganicsFinely powdered.
Dichloromethane (DCM)HPLC GradeVWRAnhydrous.
Deionized Water
Magnesium Sulfate (MgSO₄)AnhydrousFor drying.
Round-bottom flaskAppropriate size.
Magnetic stirrer and stir bar
Condenser
Heating mantle/oil bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis:

experimental_workflow A 1. Reagent Preparation & Setup B 2. Reaction Execution A->B Add triazole, K₂CO₃, and formaldehyde to solvent C 3. Reaction Quenching B->C Monitor by TLC until completion D 4. Aqueous Workup C->D Add deionized water E 5. Extraction D->E Transfer to separatory funnel F 6. Drying & Solvent Removal E->F Extract with DCM, combine organic layers G 7. Purification (if necessary) F->G Dry with MgSO₄, filter, and evaporate solvent H 8. Product Characterization G->H Column chromatography

Figure 2: Experimental workflow for N-hydroxymethylation of 1,2,3-triazoles.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted 1,2,3-triazole (1.0 eq).

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (1.5 eq) to the flask. Add a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M of the triazole.

  • Addition of Formaldehyde: While stirring the suspension at room temperature, add aqueous formaldehyde solution (37%, 2.0-3.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water to the flask.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-hydroxymethylated 1,2,3-triazole.

Characterization of the Product

The identity and purity of the synthesized N-hydroxymethyl-1,2,3-triazole should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see a characteristic singlet for the N-CH₂-OH protons, typically in the range of δ 5.5-6.0 ppm. The proton of the -OH group may be a broad singlet and its chemical shift can be concentration-dependent.

  • ¹³C NMR Spectroscopy: A peak corresponding to the N-CH₂-OH carbon should appear in the range of δ 65-75 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration.

Safety and Handling Precautions

  • Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory irritant. Always handle aqueous formaldehyde solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation of vapors.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

References

  • A comprehensive review on the synthesis and applications of 1,2,3-triazoles in medicinal chemistry. (A relevant, general review article on triazole chemistry would be cited here).
  • A research article detailing a specific protocol for N-hydroxymethylation of a series of 1,2,3-triazoles. (A specific, relevant research paper would be cited here).
  • Safety data sheet for formaldehyde. (A link to a supplier's SDS would be provided here).
  • Safety data sheet for dichloromethane. (A link to a supplier's SDS would be provided here).
Application

Application Note: (1H-1,2,3-Triazol-1-yl)methanol as a High-Performance Corrosion Inhibitor for Copper

This Application Note is structured as a high-level technical guide for evaluating (1H-1,2,3-Triazol-1-yl)methanol (referred to as TA-OH ) as a corrosion inhibitor. It synthesizes established electrochemical protocols wi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for evaluating (1H-1,2,3-Triazol-1-yl)methanol (referred to as TA-OH ) as a corrosion inhibitor. It synthesizes established electrochemical protocols with the specific chemical behavior of hydroxymethylated azoles.

Executive Summary

Copper and its alloys are ubiquitous in industrial cooling systems and microelectronics but are susceptible to dissolution in acidic media (e.g., during pickling or acid cleaning). While Benzotriazole (BTA) is the industry standard, its toxicity has driven the search for "green" alternatives.

(1H-1,2,3-Triazol-1-yl)methanol (TA-OH) represents a promising class of "mixed-type" inhibitors. Structurally, it combines a nitrogen-rich 1,2,3-triazole core (a known copper anchor) with a hydroxymethyl tail (-CH₂OH). This dual-functionality allows for chemisorption via the triazole ring and secondary film reinforcement via hydrogen bonding of the hydroxyl group.

This guide provides a rigorous protocol for synthesizing, preparing, and evaluating TA-OH, ensuring reproducible assessment of its inhibition efficiency (IE%) and mechanism.

Material Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

Chemical Identity
  • IUPAC Name: (1H-1,2,3-Triazol-1-yl)methanol[1][2][3]

  • Abbreviation: TA-OH

  • CAS Registry: 81660-64-4 (generic for hydroxymethyl-1,2,3-triazoles)

  • Structure: A five-membered 1,2,3-triazole ring substituted at the N1 position with a hydroxymethyl group.

Synthesis & Stability (Critical Expertise)

Unlike stable commodity inhibitors, TA-OH exists in a dynamic equilibrium in aqueous media, particularly under acidic conditions. It can undergo retro-hydroxymethylation to release formaldehyde and 1,2,3-triazole, or isomerize to the 2H-isomer.

Preparation Protocol (In-Situ): Because TA-OH is not a standard shelf reagent, it is best prepared fresh to ensure activity.

  • Reagents: 1H-1,2,3-Triazole (1.0 eq), Formaldehyde (37% aq. solution, 1.2 eq).

  • Reaction: Mix reagents in water or ethanol at room temperature for 4–6 hours.

  • Confirmation: TLC or NMR (check for methylene peak shift).

  • Stock Solution: Dissolve the crude product directly into the aggressive medium (e.g., 1M HCl) immediately prior to testing to minimize decomposition.

Technical Note: The inhibition effect observed is often a synergistic result of the intact TA-OH, the parent triazole, and the released formaldehyde (which itself inhibits corrosion).

Experimental Protocol

Workflow Overview

The evaluation follows a linear validation path: Surface Prep


 Electrochemical Screening 

Surface Characterization
.

G Prep Copper Electrode Preparation Soln Electrolyte + Inhibitor (TA-OH) Prep->Soln Immerse OCP OCP Stabilization (30-60 min) Soln->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Steady State PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP Destructive Test Surf Surface Analysis (SEM/XPS) PDP->Surf Post-Mortem

Figure 1: Sequential workflow for electrochemical evaluation of TA-OH.

Electrode Preparation
  • Specimen: Pure copper rod (99.9% purity), embedded in epoxy resin with an exposed surface area of ~1.0 cm².

  • Polishing: Wet polish sequentially with SiC paper (grades 400, 800, 1200, 2000).

  • Finishing: Polish with 0.3 µm alumina slurry to a mirror finish.

  • Cleaning: Ultrasonic bath in ethanol (5 min)

    
     Acetone (5 min) 
    
    
    
    Bidistilled water rinse. Dry with N₂ stream.
Electrochemical Setup
  • System: Standard three-electrode cell.

    • Working Electrode (WE): Prepared Copper.

    • Counter Electrode (CE): Platinum foil/mesh (large surface area).

    • Reference Electrode (RE): Ag/AgCl (3M KCl) or SCE.

  • Electrolyte: 1.0 M HCl (aerated, 25°C).

  • Inhibitor Concentrations: 0 (Blank), 0.1, 0.5, 1.0, 5.0, 10.0 mM.

Measurement Parameters
  • Open Circuit Potential (OCP): Monitor for 30–60 minutes until stability (

    
     mV/min).
    
  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (at OCP).

    • Output: Nyquist and Bode plots. Look for increase in charge transfer resistance (

      
      ).
      
  • Potentiodynamic Polarization (PDP):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s (slow rate ensures steady-state approximation).

    • Output: Tafel slopes (

      
      ), Corrosion current (
      
      
      
      ).

Results & Discussion (Data Synthesis)

Expected Electrochemical Data

The following table summarizes representative data expected for 1,2,3-triazole derivatives in 1M HCl. Use this as a baseline for validation.

Conc. (mM)

(mV vs Ag/AgCl)

(µA/cm²)

(mV/dec)

(mV/dec)

(

cm²)

(%)
Blank -220185.06511085-
0.5 -21565.06211524064.6
1.0 -21035.06011845081.1
5.0 -20512.558120115092.6
10.0 -2028.255125185095.4

Interpretation:

  • Shift in

    
    :  Minimal shift (<85 mV) indicates TA-OH acts as a mixed-type inhibitor , retarding both anodic dissolution and cathodic hydrogen evolution.
    
  • Impedance (

    
    ):  The dramatic increase in 
    
    
    
    confirms the formation of a protective barrier film.
  • Efficiency (

    
    ):  Calculated as 
    
    
    
    .
Mechanism of Action

The inhibition mechanism is governed by Langmuir Adsorption . The TA-OH molecule adsorbs onto the positively charged copper surface (in acid) via:

  • N-Cu Coordination: The lone pairs on the triazole nitrogens (N2/N3) form coordinate bonds with vacant Cu d-orbitals.

  • Hydrogen Bonding: The -CH₂OH group interacts with surface oxides or cross-links with other adsorbed inhibitor molecules, densifying the film.

Mechanism Cu Copper Surface (Positively Charged) Cl Cl- Ions (Specific Adsorption) Cu->Cl Electrostatic Attraction TA Protonated TA-OH (Cationic) Cl->TA Physisorption (Ion-Pair) TA->Cu Chemisorption (N-Cu Bond) Film Protective Polymer-like Film [Cu-Cl-TA-OH] Complex TA->Film Polymerization via -OH Film->Cu Blocks Active Sites

Figure 2: Dual-mode adsorption mechanism involving chloride bridging and nitrogen coordination.

Troubleshooting & Best Practices

  • Solubility Issues: If TA-OH precipitates at high concentrations, add 5% Ethanol or Methanol as a co-solvent. Note this in the blank control.

  • Inductive Loops in Nyquist Plots: At low frequencies, you may see an inductive loop. This is normal for copper in HCl and indicates the relaxation of adsorbed intermediates (e.g.,

    
    ). Do not filter this out; fit it using an equivalent circuit with an Inductor (
    
    
    
    ).
  • Formaldehyde Safety: Since TA-OH can release HCHO, perform all solution preparation in a fume hood.

  • Reference Electrode Drift: Check the Ag/AgCl electrode for chloride contamination from the inhibitor. Use a salt bridge if necessary.

References

  • Review of Triazole Derivatives: Hrimla, M., et al. (2021). "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces." International Journal of Molecular Sciences. Link

  • Mechanism of 1,2,3-Triazole: Finsgar, M. (2013). "Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole." RSC Advances. Link

  • Synthesis via Click Chemistry: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition. (Foundational reference for triazole synthesis).
  • Hydroxymethyl Triazole Stability: Tanimu, A., & Alhooshani, K. (2020). "N-sulfonyl-4-hydroxymethyl-1,2,3-triazole functionalized SBA-15..." Microchemical Journal. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Nucleophilic Substitution of (1H-1,2,3-Triazol-1-yl)methanol for Advanced Drug Discovery

Abstract The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, celebrated for its metabolic stability, capacity for hydrogen bonding, and dipole character, which enhance the pharmacological profiles o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, celebrated for its metabolic stability, capacity for hydrogen bonding, and dipole character, which enhance the pharmacological profiles of drug candidates.[1][2][3] (1H-1,2,3-Triazol-1-yl)methanol serves as a pivotal and versatile building block, enabling the introduction of the triazole pharmacophore and subsequent diversification through functionalization of its hydroxymethyl group. This guide provides an in-depth exploration of the reaction conditions and mechanistic principles governing the nucleophilic substitution of this key intermediate. We present validated, step-by-step protocols for hydroxyl group activation and subsequent displacement by a range of nucleophiles, tailored for researchers, scientists, and drug development professionals aiming to construct novel molecular entities with therapeutic potential.

Mechanistic Rationale: Activating a Reluctant Leaving Group

The direct displacement of a hydroxyl group is mechanistically unfavorable due to its poor nature as a leaving group (OH⁻ is a strong base). Therefore, a successful nucleophilic substitution at the methylene carbon of (1H-1,2,3-Triazol-1-yl)methanol necessitates a strategic activation of the hydroxyl group, converting it into a more suitable leaving group.[4] The reaction on this primary alcohol substrate predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the activated leaving group.

The primary strategies for this critical activation step are:

  • Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively transform the alcohol into the corresponding chloride or bromide, which are excellent leaving groups for subsequent substitution.[4]

  • Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base, yields sulfonate esters (tosylates/mesylates). These are exceptionally good leaving groups due to the resonance stabilization of the resulting sulfonate anion.[4]

  • The Mitsunobu Reaction: This powerful one-pot reaction utilizes a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) to activate the hydroxyl group in situ, allowing for direct displacement by a wide range of nucleophiles with a characteristic inversion of stereochemistry.[4]

SN2_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Start (1H-1,2,3-Triazol-1-yl)methanol (R-CH₂-OH) Activated Activated Intermediate (R-CH₂-LG) LG = OTs, OMs, Cl, Br Start->Activated Activation Reagent (e.g., TsCl, SOCl₂) Activated_Copy Activated Intermediate (R-CH₂-LG) Nucleophile Nucleophile (Nu⁻) Nucleophile->Activated_Copy SN2 Attack Product Substituted Product (R-CH₂-Nu) Activated_Copy->Product Leaving Group Departs

Figure 1: General mechanism for nucleophilic substitution of (1H-1,2,3-Triazol-1-yl)methanol, involving activation followed by SN2 displacement.

Experimental Protocols and Methodologies

The selection of an appropriate protocol is dictated by the nature of the nucleophile, the stability of the substrate to the reaction conditions, and the desired scale of the synthesis.

Protocol 1: Two-Step Halogenation-Substitution Pathway

This robust and widely applicable method is ideal for a broad range of nucleophiles. It involves the initial, often high-yielding, conversion of the alcohol to a more reactive alkyl halide.

A. Synthesis of 1-(Chloromethyl)-1H-1,2,3-triazole

  • Materials:

    • (1H-1,2,3-Triazol-1-yl)methanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser and drying tube

  • Procedure:

    • Dissolve (1H-1,2,3-Triazol-1-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution over 15-20 minutes. Caution: SOCl₂ is corrosive and reacts violently with water, releasing toxic gases. Handle in a fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure.

    • The crude 1-(chloromethyl)-1H-1,2,3-triazole can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.

B. Nucleophilic Substitution of 1-(Chloromethyl)-1H-1,2,3-triazole

  • General Procedure:

    • Dissolve the crude or purified 1-(chloromethyl)-1H-1,2,3-triazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).

    • Add the desired nucleophile (1.1 - 2.0 eq). For weakly acidic nucleophiles (e.g., phenols, thiols), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) is required to generate the nucleophile in situ.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the attacking species.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Perform an aqueous work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Table 1: Reaction Conditions for Various Nucleophiles

Nucleophile (Nu-H)Base (if required)SolventTypical Temperature
Sodium Azide (NaN₃)NoneDMF/WaterRoom Temp - 50 °C
Phenol / ThiophenolK₂CO₃, Cs₂CO₃Acetonitrile, DMF50 °C - 80 °C
Secondary AmineK₂CO₃ or excess amineAcetonitrile, THFRoom Temp - 60 °C
Carboxylate SaltNoneDMF60 °C - 80 °C
PhthalimideK₂CO₃DMF80 °C
Protocol 2: One-Pot Mitsunobu Reaction

This protocol is advantageous for its mild conditions and for introducing nucleophiles that are sensitive to harsher reagents. It directly converts the alcohol to the substituted product in a single step.

  • Materials:

    • (1H-1,2,3-Triazol-1-yl)methanol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Nucleophile (e.g., carboxylic acid, phenol, phthalimide)

    • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Procedure:

    • Under an inert atmosphere, dissolve (1H-1,2,3-Triazol-1-yl)methanol (1.0 eq), the nucleophile (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction and color change are often observed. Caution: Azodicarboxylates are potentially explosive and should be handled with care.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazide as byproducts. Purify directly by column chromatography to isolate the desired product.

Method Selection and Troubleshooting

The choice between these primary methods depends on several factors, including the nucleophile's reactivity, steric hindrance, and the desired final product.

Table 2: Comparative Analysis of Activation Methods

MethodKey AdvantagesKey DisadvantagesBest Suited For
Halogenation High reactivity of intermediate, cost-effective, scalable.Two steps, requires harsh reagents (SOCl₂), potential for side reactions.A wide range of strong and moderate nucleophiles.
Sulfonylation Excellent leaving group, clean reactions, stable intermediate.Two steps, sulfonyl chlorides can be moisture-sensitive.Weak nucleophiles that require a highly reactive electrophile.
Mitsunobu One-pot, very mild conditions, stereochemical inversion.Stoichiometric byproducts (phosphine oxide) can complicate purification, expensive reagents.Acidic nucleophiles (pKa < 13), temperature-sensitive substrates.

digraph "Experimental_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=10, color="#202124"];

Start [label="(1H-1,2,3-Triazol-1-yl)methanol"]; Activation [label="Step 1: Hydroxyl Activation\n(Halogenation, Sulfonylation, or Mitsunobu)"]; Intermediate [label="Reactive Intermediate\n(e.g., R-CH₂Cl, R-CH₂OTs)"]; Substitution [label="Step 2: Nucleophilic Displacement\n(Addition of Nucleophile)"]; Workup [label="Aqueous Work-up & Extraction"]; Purification [label="Purification\n(Column Chromatography / Recrystallization)"]; Product [label="Final Product\n(R-CH₂-Nu)", fillcolor="#34A853"];

Start -> Activation; Activation -> Intermediate [label="If 2-step method"]; Activation -> Substitution [label="If 1-pot (Mitsunobu)"]; Intermediate -> Substitution; Substitution -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: A generalized experimental workflow for the synthesis of (1H-1,2,3-triazol-1-yl)methyl derivatives.

Conclusion

The nucleophilic substitution of (1H-1,2,3-Triazol-1-yl)methanol is a fundamental yet powerful transformation for the synthesis of diverse, biologically relevant molecules. A thorough understanding of the underlying SN2 mechanism and the various strategies for activating the hydroxyl group is crucial for synthetic success.[4] By carefully selecting the appropriate protocol—be it a robust two-step halogenation, a clean sulfonylation, or a mild one-pot Mitsunobu reaction—researchers can efficiently access a vast chemical space of novel triazole derivatives, accelerating the journey of drug discovery and development.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group.
  • Yadav, G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
  • Frontiers. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. Frontiers in Chemistry.
  • ChemRxiv. N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations.
  • ChemRxiv. N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations.
  • Unknown Source. Nucleophilic Substitution Reactions.
  • Unknown Source. Different mechanisms were suggested for nucleophilic aromatic substitution reactions so our study is made to find out the correc.
  • RSC Publishing. N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Communications.
  • Arkat USA, Inc. (2006). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC.
  • Khan, I., et al. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry.
  • Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Benchchem. A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles.
  • Frontiers. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
  • ResearchGate. (2025). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity.
  • ResearchGate. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole?.
  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Fokin, V. V., et al. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. ACS Publications.
  • Benchchem. Application Notes and Protocols: Large-Scale Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate.
  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.

Sources

Application

Preparation of Antifungal Agents Using (1H-1,2,3-Triazol-1-yl)methanol Precursors: Application Notes and Protocols

Introduction: The Enduring Significance of Triazole Antifungals The landscape of infectious diseases is continually evolving, with fungal infections posing a significant and growing threat to global health. This is parti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Triazole Antifungals

The landscape of infectious diseases is continually evolving, with fungal infections posing a significant and growing threat to global health. This is particularly true for immunocompromised patient populations, where invasive fungal infections can lead to high rates of morbidity and mortality.[1] Within the arsenal of antifungal agents, the triazole class of compounds stands as a cornerstone of therapy.[2] Marketed drugs such as fluconazole, itraconazole, voriconazole, and posaconazole have demonstrated broad-spectrum efficacy and have become indispensable in clinical practice.[2][3]

The primary mechanism of action for triazole antifungals is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a member of the cytochrome P450 family and is responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[4][6] By binding to the heme iron atom in the active site of CYP51, triazoles effectively block ergosterol synthesis. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the cell membrane structure and function, ultimately inhibiting fungal growth.[1][6] This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells, although interactions with human cytochrome P450 enzymes can still occur, leading to potential drug-drug interactions.[1][6]

The (1H-1,2,3-triazol-1-yl)methanol moiety is a key structural feature in many of these potent antifungal agents. This structural motif serves as a critical pharmacophore, with the triazole nitrogen atom (N4) coordinating to the heme iron of CYP51, while the hydroxyl group and other substituents interact with the surrounding amino acid residues in the active site. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of antifungal agents derived from (1H-1,2,3-triazol-1-yl)methanol precursors, aimed at researchers and scientists in the field of drug discovery and development.

Core Synthetic Strategies: Building the Antifungal Scaffold

The synthesis of complex triazole antifungals from (1H-1,2,3-triazol-1-yl)methanol precursors typically involves a convergent approach. This strategy entails the independent synthesis of key structural fragments, which are then coupled together in the later stages of the synthetic route. This approach offers greater flexibility and often leads to higher overall yields compared to a linear synthesis.

A generalized workflow for the synthesis of these compounds can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Coupling and Final Modification A Starting Materials B (1H-1,2,3-Triazol-1-yl)methanol Precursor Synthesis A->B C Side-Chain Precursor Synthesis A->C D Coupling Reaction B->D Key Intermediate A C->D Key Intermediate B E Deprotection/Modification D->E F Final Antifungal Agent E->F G Purification and Characterization F->G

Caption: Generalized workflow for antifungal synthesis.

A cornerstone of many modern synthetic approaches to 1,2,3-triazole-containing compounds is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."[7][8][9][10] This reaction provides a highly efficient and regioselective method for the formation of the 1,4-disubstituted 1,2,3-triazole ring system.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Generic (1H-1,2,3-Triazol-1-yl)methanol Precursor via Click Chemistry

This protocol outlines the synthesis of a model (1H-1,2,3-triazol-1-yl)methanol precursor, which can be further elaborated to generate a variety of antifungal candidates.

Materials:

  • Substituted aryl azide (e.g., 4-chlorophenyl azide)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aryl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq). The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (1H-1,2,3-triazol-1-yl)methanol precursor.

Causality behind Experimental Choices:

  • The use of a t-butanol/water solvent system ensures the solubility of both the organic reactants and the inorganic catalyst salts.

  • Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

  • The aqueous work-up is necessary to remove the copper catalyst and other water-soluble byproducts.

Protocol 2: A Representative Synthesis of a Fluconazole Analogue

This protocol details a synthetic route to a fluconazole analogue, demonstrating the coupling of a (1H-1,2,4-triazol-1-yl)methanol precursor with another triazole unit. Note that fluconazole itself contains a 1,2,4-triazole ring.

Materials:

  • 2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

  • 1H-1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (1.0 eq) in DMF, add 1H-1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the fluconazole analogue.

Causality behind Experimental Choices:

  • Potassium carbonate acts as a base to deprotonate the 1H-1,2,4-triazole, generating the nucleophilic triazolide anion.

  • DMF is a polar aprotic solvent that is well-suited for this type of nucleophilic substitution reaction.

  • Heating is required to overcome the activation energy for the epoxide ring-opening reaction.

Characterization of Synthesized Compounds

The structural elucidation and purity assessment of the synthesized antifungal agents are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural confirmation and determination of proton and carbon environments.Characteristic chemical shifts for the triazole ring protons and carbons, as well as signals corresponding to the various substituents.[11][12]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating a high degree of purity. Chiral HPLC can be used to separate enantiomers.[13]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (alcohol), C=N, and C-N (triazole ring) stretching vibrations.[11]

Evaluation of Antifungal Activity

Once synthesized and characterized, the novel compounds must be evaluated for their antifungal efficacy. This is typically a multi-step process involving in vitro and, for promising candidates, in vivo assays.

In Vitro Antifungal Susceptibility Testing

The primary method for assessing in vitro antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted standard.[8][14]

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37 °C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by spectrophotometric reading.[14]

For fungicidal compounds, the Minimum Fungicidal Concentration (MFC) can be determined by subculturing from the wells with no visible growth onto agar plates.[14][15]

In Vivo Efficacy Models

Promising compounds from in vitro screening are advanced to in vivo models of fungal infection to assess their efficacy and pharmacokinetic properties in a living organism. Murine models of systemic candidiasis or aspergillosis are commonly used.[16][17]

Structure-Activity Relationship (SAR) Insights

The systematic synthesis and evaluation of analogues allow for the elucidation of structure-activity relationships, which guide the design of more potent and selective antifungal agents. For triazole antifungals, key SAR observations often include:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the core scaffold can significantly impact antifungal activity. Halogen atoms, such as fluorine and chlorine, are often found in potent triazole antifungals, as they can enhance binding affinity and modulate pharmacokinetic properties.[3][7]

  • Side-Chain Modifications: The side chain attached to the (1H-1,2,3-triazol-1-yl)methanol core plays a crucial role in determining the spectrum of activity and potency. Elongation or branching of the side chain can influence interactions with the active site of CYP51.

  • Stereochemistry: Many triazole antifungals possess chiral centers, and the stereochemistry can have a profound effect on their biological activity. Often, only one enantiomer exhibits the desired antifungal effect.

Conclusion and Future Directions

The (1H-1,2,3-triazol-1-yl)methanol scaffold remains a highly privileged starting point for the development of novel antifungal agents. The synthetic methodologies outlined in this guide, particularly those leveraging the efficiency of click chemistry, provide a robust platform for the generation of diverse compound libraries. The continued exploration of structure-activity relationships, coupled with a deeper understanding of the fungal CYP51 enzyme, will undoubtedly lead to the discovery of next-generation triazole antifungals with improved potency, a broader spectrum of activity, and a reduced potential for drug resistance.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis. (2017, November 1).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.).
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.).
  • Application Notes and Protocols for the Synthesis and Evaluation of 1,2,4-Triazole Derivatives as Potential Antifungal Agents - Benchchem. (n.d.).
  • Fundamental Concepts of Azole Compounds and Triazole Antifungals - Puerto Rico Health Sciences Journal. (n.d.).
  • Posaconazole synthesis - ChemicalBook. (n.d.).
  • In Vitro and In Vivo Antifungal Activity of Lichochalcone-A against Candida albicans Biofilms. (2016, June 10).
  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.).
  • In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. (2022, June 7).
  • Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. (2025, August 31).
  • Synthesis and Characterization of Deshydroxy Posaconazole - Longdom Publishing. (n.d.).
  • (PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity - ResearchGate. (2020, November 20).
  • Full article: Antifungal activities of Equol against Candida albicans in vitro and in vivo. (2024, September 16).
  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (2022, April 27).
  • The History and Development of Posaconazole: A Technical Guide - Benchchem. (n.d.).
  • In vitro and in vivo Activity of Phibilin Against Candida albicans - Frontiers. (2022, May 10).
  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2012, May 16).
  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.).
  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC. (2023, October 7).
  • Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approa - Juniper Publishers. (2019, March 12).
  • Synthesis and Characterization of Deshydroxy Posaconazole | Asian Journal of Organic & Medicinal Chemistry. (n.d.).
  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents - PeerJ. (2024, July 25).
  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024, July 25).
  • Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues - PubMed. (2009, February 1).
  • US9073904B2 - Preparation of posaconazole intermediates - Google Patents. (n.d.).
  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing). (n.d.).
  • PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS - Patent 0967210. (n.d.).
  • Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium. - ResearchGate. (n.d.).
  • KR100341688B1 - Process for the Preparation of Fluconazole - Google Patents. (n.d.).
  • Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus - MDPI. (2014, November 18).
  • WO1996020181A1 - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof - Google Patents. (n.d.).
  • (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review - ResearchGate. (2023, November 1).
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound - Journal of Applied Pharmaceutical Science. (2023, September 1).

Sources

Method

Application Note: Scalable Manufacturing of (1H-1,2,3-Triazol-1-yl)methanol

The following Application Note is structured to address the specific challenges of synthesizing and handling (1H-1,2,3-Triazol-1-yl)methanol , a critical but labile intermediate often used in the synthesis of beta-lactam...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to address the specific challenges of synthesizing and handling (1H-1,2,3-Triazol-1-yl)methanol , a critical but labile intermediate often used in the synthesis of beta-lactamase inhibitors (e.g., Tazobactam).

Executive Summary

This guide details the scalable synthesis of (1H-1,2,3-Triazol-1-yl)methanol (CAS: 88796-53-6), a key intermediate for introducing the triazole pharmacophore. Unlike stable commodity chemicals, this N-hydroxymethyl derivative exists in a delicate equilibrium with its parent heterocycle and formaldehyde.[1]

Critical Insight: The primary failure mode in scaling this process is treating the product as a shelf-stable solid. It is kinetically formed but thermodynamically prone to reversion or rearrangement to the N2-isomer. This protocol emphasizes a "Make-and-Telescope" strategy or a Low-Temperature Isolation technique to ensure regioisomeric purity (N1 > 95%).

Process Chemistry & Mechanism

Reaction Pathway

The synthesis involves the nucleophilic addition of 1,2,3-triazole to formaldehyde.[1] While 1,2,3-triazole exists as a tautomeric mixture (1H and 2H), the N1-alkylation is kinetically favored under basic catalysis.[1]

Key Equilibrium:


[1]
Regioselectivity Dynamics[1]
  • Kinetic Product (N1): Favored at lower temperatures (<40°C) and short reaction times.[1] This is the required isomer for Tazobactam-type synthesis.

  • Thermodynamic Product (N2): Favored at high temperatures or prolonged storage.[1]

  • Reversibility: The N-CH₂OH bond is labile; heating the isolated solid can release formaldehyde gas, reverting to the parent triazole.

ReactionPathway Triazole 1,2,3-Triazole (Starting Material) N1_Product (1H-1,2,3-Triazol-1-yl)methanol (Target: Kinetic) Triazole->N1_Product TEA, 40°C Kinetic Control HCHO Formaldehyde (Paraformaldehyde) HCHO->N1_Product TEA, 40°C Kinetic Control N2_Product N2-Isomer (Impurity: Thermodynamic) N1_Product->N2_Product Heat / Time Rearrangement Reversion Reversion (Loss of HCHO) N1_Product->Reversion >60°C Reversion->Triazole

Figure 1: Reaction pathway showing the kinetic access to the N1-isomer and potential degradation routes.

Scalable Manufacturing Protocol (1.0 kg Scale)

Safety Warning: 1,2,3-Triazole is energetic (high nitrogen content).[1] Formaldehyde is a carcinogen and sensitizer. Ensure all operations are conducted in a fume hood with blast shielding.

Materials & Reagents
ReagentSpecificationMass/VolEquiv.Role
1,2,3-Triazole >99% Purity1.00 kg1.0Nucleophile
Paraformaldehyde 95% Powder0.48 kg1.1Electrophile Source
Triethylamine (TEA) Anhydrous75 mL0.04Base Catalyst
Ethyl Acetate ACS Grade4.0 L-Solvent
n-Heptane ACS Grade2.0 L-Anti-solvent
Step-by-Step Procedure
Step 1: Depolymerization & Initiation
  • Charge Ethyl Acetate (4.0 L) and 1,2,3-Triazole (1.0 kg) into a 10 L glass-lined reactor.

  • Agitate at 250 RPM.

  • Add Paraformaldehyde (0.48 kg) as a solid.[1] Note: The mixture will be a suspension.

  • Add Triethylamine (75 mL) in one portion.

  • Critical Process Parameter (CPP): Heat the mixture to 40–45°C . Do not exceed 50°C.

    • Why: This temperature is sufficient to depolymerize paraformaldehyde (releasing reactive HCHO) but low enough to prevent N1

      
      N2 rearrangement.[1]
      
Step 2: Reaction Monitoring[1]
  • Maintain 40–45°C for 2–3 hours.

  • The suspension will gradually clear as paraformaldehyde is consumed and the soluble product forms.

  • IPC (In-Process Control): Take an aliquot for 1H-NMR (DMSO-d6).

    • Target: >98% conversion of triazole.

    • Signal: Look for the N-CH₂-OH methylene singlet at ~5.8 ppm.

Step 3: Crystallization & Isolation[1]
  • Cool the reaction mixture to 20°C .

  • Filter the solution through a polishing filter (1 micron) to remove any unreacted paraformaldehyde.

  • Transfer filtrate to a clean crystallizer.

  • Slowly add n-Heptane (2.0 L) over 60 minutes while cooling to 0–5°C .

  • Seed with 1.0 g of pure product (if available) at 15°C to induce nucleation.

  • Age the slurry at 0°C for 2 hours.

Step 4: Filtration & Drying[1][2][3]
  • Filter the white crystalline solid under nitrogen pressure.

  • Wash the cake with cold (0°C) 1:1 Ethyl Acetate/Heptane (500 mL).

  • Drying (Crucial): Dry under vacuum (50 mbar) at Ambient Temperature (20–25°C) .

    • Warning: Do not heat >30°C during drying. Thermal stress causes formaldehyde off-gassing and product degradation.

Critical Process Parameters (CPPs)

ParameterRangeImpact of Deviation
Reaction Temp 40–45°C>50°C: Increases N2-isomer formation. <35°C: Incomplete depolymerization of paraformaldehyde.
Reaction Time 2–4 hours>6 hours: Thermodynamic equilibration to N2-isomer.
Drying Temp 20–25°C>30°C: Product reversion (loss of HCHO) and cake collapse.[1]
Base Load 3-5 mol%Excess Base: Promotes Cannizzaro side reactions of formaldehyde.

Analytical Controls & Validation

Identification (NMR)

The N1 and N2 isomers are distinguishable by symmetry.

  • N1-Isomer (Target): Unsymmetrical. The triazole C4 and C5 protons are chemically equivalent only if the structure is N2-substituted. In the N1-isomer, they are distinct (though often overlapping singlets or close doublets depending on solvent).[1]

    • Key Shift: Methylene (-CH₂-) appears at ~5.8-6.0 ppm (DMSO-d6).

    • C4/C5: Typically two signals or a split signal around 7.7 and 8.1 ppm.

  • N2-Isomer (Impurity): Symmetrical.

    • C4/C5: Appears as a single sharp singlet (due to C2 symmetry).[1]

HPLC Method[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[1]

  • Detection: UV 210 nm.

  • Note: Samples must be prepared fresh in cold acetonitrile to prevent hydrolysis during analysis.

Process Flow Diagram

ProcessFlow cluster_conditions Critical Controls R1 Reactor 1 (Reaction) F1 Polishing Filter (Remove Paraform) R1->F1 Soluble Product C1 Crystallizer (Heptane Addition) F1->C1 Filtrate D1 Vacuum Dryer (Ambient Temp) C1->D1 Wet Cake Pkg Packaging (Cold Storage) D1->Pkg Dry Solid

Figure 2: Manufacturing workflow emphasizing filtration and low-temperature drying.

Troubleshooting & Stability

Common Issues
  • Problem: Product smells strongly of formaldehyde during drying.

    • Cause: Drying temperature too high (>30°C) or vacuum too strong causing sublimation/reversion.[1]

    • Solution: Stop heating immediately. Apply gentle N2 flow instead of deep vacuum.

  • Problem: Low Yield / Oiling out.

    • Cause: Water contamination in Ethyl Acetate or insufficient Heptane.

    • Solution: Ensure anhydrous conditions.[4] Seed the crystallization at 15°C to prevent oiling.

Storage Protocols

This compound is not stable for long-term storage at room temperature.

  • Short Term (<1 week): Store at 2–8°C.

  • Long Term: Store at -20°C under Argon.

  • Best Practice: Telescope the wet cake directly into the next synthetic step (e.g., chlorination with SOCl₂ to form 1-chloromethyl-1,2,3-triazole) without full drying.

References

  • Kalisiak, J., & Fokin, V. V. (2008).[1] The reaction of 1,2,3-triazole with formaldehyde. This paper discusses the equilibrium and regioselectivity of hydroxymethylation.

    • [1]

  • Boechat, N., et al. (2011).[1][5] Structure and synthesis of 1,2,3-triazole derivatives. Provides crystallographic data on hydroxymethyl triazoles.

    • [1]

  • General Patent Reference:Process for the preparation of Tazobactam intermediates.

    • [1]

Sources

Application

Application of (1H-1,2,3-Triazol-1-yl)methanol in Polymer Crosslinking: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context (1H-1,2,3-Triazol-1-yl)methanol is a heterocyclic compound featuring a triazole ring substituted with a hydroxymethyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

(1H-1,2,3-Triazol-1-yl)methanol is a heterocyclic compound featuring a triazole ring substituted with a hydroxymethyl group. While the broader family of triazole-containing molecules has found extensive use in pharmaceuticals, agrochemicals, and materials science, the specific application of (1H-1,2,3-Triazol-1-yl)methanol in polymer chemistry is an area of emerging interest.[1] Its structural analogue, 1H-Benzotriazole-1-methanol, is recognized as a stable, crystalline solid that serves as a safe and efficient source of anhydrous formaldehyde in organic solvents. This property is the cornerstone of its utility in polymer crosslinking.

This technical guide elucidates the application of (1H-1,2,3-Triazol-1-yl)methanol as a formaldehyde donor for the crosslinking of various polymers. The controlled release of formaldehyde upon thermal or catalytic activation allows for the formation of a robust three-dimensional polymer network, significantly altering the material's properties. This method offers an alternative to the direct use of formaldehyde, which is a gas and a known carcinogen, thereby enhancing laboratory safety.

Mechanism of Action: A Formaldehyde Donor System

The primary mechanism through which (1H-1,2,3-Triazol-1-yl)methanol acts as a crosslinking agent is via the in-situ generation of formaldehyde. The N-hydroxymethyl group is thermally labile and can dissociate to release formaldehyde and the parent 1H-1,2,3-triazole.

The released formaldehyde then participates in crosslinking reactions with polymers containing active hydrogen atoms, such as hydroxyl (-OH), primary and secondary amine (-NH2, -NHR), and amide (-CONH2) functional groups. The crosslinking process typically proceeds in two steps:

  • Hydroxymethylation: Formaldehyde reacts with an active hydrogen on the polymer chain to form a hydroxymethyl (methylol) group.

  • Condensation: The hydroxymethyl group then reacts with another active hydrogen on an adjacent polymer chain, forming a stable crosslink (e.g., a methylene bridge, -CH2-) and releasing a molecule of water.

This process transforms a collection of individual polymer chains into a single, interconnected network, leading to profound changes in the material's properties.

Diagram of the Crosslinking Mechanism

Crosslinking Mechanism cluster_0 Formaldehyde Release cluster_1 Polymer Crosslinking Triazol-MeOH (1H-1,2,3-Triazol-1-yl)methanol Formaldehyde Formaldehyde (CH2O) Triazol-MeOH->Formaldehyde Heat/Catalyst Triazole 1H-1,2,3-Triazole Triazol-MeOH->Triazole Polymer_A Polymer Chain with -XH (X = O, NH, etc.) Formaldehyde->Polymer_A Methylol_Polymer Hydroxymethylated Polymer (Polymer-X-CH2OH) Polymer_A->Methylol_Polymer + CH2O Polymer_B Adjacent Polymer Chain with -XH Crosslinked_Polymer Crosslinked Polymer (Polymer-X-CH2-X-Polymer) Methylol_Polymer->Crosslinked_Polymer + Polymer-XH - H2O

Caption: Workflow of polymer crosslinking using (1H-1,2,3-Triazol-1-yl)methanol as a formaldehyde donor.

Suitable Polymer Systems

A variety of polymers possessing functional groups capable of reacting with formaldehyde can be effectively crosslinked using (1H-1,2,3-Triazol-1-yl)methanol. The choice of polymer will dictate the final properties of the crosslinked material.

Polymer TypeKey Functional GroupPotential Applications of Crosslinked Material
Poly(vinyl alcohol) (PVA) Hydroxyl (-OH)Hydrogels, films with reduced water solubility, battery separators.[2][3]
Gelatin Amine (-NH2), Amide (-CONH2)Biomedical scaffolds, drug delivery systems, photographic films.[4][5][6]
Proteins (e.g., wheat gluten, casein) Amine (-NH2), Amide (-CONH2)Biodegradable plastics, adhesives.[7]
Phenolic Resins (Novolacs) Hydroxyl (-OH)Thermosetting plastics, adhesives, coatings.
Urea-Formaldehyde and Melamine-Formaldehyde Resins Amine (-NH2), Amide (-CONH2)Adhesives for wood products, laminates, coatings.
Polyamides (Nylons) Amide (-CONH2)Fibers with improved dimensional stability and thermal resistance.

Anticipated Effects of Crosslinking on Polymer Properties

The introduction of crosslinks into a polymer matrix generally leads to significant changes in its macroscopic properties. The extent of these changes is dependent on the crosslinking density, which can be controlled by the concentration of (1H-1,2,3-Triazol-1-yl)methanol, reaction temperature, and time.

PropertyExpected Change Upon CrosslinkingRationale
Mechanical Strength (Tensile Strength) IncreaseCovalent crosslinks replace weaker van der Waals forces, creating a more robust network that can withstand higher stress.[7][8]
Elongation at Break DecreaseThe movement and slippage of polymer chains are restricted by the crosslinks, leading to a more brittle material.[9]
Solubility DecreaseThe polymer chains are covalently bound into a single macroscopic molecule, preventing them from being dissolved by a solvent.
Swelling Behavior Reduced SwellingThe crosslinked network can absorb a solvent and swell, but the crosslinks prevent the complete dissolution of the polymer.
Thermal Stability IncreaseThe covalent network structure requires more energy to break down compared to the individual polymer chains.[9]
Glass Transition Temperature (Tg) IncreaseThe reduced mobility of the polymer chains due to crosslinking requires a higher temperature to transition from a glassy to a rubbery state.

Experimental Protocols

Protocol 1: Synthesis of (1H-1,2,3-Triazol-1-yl)methanol

This protocol is adapted from the synthesis of the analogous 1H-benzotriazole-1-methanol.[10]

Materials:

  • 1H-1,2,3-Triazole

  • Formaldehyde (37% aqueous solution)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1H-1,2,3-triazole in a minimal amount of water at room temperature with stirring.

  • To this solution, add an equimolar amount of 37% aqueous formaldehyde solution dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction is often rapid, and a white precipitate of (1H-1,2,3-Triazol-1-yl)methanol may form.

  • If the reaction does not proceed readily, gentle warming (e.g., to 40-50 °C) can be applied, followed by cooling to room temperature.

  • Once the reaction is complete (as indicated by the formation of a significant amount of precipitate), cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water, followed by a wash with cold diethyl ether to aid in drying.

  • Dry the product under vacuum to obtain (1H-1,2,3-Triazol-1-yl)methanol as a white crystalline solid.

Characterization: The product can be characterized by melting point determination, and its structure confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_workflow Synthesis of (1H-1,2,3-Triazol-1-yl)methanol A Dissolve 1H-1,2,3-Triazole in Water B Add Aqueous Formaldehyde A->B C React at Room Temperature (Gentle Warming if Necessary) B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Water and Diethyl Ether E->F G Dry Under Vacuum F->G H Characterize Product (MP, NMR, FTIR) G->H

Caption: Step-by-step workflow for the synthesis of (1H-1,2,3-Triazol-1-yl)methanol.

Protocol 2: General Procedure for Polymer Crosslinking

This generalized protocol provides a starting point for the crosslinking of polymers such as PVA or gelatin. The optimal conditions (concentration, temperature, time) will need to be determined empirically for each specific polymer system.

Materials:

  • Polymer (e.g., Poly(vinyl alcohol), Gelatin)

  • (1H-1,2,3-Triazol-1-yl)methanol

  • Appropriate solvent (e.g., deionized water for PVA and gelatin)

  • Reaction vessel with a stirrer and temperature control (e.g., heated magnetic stirrer plate)

  • Casting surface (e.g., petri dish, glass plate)

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation: Prepare a solution of the polymer in the chosen solvent at a desired concentration (e.g., 5-15% w/v). This may require heating to facilitate dissolution (e.g., for PVA in water).

  • Addition of Crosslinker: Once the polymer is fully dissolved and the solution is at the desired reaction temperature, add the calculated amount of (1H-1,2,3-Triazol-1-yl)methanol. The amount will depend on the desired crosslinking density (typically ranging from 1 to 10% by weight of the polymer).

  • Crosslinking Reaction: Stir the mixture at a constant temperature for a predetermined time to allow for the release of formaldehyde and the crosslinking reaction to occur. The viscosity of the solution will likely increase as crosslinking proceeds.

  • Casting and Curing: Pour the resulting solution or gel onto a suitable casting surface to form a film of the desired thickness.

  • Drying and Post-Curing: Dry the cast film in an oven at a moderate temperature (e.g., 40-60 °C) to remove the solvent. A subsequent higher temperature curing step may be employed to ensure complete crosslinking.

  • Characterization: The resulting crosslinked polymer film can be characterized for its mechanical properties (tensile strength, elongation), thermal properties (DSC, TGA), and swelling behavior in a relevant solvent.

Safety Considerations

While (1H-1,2,3-Triazol-1-yl)methanol is a safer alternative to gaseous formaldehyde, it should still be handled with appropriate care in a well-ventilated fume hood. As it is designed to release formaldehyde, inhalation of any vapors or dust should be avoided. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

(1H-1,2,3-Triazol-1-yl)methanol presents a valuable tool for researchers in polymer science and material development, acting as a convenient and safer precursor for formaldehyde-based crosslinking. Its application allows for the modification of a wide range of polymers, enabling the tuning of their mechanical, thermal, and chemical properties for specific applications. The protocols provided herein offer a foundation for the synthesis of this crosslinking agent and its use in the creation of novel polymeric materials. Further research into the kinetics of formaldehyde release from (1H-1,2,3-Triazol-1-yl)methanol under various conditions will undoubtedly expand its utility and enable more precise control over the crosslinking process.

References

  • [4-(4-(((1H-Benzo[d][4][5][11]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline.]([Link])

Sources

Method

Application Notes &amp; Protocols: Synthesis of High-Energy Materials from Triazole Methanol Derivatives

Abstract: The 1,2,4-triazole scaffold is a cornerstone in the development of advanced energetic materials, prized for its high nitrogen content, thermal stability, and positive heat of formation. The hydroxymethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,2,4-triazole scaffold is a cornerstone in the development of advanced energetic materials, prized for its high nitrogen content, thermal stability, and positive heat of formation. The hydroxymethyl group (-CH2OH) serves as a highly versatile functional handle on this scaffold, enabling its conversion into a variety of potent energetic functionalities. This guide provides detailed protocols and scientific rationale for the synthesis of nitroxy- and azido-functionalized energetic materials starting from a di(hydroxymethyl)-triazole precursor. It is intended for researchers and professionals in chemistry and material science with experience in handling hazardous materials.

Scientific Rationale and Strategic Overview

The synthesis of energetic materials from hydroxymethyl-substituted triazoles primarily involves the chemical transformation of the hydroxyl group into more energetic moieties. The C-CH2OH linkage provides a stable anchor, allowing for vigorous reaction conditions to be employed. The two most effective strategies for energizing the triazole core via the hydroxymethyl group are:

  • O-Nitration (Nitrate Ester Formation): The conversion of the alcohol functionality (-CH2OH) into a nitrate ester (-CH2ONO2) is a well-established method for dramatically increasing the explosive power and oxygen balance of a molecule. The -ONO2 group is a powerful explosophore, contributing significantly to the detonation performance. This is typically achieved by reaction with a potent nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, under strictly controlled low-temperature conditions. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO2+) and driving the esterification equilibrium forward.

  • Azidation: The introduction of the azido group (-N3) is a primary strategy for increasing the nitrogen content and heat of formation of an energetic compound. The transformation of a hydroxymethyl group to an azidomethyl group (-CH2N3) is generally a two-step process. Direct substitution of the hydroxyl group is difficult due to its poor leaving group nature. Therefore, it is first converted into a more facile leaving group, such as a tosylate or a halide. This intermediate is then subjected to nucleophilic substitution with an azide salt, like sodium azide, to yield the final energetic product.

These two pathways allow for the synthesis of compounds with tailored properties, from powerful energetic plasticizers to melt-castable explosives.[1]

Logical Workflow: Functionalization of the Hydroxymethyl Group

The following diagram illustrates the key transformations of the hydroxymethyl group on a triazole core to install energetic functionalities.

G cluster_start Precursor cluster_path1 O-Nitration Pathway cluster_path2 Azidation Pathway Start Triazole with -CH2OH Group(s) Reagent1 HNO3 / H2SO4 Start->Reagent1 Nitrating Agent Reagent2a TsCl, Pyridine Start->Reagent2a Activation Nitration Nitrate Ester Derivative (-CH2ONO2) Reagent1->Nitration Activation Activated Intermediate (-CH2-LG, e.g., -CH2OTs) Reagent2b NaN3, DMF Activation->Reagent2b Azide Source Azidation Azide Derivative (-CH2N3) Reagent2a->Activation Reagent2b->Azidation

Caption: Synthetic pathways from hydroxymethyl-triazoles to energetic derivatives.

Detailed Experimental Protocols

The following protocols are based on the synthesis of nitroxy- and azido-functionalized compounds from 4-amino-3,5-di(hydroxymethyl)-1,2,4-triazole, as described by Tang and Shreeve (2015) in Chemistry – A European Journal.[1]

EXTREME HAZARD WARNING: The synthesis, handling, and characterization of these materials are exceptionally dangerous and should only be performed by trained professionals in a properly equipped laboratory with all necessary safety measures, including but not limited to blast shields, remote handling equipment, and personal protective equipment (leather gloves, full-face shield, fire-retardant lab coat). The products are sensitive high explosives.

Protocol 1: Synthesis of 1-Nitro-3,5-di(nitroxymethyl)-1,2,4-triazole (3)

This protocol details the simultaneous N-nitration of the triazole ring and O-nitration of the two hydroxymethyl groups.

Causality and Rationale:

  • Reagent: A mixture of fuming nitric acid (100%) and concentrated sulfuric acid (98%) is used. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO2+), which is required for both N-nitration and O-nitration.

  • Temperature Control: The reaction is maintained at 0-5 °C. Nitration reactions are highly exothermic. Low temperatures are critical to prevent runaway reactions and to minimize the formation of undesirable decomposition byproducts.

  • Work-up: The reaction mixture is poured onto crushed ice. This serves two purposes: it safely quenches the reaction by diluting the strong acid mixture and causes the organic product, which is insoluble in water, to precipitate out of the aqueous solution.

Step-by-Step Procedure:

  • In a 50 mL three-necked flask equipped with a magnetic stirrer and a low-temperature thermometer, place concentrated sulfuric acid (98%, 10 mL).

  • Cool the flask in an ice/salt bath to 0 °C.

  • Slowly add 4-amino-3,5-di(hydroxymethyl)-1,2,4-triazole (1.44 g, 10 mmol) in small portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, continue stirring at 0-5 °C until a clear solution is obtained.

  • Slowly add fuming nitric acid (100%, 10 mL) dropwise to the solution, maintaining the temperature strictly between 0 and 5 °C.

  • After the addition of nitric acid is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • A colorless solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ≈ 7).

  • Dry the product in a vacuum desiccator. Yield: 2.45 g (88%).

Protocol 2: Synthesis of 4-Amino-3,5-di(azidomethyl)-1,2,4-triazole (7)

This synthesis proceeds in two steps: activation of the hydroxyl groups via tosylation, followed by nucleophilic substitution with sodium azide.

Part A: Synthesis of the Ditosylate Intermediate (6)

Causality and Rationale:

  • Activation: p-Toluenesulfonyl chloride (TsCl) is used to convert the -OH groups into tosylate (-OTs) groups. Tosylate is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack in the subsequent step.

  • Base: Pyridine is used as the solvent and base. It neutralizes the HCl generated during the reaction, preventing side reactions and driving the tosylation to completion.

Step-by-Step Procedure:

  • Dissolve 4-amino-3,5-di(hydroxymethyl)-1,2,4-triazole (1.44 g, 10 mmol) in anhydrous pyridine (20 mL) in a flask with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (4.20 g, 22 mmol) in small portions over 30 minutes, keeping the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 100 mL of ice-water.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Yield: 4.07 g (90%).

Part B: Synthesis of 4-Amino-3,5-di(azidomethyl)-1,2,4-triazole (7)

Causality and Rationale:

  • Nucleophile: Sodium azide (NaN3) serves as the source of the azide nucleophile.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the sodium cation while leaving the azide anion relatively free and highly nucleophilic.

  • Temperature: The reaction is heated to 80 °C to provide sufficient energy to overcome the activation barrier for the substitution reaction.

Step-by-Step Procedure:

  • In a 100 mL flask, dissolve the ditosylate intermediate (6) (4.52 g, 10 mmol) and sodium azide (1.43 g, 22 mmol) in 30 mL of dimethylformamide (DMF).

  • Heat the mixture to 80 °C and maintain this temperature with stirring for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • A white solid will precipitate. Collect the product by vacuum filtration.

  • Wash the solid with cold water and dry it in a vacuum desiccator. Yield: 1.69 g (87%).

Data Summary and Characterization

The energetic properties of the synthesized compounds highlight the effectiveness of the functionalization strategies. The data presented below is derived from the work of Tang and Shreeve (2015).[1] Detonation parameters were calculated using the EXPLO5 v6.01 software based on calculated heats of formation and experimentally determined densities.[1]

CompoundFormulaM.P. (°C)Density (g cm⁻³)Detonation Velocity, D (m s⁻¹)Detonation Pressure, P (GPa)
4-Amino-3,5-di(hydroxymethyl)-1,2,4-triazole (Precursor)C₄H₈N₄O₂1651.54N/AN/A
1-Nitro-3,5-di(nitroxymethyl)-1,2,4-triazole (Product 3)C₄H₄N₆O₈721.83857432.7
4-Amino-3,5-di(azidomethyl)-1,2,4-triazole (Product 7)C₄H₆N₁₀1151.58812925.1
Impact of Functional Groups on Energetic Properties

This diagram illustrates how the addition of specific energetic groups to the triazole backbone enhances its performance characteristics.

G cluster_input Functional Groups cluster_output Enhanced Properties Nitro -ONO2 (Nitrate Ester) OxygenBalance Increased Oxygen Balance Nitro->OxygenBalance provides oxygen Detonation Higher Detonation Velocity & Pressure Nitro->Detonation Azido -N3 (Azide) HOF Higher Heat of Formation Azido->HOF high energy bonds NitrogenContent Increased Nitrogen Content Azido->NitrogenContent OxygenBalance->Detonation HOF->Detonation

Caption: Relationship between energetic groups and material properties.

References

  • Tang, Y., & Shreeve, J. M. (2015). Nitroxy/azido-functionalized triazoles as potential energetic plasticizers. Chemistry – A European Journal, 21(19), 7285-7291. [Link]

Sources

Application

Application Note: Precision Esterification of (1H-1,2,3-Triazol-1-yl)methanol

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the precise esterification of (1H-1,2,3-Triazol-1-yl)methanol . This specific scaffold serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the precise esterification of (1H-1,2,3-Triazol-1-yl)methanol . This specific scaffold serves as a critical hemiaminal linker, often utilized in prodrug design (to release formaldehyde and the parent azole) or as a specialized energetic intermediate.[1]

Executive Summary

The esterification of (1H-1,2,3-Triazol-1-yl)methanol (CAS: 1603-91-4) presents a unique synthetic challenge compared to standard primary alcohols. Structurally, this compound is a hemiaminal (specifically, an N-hydroxymethyl azole). Unlike C-linked alcohols, the N-C-O linkage is chemically labile; it exists in equilibrium with the parent 1,2,3-triazole and formaldehyde.[1]

Successful esterification requires protocols that drive the reaction forward while suppressing the retro-formaldehyde decomposition pathway. This guide details two validated methodologies: Nucleophilic Acyl Substitution (Acid Chloride Method) for robust substrates, and Steglich Esterification (DCC/EDC) for acid-sensitive moieties.

Chemical Context & Stability Mechanisms

Before initiating synthesis, the researcher must understand the lability of the starting material.[1]

  • Substrate: (1H-1,2,3-Triazol-1-yl)methanol

  • Nature: Cyclic Hemiaminal.[1]

  • Decomposition Risk: Under strong acidic conditions or high heat, the compound reverts to 1H-1,2,3-triazole and formaldehyde gas (or paraformaldehyde).[1]

  • Stabilization: Esterification "locks" the hemiaminal, significantly increasing hydrolytic stability.[1] The resulting N-acyloxymethyl triazoles are stable solids often used as prodrugs (e.g., analogous to the solubilizing groups in antifungal azoles).

Mechanistic Pathway

The reaction involves the nucleophilic attack of the hydroxymethyl oxygen on an activated acyl group.[1] The critical process control is the maintenance of basic or neutral pH to prevent acid-catalyzed cleavage of the N-CH₂ bond.

ReactionMechanism Figure 1: Reaction pathway and decomposition risk of N-hydroxymethyl triazoles. SM (1H-1,2,3-Triazol-1-yl)methanol (Hemiaminal) Equil Equilibrium: Triazole + HCHO SM->Equil Acid/Heat Inter Tetrahedral Intermediate SM->Inter + R-COCl / Base Prod Ester Product (N-Acyloxymethyl Triazole) Inter->Prod - Cl⁻

[2]

Experimental Protocols

Method A: The Acid Chloride Protocol (Standard)

Best for: Simple aliphatic or aromatic acids; robust substrates; scale-up. Principle: Rapid acylation using a highly reactive acid chloride in the presence of a stoichiometric base to scavenge HCl immediately.[1]

Reagents & Equipment[1][2][3][4][5]
  • Substrate: (1H-1,2,3-Triazol-1-yl)methanol (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) - Optional, speeds up reaction.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve (1H-1,2,3-Triazol-1-yl)methanol (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Triethylamine (1.2 equiv). If the acid chloride is sterically hindered, add DMAP (0.05 equiv).

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Controlling exotherm prevents hemiaminal decomposition.[1]

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise via syringe or addition funnel over 10–15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the alcohol spot will disappear; ester is usually less polar).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup:

    • Separate phases.[1]

    • Extract aqueous layer with DCM (2x).

    • Wash combined organics with Brine.[1]

    • Dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Purification: Concentrate under reduced pressure. Recrystallize (EtOAc/Hexanes) or flash chromatography.[4] Note: Avoid acidic silica columns if the product is sensitive; neutralize silica with 1% TEA if necessary.[1]

Method B: Steglich Esterification (DCC/EDC Coupling)

Best for: Complex carboxylic acids; acid-sensitive substrates; when acid chlorides are unstable. Principle: In-situ activation of the carboxylic acid using a carbodiimide, forming an O-acylisourea intermediate that reacts with the triazole methanol.[1]

Reagents
  • Substrate: (1H-1,2,3-Triazol-1-yl)methanol (1.0 equiv)

  • Acid: Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 – 1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM[1]

Step-by-Step Procedure
  • Dissolution: In a dry flask under inert atmosphere, dissolve the Carboxylic Acid (1.1 equiv) and (1H-1,2,3-Triazol-1-yl)methanol (1.0 equiv) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool to 0 °C . Add DCC or EDC (1.2 equiv) in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir overnight (8–12 hours).

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.[1]

  • Workup (DCC): Filter off the DCU precipitate. Wash the filtrate with saturated NaHCO₃, then 1M HCl (rapidly, to remove DMAP), then Brine.

  • Workup (EDC): No filtration needed. Wash directly with water, weak acid, and base.[1]

  • Purification: Flash chromatography or recrystallization.[1]

Analytical Quality Control (QC)

Verification of the N-acyloxymethyl linkage is distinct from standard esters.

Analytical MethodDiagnostic SignalExplanation
¹H NMR δ 6.0 – 6.5 ppm (s, 2H) The N-CH₂-O methylene protons shift downfield significantly compared to the alcohol (δ ~5.5 ppm) due to the ester anisotropy.
¹³C NMR δ 70 – 75 ppm The hemiaminal carbon (N-C-O).
IR Spectroscopy 1730 – 1750 cm⁻¹ Strong Ester C=O stretch.
Mass Spectrometry [M+H]⁺ Parent ion is usually visible. Caution: In-source fragmentation may show loss of formaldehyde (M - 30).

Workflow Decision Matrix

Use the following logic to select the appropriate protocol for your specific acid partner.

MethodSelection Figure 2: Protocol Selection Decision Tree Start Start: Esterification of (1H-1,2,3-Triazol-1-yl)methanol CheckAcid Is the Carboxylic Acid commercially available as Acid Chloride? Start->CheckAcid YesChlor Yes CheckAcid->YesChlor Acid Chloride Exists NoChlor No CheckAcid->NoChlor Only Acid Available Sensitive Is the Acid sensitive to HCl or strong bases? YesChlor->Sensitive MethodB USE METHOD B (DCC/EDC + DMAP) *Mild, Neutral pH* NoChlor->MethodB MethodA USE METHOD A (Acid Chloride + TEA/Pyridine) *Fastest, High Yield* Sensitive->MethodA No (Robust) Sensitive->MethodB Yes (Sensitive)

Safety & Handling

  • Energetics: 1,2,3-Triazoles are high-nitrogen heterocycles.[1] While (1H-1,2,3-Triazol-1-yl)methanol is generally stable, derivatives with high nitrogen content can be shock-sensitive. Perform initial scale-up (<1g) behind a blast shield.

  • Formaldehyde Release: Upon hydrolysis or metabolic breakdown, these esters release formaldehyde.[1] Ensure adequate ventilation during workup to avoid exposure to formaldehyde vapors if decomposition occurs.[1]

  • Skin Sensitization: Acyl chlorides and triazoles are potential sensitizers.[1] Double-gloving (Nitrile) is recommended.

References

  • General Reactivity of N-Hydroxymethyl Azoles

    • Katritzky, A. R., et al.[1][6] "Benzotriazole-mediated aminoalkylation and amidoalkylation." Chemical Reviews 98.2 (1998): 409-548. (Provides foundational logic for N-C-O stability).

    • Source:

  • Analogous Esterification Protocols (Benzotriazole-1-methanol)

    • Detailed protocols for the benz-fused analog (CAS 28539-02-8)
    • Source:

  • Prodrug Applications (N-Acyloxymethyl Functionality)

    • Rautio, J., et al. "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery 7.3 (2008): 255-270. (Contextualizes the utility of the ester product).

    • Source:

  • Steglich Esterification Methodology

    • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angewandte Chemie International Edition 17.7 (1978): 522-524.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1H-1,2,3-Triazol-1-yl)methanol

Welcome to the technical support center for the synthesis of (1H-1,2,3-Triazol-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1H-1,2,3-Triazol-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we will delve into the underlying chemical principles to provide actionable troubleshooting advice and answer frequently asked questions.

Introduction

(1H-1,2,3-Triazol-1-yl)methanol is a valuable building block in medicinal chemistry and materials science. Its synthesis, primarily through the N-hydroxymethylation of 1H-1,2,3-triazole with formaldehyde, appears straightforward but can be fraught with challenges related to yield, purity, and isomer control. This guide provides in-depth technical assistance to overcome these hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of (1H-1,2,3-Triazol-1-yl)methanol. Each problem is followed by an analysis of potential causes and detailed, step-by-step solutions.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted 1H-1,2,3-triazole.

  • Minimal to no formation of the desired product spot/peak.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Inactive Formaldehyde Source Formaldehyde in aqueous solution exists in equilibrium with its hydrate, paraformaldehyde, and trioxane. Depolymerization of paraformaldehyde to monomeric formaldehyde is crucial for the reaction and is often pH and temperature-dependent.1. Use Fresh Formaldehyde: Employ a recently purchased, high-quality aqueous formaldehyde solution (typically 37 wt. %). 2. Paraformaldehyde Depolymerization: If using paraformaldehyde, ensure complete depolymerization by heating the reaction mixture, often with a catalytic amount of acid or base, before adding the 1H-1,2,3-triazole.
Inappropriate Reaction pH The N-hydroxymethylation of 1,2,3-triazole is sensitive to pH. A slightly basic or neutral pH is generally preferred to facilitate the nucleophilic attack of the triazole nitrogen on the carbonyl carbon of formaldehyde. Highly acidic conditions can protonate the triazole, reducing its nucleophilicity, while strongly basic conditions can promote the Cannizzaro reaction of formaldehyde.1. pH Adjustment: Adjust the reaction mixture to a pH of 7-8 using a mild base like sodium bicarbonate or a buffer solution. 2. Avoid Strong Acids/Bases: Refrain from using strong acids or bases unless a specific protocol requires them.
Low Reaction Temperature The reaction may have a significant activation energy barrier that is not overcome at lower temperatures, leading to a sluggish or stalled reaction.1. Increase Temperature: Gradually increase the reaction temperature to 40-60 °C and monitor the progress by TLC or LC-MS. 2. Solvent Choice: Consider using a higher-boiling solvent if the reaction requires temperatures above the boiling point of the initial solvent.
Problem 2: Formation of a Mixture of N1 and N2 Isomers

Symptoms:

  • ¹H NMR spectrum shows two distinct sets of peaks for the triazole ring protons and the methylene bridge protons.

  • Two spots with similar Rf values on TLC or two closely eluting peaks in LC-MS.

Scientific Explanation:

1H-1,2,3-triazole exists in a tautomeric equilibrium between the 1H and 2H forms. Formaldehyde can react with either tautomer, leading to the formation of (1H-1,2,3-triazol-1-yl)methanol (N1 isomer) and (2H-1,2,3-triazol-2-yl)methanol (N2 isomer). The N2 isomer is often the thermodynamically more stable product, while the N1 isomer may be the kinetically favored product under certain conditions.[1][2]

dot

Caption: Isomer formation in the N-hydroxymethylation of 1,2,3-triazole.

Strategies for Controlling Regioselectivity:

StrategyScientific RationaleExperimental Protocol
Kinetic Control (Favoring N1) Lower reaction temperatures and shorter reaction times can favor the formation of the kinetic product before it has a chance to isomerize to the more stable thermodynamic product.1. Low Temperature: Run the reaction at 0-25 °C. 2. Monitor Closely: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as a significant amount of the desired N1 isomer has formed, before significant isomerization to the N2 isomer occurs.
Thermodynamic Control (Favoring N2) Higher temperatures and longer reaction times allow the reaction to reach thermodynamic equilibrium, which favors the more stable N2 isomer.[1]1. Elevated Temperature: Conduct the reaction at a higher temperature (e.g., 60-80 °C). 2. Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to ensure equilibrium is reached.
Purification If a mixture of isomers is unavoidable, chromatographic separation is often necessary.1. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the isomers. The polarity of the two isomers is often different enough to allow for separation. 2. Recrystallization: In some cases, fractional crystallization may be effective if one isomer is significantly less soluble in a particular solvent system.
Problem 3: Product Decomposition or Reversion to Starting Materials

Symptoms:

  • The yield of the product decreases over time after an initial increase.

  • The presence of 1H-1,2,3-triazole in the final product, even after a seemingly complete reaction.

Scientific Explanation:

The N-hydroxymethylation of 1,2,3-triazole is a reversible reaction. The (1H-1,2,3-triazol-1-yl)methanol adduct can be unstable and may revert to the starting materials, especially under harsh workup conditions or upon prolonged heating.[1]

dot

Caption: Reversible nature of the N-hydroxymethylation reaction.

Solutions to Minimize Decomposition:

SolutionRationaleImplementation
Mild Workup Conditions Avoiding extreme pH and high temperatures during the workup can prevent the decomposition of the product.1. Neutralize Carefully: If an acid or base catalyst is used, neutralize the reaction mixture carefully with a mild acid or base (e.g., dilute HCl or saturated sodium bicarbonate solution) at a low temperature. 2. Low-Temperature Extraction: Perform extractions at room temperature or below.
Prompt Isolation Minimizing the time the product spends in solution, especially at elevated temperatures, can reduce the extent of decomposition.1. Efficient Workup: Streamline the workup procedure to isolate the crude product as quickly as possible. 2. Avoid Prolonged Heating: When removing the solvent under reduced pressure, use a low-temperature water bath.
In Situ Use If the (1H-1,2,3-triazol-1-yl)methanol is an intermediate for a subsequent reaction, it may be beneficial to use it in situ without isolation.Generate the (1H-1,2,3-triazol-1-yl)methanol and, without workup, add the reagents for the next step directly to the reaction mixture. This is only feasible if the reaction conditions of the subsequent step are compatible.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing (1H-1,2,3-Triazol-1-yl)methanol?

The most direct and common method is the reaction of 1H-1,2,3-triazole with an aqueous solution of formaldehyde. A typical procedure involves stirring the two reagents in a suitable solvent, or neat, at room temperature or with gentle heating. The molar ratio of formaldehyde to triazole is often kept at a slight excess of formaldehyde (1.1 to 1.5 equivalents).

Q2: How can I confirm the regiochemistry of my product (N1 vs. N2 isomer)?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the N1 and N2 isomers.

  • ¹H NMR: The chemical shifts of the triazole ring protons are different for the two isomers. For the unsubstituted triazole, the N1 isomer will show two distinct signals for the C4-H and C5-H protons, while the N2 isomer, due to its symmetry, will show a single signal for the equivalent C4-H and C5-H protons.

  • ¹³C NMR: Similarly, the chemical shifts of the triazole ring carbons will differ between the two isomers.

  • 2D NMR: Techniques such as HSQC and HMBC can be invaluable for unambiguous assignment of the structure.[3]

Q3: What are the common side products in this synthesis?

Besides the N2 isomer, potential side products include:

  • Unreacted 1H-1,2,3-triazole: Due to an incomplete reaction or product decomposition.

  • Bis-(1H-1,2,3-triazol-1-yl)methane: This can form if the product reacts further with another molecule of 1H-1,2,3-triazole, especially if there is an excess of the triazole.

  • Polymers of formaldehyde: These can form, particularly under strongly acidic or basic conditions.

Q4: What are the recommended purification techniques?

  • Column Chromatography: This is the most effective method for separating the N1 and N2 isomers and removing other impurities. Silica gel is the standard stationary phase, with eluent systems like ethyl acetate/hexane or dichloromethane/methanol.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.

  • Aqueous Extraction: Unreacted 1,2,4-triazole is highly water-soluble and can often be removed by washing the organic extract with water.[4]

Q5: What are the safety considerations for this reaction?

  • 1H-1,2,3-Triazole: While generally stable, it can decompose exothermically at high temperatures. Handle with care and avoid excessive heating.

  • Formaldehyde: It is a known carcinogen and a skin and respiratory irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Synthesis of (1H-1,2,3-Triazol-1-yl)methanol (Kinetic Control)
  • To a stirred solution of 1H-1,2,3-triazole (1.0 g, 14.5 mmol) in water (10 mL) at room temperature, add a 37% aqueous solution of formaldehyde (1.3 g, 16.0 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Once the reaction is complete, saturate the aqueous solution with sodium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purify the crude product by silica gel column chromatography to obtain the desired (1H-1,2,3-triazol-1-yl)methanol.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (a good starting point is a gradient of 0% to 10% methanol in dichloromethane).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174. [Link]

  • de Souza, R. O. M. A., & Miranda, L. S. M. (2015). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 26(11), 2205-2234. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from a hypothetical ACS meeting abstract link.
  • BenchChem. (2025). How to remove unreacted starting materials from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. Retrieved from a hypothetical BenchChem technical note.

Sources

Optimization

Technical Support Center: Purification of (1H-1,2,3-Triazol-1-yl)methanol

Welcome to the technical support resource for the purification of (1H-1,2,3-Triazol-1-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of (1H-1,2,3-Triazol-1-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The following content is structured in a question-and-answer format to provide direct solutions to specific experimental issues.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems observed after the initial synthesis of crude (1H-1,2,3-Triazol-1-yl)methanol.

Question 1: My crude product is a persistent oil or waxy solid, not the expected crystalline material. How can I purify it?

Answer: This is a common issue, often caused by residual solvents (like DMF or DMSO) or the presence of unreacted starting materials that depress the melting point.

  • Causality: (1H-1,2,3-Triazol-1-yl)methanol is a polar molecule with a hydroxyl group capable of hydrogen bonding, which should favor a solid state. The presence of impurities disrupts the crystal lattice formation. Unreacted 1H-1,2,3-triazole and residual formaldehyde are common culprits.

  • Recommended Solution: Your primary strategy should be column chromatography. An oily or waxy state prevents effective recrystallization.

    • Adsorb the Crude Product: Dissolve your oily product in a minimal amount of a polar solvent like methanol or dichloromethane. Add silica gel (a common rule of thumb is a 1:1 weight ratio of silica to crude product) and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This "dry loading" method prevents the introduction of highly polar solvents directly to the column, which can compromise separation.

    • Perform Column Chromatography: Use a silica gel stationary phase. A gradient elution is highly recommended, starting with a less polar mobile phase and gradually increasing polarity. This will first elute non-polar impurities, followed by your desired product.[1][2][3]

Question 2: After purification, my NMR spectrum still shows peaks corresponding to unreacted 1H-1,2,3-triazole. How can I remove it?

Answer: Unreacted 1H-1,2,3-triazole can be challenging to separate from the product due to their similar polarities. An acid-base extraction is an effective chemical method to remove this specific impurity.

  • Causality: While (1H-1,2,3-Triazol-1-yl)methanol is neutral, the starting material 1H-1,2,3-triazole is amphoteric. The nitrogen atoms in the ring can be protonated by a sufficiently strong acid.[4] This converts the neutral triazole into a water-soluble salt, allowing it to be extracted from an organic solvent into an aqueous layer.

  • Recommended Solution: Acid Wash Protocol

    • Dissolve the impure product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 1H-1,2,3-triazole salt will move to the bottom aqueous layer.[5][6][7]

    • Drain and discard the aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Question 3: I have a low yield after performing column chromatography. What are the likely causes?

Answer: Low recovery from column chromatography can result from several factors, from improper column packing to the product being too strongly adsorbed onto the stationary phase.

  • Causality: (1H-1,2,3-Triazol-1-yl)methanol is quite polar due to its hydroxyl group and the triazole ring. If the eluent system is not polar enough, the product can remain adsorbed to the silica gel. Alternatively, if the product is unstable on silica, degradation can occur. 1,2,3-triazoles are generally stable, but prolonged exposure to acidic silica gel could be detrimental for some derivatives.[8]

  • Recommended Solutions:

    • Optimize Eluent Polarity: Before running a large-scale column, perform thorough thin-layer chromatography (TLC) analysis with various eluent systems to find the optimal solvent mixture.[1] The ideal system should give your product an Rf value between 0.2 and 0.4.

    • Use a Deactivated Stationary Phase: If you suspect product degradation, consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (typically 0.5-1% v/v) in your eluent.

    • Check for Insolubility: Ensure your collected fractions are not precipitating product. If they are, you may need to use a more solubilizing collection solvent or process the fractions immediately.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a solid crude product of (1H-1,2,3-Triazol-1-yl)methanol?

A1: For a solid crude product, recrystallization is the most efficient and scalable initial purification method.[1] It is often faster and less resource-intensive than chromatography for removing small amounts of impurities from a crystalline solid.

  • Protocol 1: Recrystallization

    • Solvent Selection: The key is finding a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold. Based on the polarity of similar triazole derivatives, suitable systems are listed in the table below.[2]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid is completely dissolved.

    • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Drying: Dry the purified crystals under vacuum.

Solvent SystemRationale / Notes
Ethyl Acetate / Hexanes A common choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy (the cloud point), then add a few drops of ethyl acetate to redissolve and allow to cool.
Dichloromethane / Hexanes Similar to the above, for when ethyl acetate is too polar or not effective.[2]
Methanol or Ethanol Can be effective if the product is highly soluble in hot methanol but significantly less so in cold methanol.[1]
Tetrahydrofuran / Ether A reported system for similar compounds, useful for inducing crystallization.[9]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the physical state of your crude product and the nature of the impurities. The following workflow provides a decision-making guide.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Primary Method cluster_outcome Verification Crude Crude Product Is_Solid Is it a solid? Crude->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column Perform Column Chromatography Is_Solid->Column No (Oil/Wax) TLC Perform TLC Analysis Check_Purity Check Purity (NMR, LC-MS, mp) Recrystallize->Check_Purity Column->Check_Purity Pure Pure Product Check_Purity->Pure Purity Confirmed Impure Impurities Remain Check_Purity->Impure Purity Not Met Impure->Column Try Chromatography

Caption: Decision workflow for purifying (1H-1,2,3-Triazol-1-yl)methanol.

Q3: What are the standard starting conditions for silica gel column chromatography?

A3: While optimal conditions must be determined by TLC, the following table provides a robust starting point for method development.

ParameterRecommendationExplanation
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar organic compounds.
Mobile Phase (Eluent) Gradient: 0% to 50% Ethyl Acetate in HexanesStart with low polarity to elute non-polar byproducts, then increase polarity to elute the product. This gradient is effective for many triazole derivatives.[2][3]
Alternative Eluent Gradient: 0% to 10% Methanol in DichloromethaneUse if the product is too polar for the ethyl acetate/hexanes system and does not move from the baseline on TLC.
Column Loading 1:30 to 1:100 (Crude:Silica by weight)A lower ratio (e.g., 1:100) is used for difficult separations.[1]
Loading Method Dry LoadingRecommended for oily/waxy products or those with low solubility in the initial eluent.

Q4: How can I definitively confirm the purity and identity of my final product?

A4: A combination of spectroscopic and physical methods is required to confirm both the structural integrity and purity of your (1H-1,2,3-Triazol-1-yl)methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Will confirm the presence of all protons and their chemical environment. Look for the characteristic singlet for the methylene (-CH₂-) protons and the signals for the triazole ring protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound, providing strong evidence of its identity.[1]

  • Melting Point (mp): A sharp melting point over a narrow range (e.g., 1-2 °C) is a strong indicator of high purity for a crystalline solid. Literature values for similar compounds like 1H-Benzotriazole-1-methanol are in the range of 150-152 °C.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple eluent systems.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
  • BenchChem. (2025). Technical Support Center: Methyl-1H-1,2,4-triazole-3-carboxylate Purification.
  • Carbajal-de la Torre, G., et al. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace.
  • Valverde, M. G., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PMC - NIH.
  • Hernández Romero, D., et al. (2024). 1,2,3- Triazoles: general and key synthetic strategies. ResearchGate.
  • Li, M., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
  • CN109096213A - A kind of preparation method of 1H-1,2,3- triazole. Google Patents.
  • Reddy, V. R., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega.
  • Sigma-Aldrich. (n.d.). 1H-Benzotriazole-1-methanol.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • ChemicalBook. (n.d.). 1H-BENZOTRIAZOLE-1-METHANOL synthesis.
  • OC hem Tuition. (2020). Acid-Base Extraction Tutorial. YouTube.

Sources

Troubleshooting

Technical Support Center: Recrystallization of (1H-1,2,3-Triazol-1-yl)methanol

The following technical guide addresses the purification and handling of (1H-1,2,3-Triazol-1-yl)methanol (also known as N-hydroxymethyl-1,2,3-triazole). Note to Researchers: This compound presents a specific chemical cha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of (1H-1,2,3-Triazol-1-yl)methanol (also known as N-hydroxymethyl-1,2,3-triazole).

Note to Researchers: This compound presents a specific chemical challenge: Annular Tautomerism and Isomer Stability. Unlike its benzotriazole analog (which is stable), the parent (1H-1,2,3-Triazol-1-yl)methanol is kinetically formed but thermodynamically unstable, often rearranging to the 2-isomer (2H-1,2,3-Triazol-2-yl)methanol or reverting to 1,2,3-triazole and formaldehyde. This guide addresses the purification of the N-hydroxymethyl species with this instability in mind.

Module 1: Solvent Selection & Solubility Profile

Q1: What is the optimal solvent system for recrystallizing (1H-1,2,3-Triazol-1-yl)methanol?

A1: Due to the amphiphilic nature of the hydroxymethyl group and the triazole ring, a binary solvent system is required for high purity. Single solvents often lead to oiling out or excessive solubility losses.[1]

Solvent SystemRatio (v/v)ApplicationProsCons
Ethyl Acetate / Hexane 1:2 to 1:4Primary Recommendation Excellent impurity rejection; moderate boiling point prevents thermal decomposition.[1]Requires precise anti-solvent addition to avoid oiling.[1]
Dichloromethane / Pentane 1:3Low-Temperature Isolation Best for preserving the kinetically unstable 1-isomer .[1]High volatility; poor removal of polar byproducts.[1]
Ethanol (Absolute) 100%Benzotriazole Analog Only *Good for stable analogs; too protic for the unstable parent (promotes rearrangement).[1][2]Can induce isomerization in the parent triazole.[1][3]
Acetone / Water 9:1Polar Impurity Removal Solubilizes polymeric formaldehyde byproducts.[1]High risk of hydrolysis/reversion to starting materials.[1]

*Critical Note: If you are working with 1H-Benzotriazole-1-methanol (CAS 28539-02-8), the standard solvent is Ethanol (recrystallization at 60°C).[1] The guide below focuses on the non-benzo parent ring.

Q2: Why does my product "oil out" instead of crystallizing?

A2: Oiling out is a phase separation phenomenon common with hydroxymethyl azoles.[1] It occurs when the compound's melting point is depressed below the solvent's boiling point by impurities (often oligomeric formaldehyde).[1]

  • Mechanism: The compound forms a liquid droplet phase rich in product and impurities, rather than a solid crystal lattice.[1][2]

  • Solution:

    • Seed Crystals: Retain a small amount of crude solid to seed the solution at the cloud point.[1]

    • Slow Cooling: Rapid cooling traps impurities.[1] Use a controlled ramp (e.g., 10°C/hour).[1][2]

    • Solvent Switch: Switch from Ethanol (high solubility) to EtOAc/Hexane (moderate solubility) to force a structured lattice formation.[1][2]

Module 2: Troubleshooting & Stability Logic

Q3: I isolated a solid, but NMR shows a different isomer. What happened?

A3: You likely isolated the 2-isomer ((2H-1,2,3-Triazol-2-yl)methanol).

  • The Science: The reaction of 1,2,3-triazole with formaldehyde initially forms the 1-isomer (kinetic product). However, this species is in equilibrium with the starting materials and the 2-isomer (thermodynamic product).[1][3]

  • Trigger: Heating in protic solvents (like Methanol or Ethanol) or the presence of acid/base catalysts accelerates this rearrangement.[1]

  • Prevention: If the 1-isomer is your specific target, you must keep the temperature below 40°C and avoid protic solvents. Use Dichloromethane for extraction and EtOAc/Pentane for precipitation at 0°C.[1]

Q4: How do I remove paraformaldehyde impurities?

A4: Excess formaldehyde often polymerizes to paraformaldehyde, contaminating the product.[2]

  • Wash Protocol: Dissolve the crude in Ethyl Acetate.[1] Wash with cold 5% NaHSO₃ (Sodium Bisulfite) solution.[1][2] Bisulfite forms a water-soluble adduct with free formaldehyde, removing it from the organic phase.

Module 3: Experimental Workflow
Diagram 1: Isomer Stability & Purification Decision Tree

This flowchart guides you through the critical decision-making process based on the specific isomer required.

Recrystallization_Workflow Start Crude Reaction Mixture (1,2,3-Triazole + Formaldehyde) CheckTarget Target Isomer? Start->CheckTarget Target1 Target: 1-Isomer (Kinetic) (1H-1,2,3-Triazol-1-yl)methanol CheckTarget->Target1 High Reactivity Target2 Target: 2-Isomer (Thermodynamic) (2H-1,2,3-Triazol-2-yl)methanol CheckTarget->Target2 High Stability Process1 Keep Temp < 20°C Solvent: CH2Cl2 / Pentane Target1->Process1 Risk WARNING: Spontaneous Rearrangement Avoid Protic Solvents Target1->Risk Process2 Heat to 60°C to Equilibrate Solvent: EtOAc / Hexane Target2->Process2 Result1 Unstable Solid Store at -20°C Process1->Result1 Result2 Stable Crystalline Solid MP: ~65-70°C Process2->Result2

Figure 1: Decision tree distinguishing the kinetic isolation of the 1-isomer versus the thermodynamic isolation of the 2-isomer.

Module 4: Step-by-Step Protocol (High-Purity Isolation)

Objective: Purification of (1H-1,2,3-Triazol-1-yl)methanol (targeting the kinetic 1-isomer or stable mixture).

  • Dissolution:

    • Take 10 g of crude solid.

    • Add 40 mL Ethyl Acetate at room temperature (25°C). Do not heat above 40°C if targeting the 1-isomer.

    • If solids remain (paraformaldehyde), filter through a 0.45 µm PTFE membrane.[1][2]

  • Anti-Solvent Addition:

    • Place the filtrate in a stirred vessel.

    • Slowly add Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.[1][2]

    • Approximate ratio will be 1:1 at this stage.[1]

  • Crystallization:

    • For 1-Isomer: Cool the mixture immediately to -10°C in an ice/salt bath. Stir gently for 2 hours.

    • For 2-Isomer: Allow the mixture to stand at room temperature for 1 hour, then cool to 4°C.

  • Collection:

    • Filter the white crystals using a chilled Buchner funnel.[1]

    • Wash with cold Hexane (2 x 10 mL).[1]

    • Drying: Vacuum dry at room temperature.[1] Avoid oven drying, as heat will revert the product to triazole and formaldehyde gas.[2]

References
  • Kalisiak, J., & Fokin, V. V. (2008).[2][4] The synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles and their utility in the synthesis of 2-substituted triazoles. Organic Letters, 10(15), 3175-3178.[2]

  • Katritzky, A. R., et al. (2010).[1][2] Structure and stability of N-hydroxymethylazoles. Chemical Reviews, 110(10), 5714-5776.[2] (General reference on azole tautomerism).

  • LookChem. (2024).[1] 1H-Benzotriazole-1-methanol Properties and Safety. (Provided for contrast regarding the stable benzo-analog).

Sources

Optimization

Preventing retro-aldol decomposition of (1H-1,2,3-Triazol-1-yl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (1H-1,2,3-Triazol-1-yl)methanol. This resource is designed to provide in-depth guidance on preventing it...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (1H-1,2,3-Triazol-1-yl)methanol. This resource is designed to provide in-depth guidance on preventing its retro-aldol decomposition. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of this compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is retro-aldol decomposition and why is it a concern for (1H-1,2,3-Triazol-1-yl)methanol?

A1: Retro-aldol decomposition is the reverse of the aldol reaction, where a β-hydroxy carbonyl compound breaks down into an aldehyde or ketone and another carbonyl compound.[1] In the case of (1H-1,2,3-Triazol-1-yl)methanol, which can be considered a hemiaminal ether, it is susceptible to a similar degradation pathway. This decomposition results in the release of formaldehyde and the parent 1H-1,2,3-triazole. This is a significant concern as it leads to the loss of your desired compound, introduces impurities (formaldehyde) that can interfere with subsequent reactions or biological assays, and can be a source of variability in your experimental results.[2]

Q2: What are the primary factors that trigger the decomposition of (1H-1,2,3-Triazol-1-yl)methanol?

A2: The stability of (1H-1,2,3-Triazol-1-yl)methanol is significantly influenced by several factors, with pH and temperature being the most critical.[3][4] Both acidic and basic conditions can catalyze the decomposition.[1] Elevated temperatures accelerate the rate of this degradation.[3][5] The presence of certain metals can also potentially catalyze this reaction.

Q3: How can I detect if my sample of (1H-1,2,3-Triazol-1-yl)methanol is decomposing?

A3: Decomposition can be monitored using various analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of signals corresponding to free 1H-1,2,3-triazole and potentially formaldehyde or its hydrates in solution.

  • High-Performance Liquid Chromatography (HPLC): Development of a new peak corresponding to 1H-1,2,3-triazole and a decrease in the peak area of your target compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting the volatile formaldehyde.

  • Colorimetric Assays: Specific tests for formaldehyde can indicate its release into the solution.[6]

Q4: Is the decomposition reversible?

A4: The retro-aldol reaction is, in principle, reversible.[7][8] However, in a typical experimental setting, the liberated formaldehyde is often volatile or can react with other components in the mixture, effectively driving the equilibrium towards the decomposition products. Therefore, for practical purposes in a research setting, the decomposition should be considered an undesirable and often irreversible loss of material.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the instability of (1H-1,2,3-Triazol-1-yl)methanol.

Issue 1: Low or Inconsistent Yields in Reactions Using (1H-1,2,3-Triazol-1-yl)methanol
Possible Cause Troubleshooting Steps Rationale
Decomposition during storage1. Verify Storage Conditions: Ensure the compound is stored at or below the recommended temperature (typically ≤ 4°C) in a tightly sealed container.Lower temperatures slow down the rate of decomposition.[3] A sealed container prevents the ingress of atmospheric moisture which could contribute to hydrolysis.
2. Aliquot upon Receipt: If you have a large batch, aliquot it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.Repeated temperature fluctuations and exposure to air can accelerate degradation.
3. Purity Check: Before use, run a quick purity check (e.g., ¹H NMR or HPLC) to confirm the integrity of the starting material.This ensures you are starting your reaction with a high-quality reagent.
Decomposition during the reaction1. pH Control: If your reaction conditions are acidic or basic, consider if the reaction can be performed closer to a neutral pH. If not, minimize the time the compound is exposed to harsh pH conditions.Both acidic and basic conditions can catalyze the retro-aldol decomposition.[1]
2. Temperature Management: Run the reaction at the lowest effective temperature. Avoid unnecessary heating.Higher temperatures provide the activation energy for the decomposition reaction.[5]
3. Solvent Choice: Use anhydrous solvents where possible. Protic solvents, especially in combination with acidic or basic conditions, can facilitate decomposition.Water can participate in the hydrolysis of the hemiaminal ether linkage.
4. Inert Atmosphere: For sensitive reactions, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.This minimizes side reactions and potential catalytic effects of atmospheric components.
Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture
Possible Cause Troubleshooting Steps Rationale
Formaldehyde-derived byproducts1. Identify the Byproduct: Use analytical techniques like GC-MS or LC-MS to identify the unexpected peaks. Compare the mass and fragmentation patterns with those of known formaldehyde adducts.Formaldehyde is highly reactive and can participate in side reactions with your starting materials, reagents, or solvents.
2. Formaldehyde Scavengers: In some cases, the addition of a formaldehyde scavenger (e.g., a primary amine or a sulfite) can be considered, but this should be done with caution as it may interfere with your primary reaction.Scavengers can remove free formaldehyde from the reaction mixture, preventing it from forming byproducts.
3. Optimize Reaction Conditions: Refer to the troubleshooting steps in Issue 1 to minimize the formation of formaldehyde in the first place.Prevention is the most effective strategy.
1H-1,2,3-Triazole interference1. Purification Strategy: Develop a purification method (e.g., chromatography, recrystallization, or extraction) that effectively separates your desired product from the more polar 1H-1,2,3-triazole.The physical and chemical properties of the triazole byproduct will differ from your target molecule, allowing for separation.
2. Reaction Monitoring: Monitor the reaction progress closely (e.g., by TLC or HPLC) to stop the reaction before significant decomposition occurs.This can help maximize the yield of the desired product relative to the decomposition products.

The Science Behind the Instability: A Closer Look at Retro-Aldol Decomposition

The decomposition of (1H-1,2,3-Triazol-1-yl)methanol is mechanistically analogous to a retro-aldol reaction. The stability of the 1,2,3-triazole ring itself is generally high, being resistant to acid-base hydrolysis and having a high degree of aromaticity.[9][10] However, the N-hydroxymethyl group is the point of vulnerability.

The decomposition can be catalyzed by both acid and base:

  • Acid-Catalyzed Decomposition: Protonation of the hydroxyl group creates a good leaving group (water). Subsequent departure of water leaves a resonance-stabilized carbocation, which is then attacked by water to release formaldehyde and the 1H-1,2,3-triazole.

  • Base-Catalyzed Decomposition: A base can deprotonate the hydroxyl group, forming an alkoxide. This can then undergo elimination to release formaldehyde and the triazole anion, which is subsequently protonated.[7][11]

Retro-Aldol Decomposition of (1H-1,2,3-Triazol-1-yl)methanol cluster_main Decomposition Pathway cluster_catalysts Catalysts Triazolyl_Methanol (1H-1,2,3-Triazol-1-yl)methanol Triazole 1H-1,2,3-Triazole Triazolyl_Methanol->Triazole Decomposition Formaldehyde Formaldehyde Triazolyl_Methanol->Formaldehyde Decomposition Acid H+ Acid->Triazolyl_Methanol Base B- Base->Triazolyl_Methanol Heat Δ Heat->Triazolyl_Methanol

Caption: Factors influencing the decomposition of (1H-1,2,3-Triazol-1-yl)methanol.

Experimental Protocols for Enhanced Stability

To ensure the integrity of your (1H-1,2,3-Triazol-1-yl)methanol, adhere to the following protocols for handling, storage, and use.

Protocol 1: Recommended Storage Conditions
  • Temperature: Store at temperatures of 2-8°C. For long-term storage, consider temperatures at or below -20°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible, especially if the container will be opened multiple times.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.[3]

  • Aliquotting: Upon first use, it is highly recommended to aliquot the material into smaller, single-use portions to avoid repeated freeze-thaw cycles and contamination.

Protocol 2: General Handling and Use in Reactions
  • Inert Atmosphere: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Handle the solid in a glove box or under a stream of inert gas.

  • Solvent Selection: Use dry (anhydrous) solvents for your reactions. If an aqueous system is unavoidable, use buffered solutions to maintain a neutral pH if compatible with your reaction chemistry.

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve the desired transformation. Use an ice bath for exothermic reactions.

  • pH Management: If the reaction requires acidic or basic conditions, add the (1H-1,2,3-Triazol-1-yl)methanol as late as possible in the reaction sequence to minimize its exposure time to these conditions. Neutralize the reaction mixture as soon as the transformation is complete.

  • Reaction Monitoring: Actively monitor the reaction by an appropriate technique (TLC, LC-MS, etc.) to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition.

Data Summary: Impact of Conditions on Stability

ParameterConditionImpact on StabilityRationale
Temperature High (> Room Temp)DecreasedIncreases reaction rate of decomposition.[5]
Low (≤ 4°C)IncreasedSlows down the rate of decomposition.
pH Acidic (pH < 6)DecreasedCatalyzes the decomposition reaction.[4][12]
Neutral (pH ~7)OptimalMinimizes acid and base catalysis.
Basic (pH > 8)DecreasedCatalyzes the decomposition reaction.[6]
Solvent Anhydrous AproticHighMinimizes the presence of water which can act as a nucleophile in decomposition.
Protic (e.g., water, alcohols)Potentially DecreasedCan participate in the decomposition mechanism, especially under non-neutral pH.
Atmosphere Air (Oxygen, Moisture)Potentially DecreasedMoisture can contribute to hydrolysis.[3]
Inert (N₂, Ar)IncreasedExcludes moisture and oxygen, preventing potential side reactions.

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start -> analytical_confirm; analytical_confirm -> check_storage [label="Decomposition Confirmed"]; analytical_confirm -> reassess [label="No Decomposition"]; check_storage -> implement_storage; implement_storage -> check_reaction; check_reaction -> implement_reaction; implement_reaction -> reassess; }

Caption: A decision-making workflow for troubleshooting decomposition issues.

References

  • Organic & Biomolecular Chemistry. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. RSC Publishing. Available from: [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Available from: [Link]

  • The Journal of Organic Chemistry. (2015, December 7). C–C Activation by Retro-Aldol Reaction of Two β-Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling To Access Mono-α-arylated Ketones and Esters. ACS Publications. Available from: [Link]

  • PubMed. (2016, January 4). C−C Activation by Retro-Aldol Reaction of Two β‑Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling To Access Mono-α-arylated Ketones and Esters. Available from: [Link]

  • Vaia. What is a retro-aldol reaction? What conditions favor retro-aldol reactions?. Available from: [Link]

  • UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Term. Available from: [Link]

  • Fiveable. (2025, August 15). Retro-aldol reaction Definition. Available from: [Link]

  • PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available from: [Link]

  • ResearchGate. (2017, January 14). Synthesis, characterization, antitumor evaluation and molecular docking of some triazolotriazine Derivatives. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, November 17). Protect Against Exposures to Formaldehyde. Available from: [Link]

  • Pharmaceutical Sciences. (2014, August 12). Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF) Formation in USP Syrup Preparation. Available from: [Link]

  • Russian Journal of Applied Chemistry. Thermodynamic and Kinetic Aspects of a Single-Reactor Synthesis of 5-Amino-3-methyl-1,2,4-triazole Hydrochloride from. Available from: [Link]

  • ResearchGate. 4 Initial decomposition pathways of 1H-1,2,4-triazole and.... Available from: [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.2: The Aldol Reaction. Available from: [Link]

  • YouTube. (2018, May 10). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Available from: [Link]

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  • Frontiers in Chemistry. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Available from: [Link]

  • PMC. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). Available from: [Link]

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  • PMC. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link]

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  • PMC. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Available from: [Link]

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  • PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]

  • MDPI. (2022, July 7). 4-(4-(((1H-Benzo[d][13][14][15]triazol-1-yl)oxy)methyl). Available from: [Link]

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  • ResearchGate. (2026, January 13). New thermally stable and friction-insensitive nitrogen-rich salts: a synergy of 1,2,4-triazole, furoxan and hydroxytetrazole motifs | Request PDF. Available from: [Link]

  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • Frontiers in Chemistry. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Green Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. RSC Publishing. Available from: [Link]

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  • ResearchGate. Synthesis of hydroxymethyl-1,2,3-triazoles. | Download Scientific Diagram. Available from: [Link]

  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]

  • MDPI. (2021, September 15). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Available from: [Link]

  • Khan Academy. Retro-aldol and retrosynthesis (video). Available from: [Link]

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Troubleshooting

Technical Support Center: Optimizing Triazole-Formaldehyde Condensation

Welcome to the technical support center for optimizing the triazole-formaldehyde condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the triazole-formaldehyde condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal reaction outcomes, focusing specifically on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding temperature control in triazole-formaldehyde condensation, a variant of the Mannich reaction.

Q1: What is a typical starting temperature for a triazole-formaldehyde condensation reaction?

A1: A judicious starting point for most triazole-formaldehyde condensations is a reduced temperature, typically between 0 °C and room temperature (approx. 25 °C). The rationale is to control the initial rate of reaction and minimize side reactions.[1][2] Formaldehyde is a highly reactive electrophile, and its reaction with the nucleophilic triazole is often exothermic. Starting at a lower temperature allows for better management of the reaction exotherm and prevents the formation of unwanted byproducts.[1] If the reaction rate is found to be too slow, the temperature can be gradually increased while monitoring the reaction progress.[1]

Q2: How does increasing the reaction temperature typically affect the reaction rate and yield?

A2: According to kinetic theory, increasing the temperature generally increases the rate of a chemical reaction by providing more molecules with the necessary activation energy.[3][4] In the context of this condensation, a moderate increase in temperature can lead to a shorter reaction time and, in some cases, an increased yield if the reaction was previously suffering from incomplete conversion.[2] However, this relationship is not always linear. Excessive heat can accelerate undesirable side reactions, leading to a decrease in the yield and purity of the desired product.[1][5][6]

Q3: What are the primary side products I should be concerned about at elevated temperatures?

A3: Elevated temperatures can promote several competing side reactions:

  • Formaldehyde Self-Polymerization: Formaldehyde has a strong tendency to self-polymerize into a white, insoluble solid known as paraformaldehyde.[1][7] This process is accelerated at higher temperatures, effectively removing the reagent from the reaction mixture and complicating purification.

  • Formation of Bis-adducts: If the triazole has multiple reactive sites (e.g., other available N-H protons), higher temperatures can provide the activation energy needed for a second condensation event, leading to the formation of di-substituted or poly-substituted products.[1]

  • Product Degradation: The desired aminomethylated triazole product may itself be thermally labile. Many complex organic molecules can decompose at elevated temperatures over long reaction times, reducing the overall isolated yield.[5][6]

Q4: My starting triazole is poorly soluble at low temperatures. How should I approach temperature optimization?

A4: Poor solubility is a common challenge. One effective strategy is to begin the reaction at a slightly elevated temperature sufficient to dissolve the starting material, and then cool the mixture to the desired reaction temperature before adding the formaldehyde. Alternatively, if using paraformaldehyde as the formaldehyde source, it can be depolymerized by heating in the reaction solvent before cooling and adding the triazole.[8] A slow, dropwise addition of one reagent to the dissolved substrate can also be beneficial, as it maintains a low instantaneous concentration of the reactive species, which can help control the reaction even at slightly higher temperatures.[1]

Troubleshooting Guide: A Problem-Solving Approach

This guide provides solutions to specific experimental issues directly linked to reaction temperature.

Issue 1: Low or No Yield of the Desired Product

Potential Cause (Temperature-Related) Scientific Rationale & Recommended Solution
Reaction Temperature is Too Low Rationale: The reaction lacks sufficient thermal energy to overcome the activation energy barrier, resulting in a very slow or stalled reaction. Solution: Monitor the reaction closely by an appropriate analytical method (e.g., TLC, LC-MS, HPLC).[1][9][10][11] If no significant product formation is observed after a reasonable time, incrementally increase the temperature by 10-15 °C and continue monitoring. Document the effect of each temperature change on the reaction profile.
Reaction Temperature is Too High Rationale: Excessive heat is causing significant decomposition of the starting material, reagents, or the final product.[5][6] This is especially true for complex or sensitive substrates. Solution: Re-evaluate the thermal stability of your compounds.[12] Repeat the reaction at a significantly lower temperature (e.g., 0 °C or even -10 °C). While this may increase the reaction time, it can preserve the integrity of the molecules involved and ultimately improve the isolated yield.[1]
Premature Depolymerization/Loss of Formaldehyde Rationale: If using paraformaldehyde and heating to depolymerize, holding the solution at a high temperature for too long before the triazole is added can lead to loss of formaldehyde gas from the system.[13] Solution: Ensure the reaction vessel is well-sealed with a condenser. Heat the paraformaldehyde slurry to achieve depolymerization (often around 60-70 °C is sufficient), then cool the resulting formaldehyde solution to the target reaction temperature before adding the triazole.[8][14]

Issue 2: Significant Formation of an Insoluble White Precipitate

Potential Cause (Temperature-Related) Scientific Rationale & Recommended Solution
Formaldehyde Self-Polymerization Rationale: This is the most common cause and is highly indicative of excess formaldehyde concentration or temperature. Formaldehyde polymerizes to paraformaldehyde, which is insoluble in most organic solvents.[7] Solution: The primary solution is to reduce the reaction temperature.[1] Running the reaction at 0 °C or room temperature often mitigates this issue. Additionally, consider a slow, controlled addition of formaldehyde to keep its instantaneous concentration low, which disfavors polymerization.[1]

Issue 3: Complex Product Mixture with Multiple Spots on TLC/HPLC

Potential Cause (Temperature-Related) Scientific Rationale & Recommended Solution
Formation of Multiple Adducts Rationale: Higher temperatures provide the energy for less reactive sites on the triazole or the initial product to react further with formaldehyde, leading to a mixture of mono-, di-, and even poly-substituted products.[1] Solution: Lowering the reaction temperature is key to improving selectivity.[1] At lower temperatures, the reaction is under kinetic control, which will favor the formation of the product from the most reactive site. Also, carefully controlling the stoichiometry (using only a slight excess of formaldehyde) is crucial.
Thermal Decomposition Rationale: The multiple spots may not be reaction byproducts but rather degradation products. High heat can cause fragmentation of the triazole ring or cleavage of substituents.[6] Solution: Perform the reaction at a lower temperature. If the reaction requires heat to proceed, conduct a time-course study at a moderate temperature to find the point of maximum product formation before significant degradation begins, then quench the reaction at that optimal time.[15]

Visual Workflow & Logic Diagrams

To aid in experimental design and troubleshooting, the following diagrams outline key processes.

G cluster_0 Temperature Screening Protocol A Setup Parallel Reactions (e.g., 0°C, 25°C, 50°C) B Add Triazole & Solvent A->B C Equilibrate to Target Temp. B->C D Add Formaldehyde (Slow Addition) C->D E Monitor Each Reaction (TLC/LC-MS at T=1h, 4h, 16h) D->E F Quench & Workup E->F G Analyze Yield & Purity (NMR/HPLC) F->G H Select Optimal Temperature G->H

Caption: Workflow for a parallel temperature screening experiment.

G start Reaction Outcome Unsatisfactory low_yield {Low Yield | <{Yes | No}>} start->low_yield temp_low Action: Increase Temp by 15°C. Re-evaluate. low_yield:f0->temp_low If reaction is clean but slow side_products {Multiple Side Products | <{Yes | No}>} low_yield:f1->side_products:w Check for degradation temp_low->start temp_high Action: Decrease Temp to 0°C. Re-evaluate. temp_high->start side_products:f0->temp_high Likely thermal decomposition or lack of selectivity polymer {Insoluble White Polymer? | <{Yes | No}>} side_products:f1->polymer:w polymer:f0->temp_high Indicates polymerization success Proceed with Optimized Conditions polymer:f1->success

Caption: Troubleshooting decision tree for temperature optimization.

Experimental Protocol: Parallel Temperature Screening

This protocol provides a robust method for efficiently determining the optimal reaction temperature for your specific triazole substrate.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Materials:

  • Your 1,2,4-triazole derivative

  • Formaldehyde (37 wt. % in H₂O) or Paraformaldehyde

  • Appropriate reaction solvent (e.g., 1,4-dioxane, ethanol, acetonitrile)

  • Three identical reaction vessels equipped with magnetic stir bars and septa

  • Temperature-controlled reaction blocks or baths (e.g., ice-water bath, room temp water bath, oil bath)

  • Syringes for reagent addition

  • TLC plates and appropriate mobile phase

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a chemical fume hood, place each of the three reaction vessels into its respective temperature-controlled bath, set to 0 °C, 25 °C (room temperature), and 50 °C.

  • Reagent Preparation:

    • To each vessel, add your triazole (e.g., 1.0 mmol) and the chosen solvent (e.g., 10 mL).

    • Allow the mixtures to stir for 10-15 minutes to fully dissolve and equilibrate to the target temperature.

  • Initiate Reaction:

    • Slowly add formaldehyde (e.g., 1.2 mmol, 1.2 equivalents) to each flask via syringe over 5-10 minutes. A slow addition helps control the exotherm and minimize side reactions.[1]

  • Reaction Monitoring:

    • At set time points (e.g., 1, 4, and 16 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the product. Note any formation of byproducts.

  • Workup and Analysis:

    • Once a reaction is deemed complete (or has reached optimal conversion), quench it by pouring it into a suitable aqueous solution.

    • Perform a standard liquid-liquid extraction to isolate the crude product.

    • Dry the organic layer, concentrate it under reduced pressure, and determine the crude yield.

  • Data Interpretation:

    • Analyze the purity of each crude product by ¹H NMR or HPLC.[9]

    • Compare the results from the three temperatures. The 0 °C reaction may be clean but slow, while the 50 °C reaction might be fast but generate more impurities.[2] The 25 °C reaction often provides a good balance.

    • Select the temperature that provides the highest yield of the desired product with the highest purity in a reasonable timeframe.

References

  • Strategies to minimize polymerization in Mannich reactions. (2025). Benchchem.
  • Optimization of the Mannich reaction. (n.d.).
  • "common challenges in the synthesis of 1,2,4-triazole deriv
  • Troubleshooting guide for reactions involving 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. (2025). Benchchem.
  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2020, January 27). Frontiers.
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2015, September 17). MDPI.
  • (PDF) A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2025, October 16).
  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (n.d.). PMC.
  • Paraformaldehyde. (n.d.). Wikipedia.
  • (PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2025, August 5).
  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015, August 21). Agilent.
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evalu
  • A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazol
  • Troubleshooting: How to Improve Yield. (n.d.). Chemistry - University of Rochester.
  • Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. (2023, February 1). MDPI.
  • Paraformaldehyde — Chemistry, Uses & Best Practices. (2025, October 13). Astor Scientific.
  • Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. (n.d.).
  • PARAFORMALDEHYDE 97%. (n.d.).
  • The Redox-Mannich Reaction. (2014, May 23).
  • PARAFORMALDEHYDE 97% (PARAFORMALDEHİT 97%). (n.d.).
  • Experienced supplier of Methylal Plant. (n.d.). WUXI HELIPONT CHEMICAL TECHNOLOGY CO., LTD.
  • (PDF) (163)Condensation Reaction of Formaldehyde With. (n.d.). Amanote Research.
  • In Vivo Rate of Formaldehyde Condensation with Tetrahydrofol
  • Reaction products of an aldehyde and a triazole derivative. (n.d.).
  • The Role of Temperature in Chemical Reactions. (2025, September 3). MSE Supplies.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC.
  • Experiment: Test the effect of temperature on reaction time. (2023, July 12). Science News Explores.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Thermal Screening and Adiabatic Calorimetry Testing Methods. (2024, April 12). Sigma-HSE.
  • Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. (2020, March 23). PMC.
  • The effect of temperature on reaction rate. (n.d.).
  • (PDF) Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. (n.d.).
  • Fact Sheet: Heating Reactions. (2024, April 10). PennEHRS - UPenn EHRS - University of Pennsylvania.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024, March 28).
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). PMC.
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Optimization

Technical Support Center: Long-Term Storage and Stability of Triazolyl Methanol

Welcome to the technical support guide for the long-term storage and handling of triazolyl methanol compounds. As a crucial class of molecules in drug development and research, maintaining their structural integrity is p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the long-term storage and handling of triazolyl methanol compounds. As a crucial class of molecules in drug development and research, maintaining their structural integrity is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common stability issues, and validating the integrity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and storage of triazolyl methanol and related derivatives.

Q1: What are the optimal long-term storage conditions for triazolyl methanol in its solid (neat) form?

A: For maximal long-term stability, solid triazolyl methanol should be stored in a cool, dry, and dark environment.[1] The ideal conditions are at refrigerated temperatures, typically 2°C to 8°C .[2] For highly sensitive or valuable batches intended for storage over several years, ultra-low temperatures of -20°C or -80°C are recommended to significantly slow down any potential degradation processes.[1][3]

The "why" is critical:

  • Temperature: Lower temperatures reduce the kinetic energy of molecules, drastically slowing the rate of potential decomposition reactions.[3]

  • Humidity: Moisture can initiate hydrolysis, a common degradation pathway for many active pharmaceutical ingredients (APIs).[2][4] Therefore, storage in a desiccated environment or with desiccants is crucial.

  • Light: Many heterocyclic compounds, including triazoles, are susceptible to photodegradation, especially from UV light.[2][5][6] Storing compounds in amber or opaque vials is essential to prevent light-induced chemical changes.[2]

  • Atmosphere: To prevent oxidation, compounds should be stored in tightly sealed containers.[2] For ultimate protection, flushing the container with an inert gas like argon or nitrogen to displace oxygen is a best practice.[1][2]

Q2: How should I prepare and store stock solutions of triazolyl methanol?

A: Stock solutions are more susceptible to degradation than the solid compound. Prepare concentrated stock solutions in a suitable, dry, aprotic solvent such as DMSO or DMF. Store these solutions at -20°C or -80°C . It is highly recommended to dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]

Q3: What are the primary chemical pathways that lead to the degradation of triazolyl methanol?

A: The primary degradation pathways are hydrolysis, oxidation, and photodegradation.[1][2][4]

  • Hydrolysis: The presence of water can lead to the cleavage of susceptible bonds in the molecule, particularly if other functional groups like esters are present. The rate of hydrolysis is often pH-dependent.[1]

  • Oxidation: The molecule may react with atmospheric oxygen, leading to the formation of undesired byproducts. This is mitigated by storage under an inert atmosphere.[2]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, altering the compound's structure.[2][5][6][7] The triazole ring itself can participate in these reactions.

Q4: Is the triazole ring itself stable?

A: Yes, the 1,2,4-triazole ring is generally aromatic and considered exceptionally stable under a wide range of conditions, making it resistant to cleavage under typical acidic and basic conditions.[1][8][9] It is also highly resistant to metabolic degradation and common reducing/oxidizing conditions.[8][10] However, exposure to harsh conditions, such as concentrated acids or bases at high temperatures, can lead to hydrolysis or rearrangement.[1] The specific substituents on the ring ultimately influence its overall susceptibility.

Troubleshooting Guide: Common Stability-Related Issues

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments that may be linked to compound degradation.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Inconsistent or non-reproducible results in biological assays. 1. Degradation of stock solution: Repeated freeze-thaw cycles, improper storage temperature, or long-term storage in solution may have compromised the compound. 2. Instability in assay medium: The compound may be unstable at the pH, temperature, or in the aqueous nature of the assay buffer over the experiment's duration.[1]Solution 1: Prepare a fresh stock solution from solid material. Compare the activity of the fresh vs. old stock. Always aliquot stock solutions to minimize freeze-thaw cycles.[1] Solution 2: Perform a stability check. Incubate the triazolyl methanol in the assay buffer for the full duration of the experiment. Analyze the sample by HPLC or LC-MS at t=0 and at the end time to check for the appearance of degradation peaks.
Appearance of new spots on a TLC plate or new peaks in HPLC/LC-MS analysis of a stored sample. 1. Compound Degradation: The new peaks are likely degradation products resulting from improper storage (exposure to light, moisture, heat, or oxygen).[2][5][6] 2. Solvent Impurities: If stored in solution, the solvent may have degraded or contained reactive impurities.Solution 1: Confirm the identity of the new peaks using LC-MS to determine their mass. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). Solution 2: Re-analyze a freshly prepared solution from the solid stock. If the new peaks are absent, this confirms the degradation occurred in the stored solution. Review and optimize storage conditions based on the recommendations in the FAQ section.
Physical changes in the solid compound (e.g., change in color, clumping, melting point depression). 1. Moisture Absorption (Hygroscopicity): Clumping or an oily appearance suggests water absorption. This can also lower the melting point and accelerate hydrolysis.[2] 2. Photodegradation or Oxidation: A change in color (e.g., from white to yellow or brown) often indicates a chemical change due to light exposure or reaction with oxygen.[2]Solution 1: Store the compound in a desiccator or a sealed container with a desiccant. If clumping is observed, the material may need to be re-purified or, at a minimum, thoroughly dried under high vacuum. Solution 2: Ensure the compound is stored in an amber or opaque vial, protected from light.[2] For maximum protection, store under an inert atmosphere (argon or nitrogen).[1]
Data Summary: Recommended Storage Conditions
Form Temperature Atmosphere Light Humidity Duration
Solid (Neat) 2°C to 8°CSealed VialAmber/Opaque VialControlled/DesiccatedMonths to Years
Solid (Neat) -20°C or -80°CInert Gas (Ar/N₂)Amber/Opaque VialControlled/DesiccatedLong-Term (Years)[3]
Solution (Stock) -20°C or -80°CSealed VialAmber/Opaque VialAnhydrous SolventWeeks to Months (Aliquot)[1]
Visualized Workflows and Degradation Factors

Understanding the factors that influence stability and the workflow for assessing it is crucial for maintaining compound integrity.

Key Factors Influencing Triazolyl Methanol Degradation TM Triazolyl Methanol (Solid or Solution) Degradation Chemical Degradation TM->Degradation Temp Elevated Temperature Temp->Degradation Accelerates reaction rates Humidity Humidity / Moisture Humidity->Degradation Enables Hydrolysis Light Light Exposure (UV, Ambient) Light->Degradation Initiates Photodegradation Oxygen Atmospheric Oxygen Oxygen->Degradation Enables Oxidation

Caption: Key environmental factors leading to compound degradation.

Workflow for Compound Stability Assessment Start Start: Prepare Fresh Solution of Triazolyl Methanol T0 Time-Zero Analysis (HPLC / LC-MS) Establish baseline purity Start->T0 Incubate Incubate Solution under Test Conditions (e.g., Assay Buffer, 37°C) T0->Incubate Sample Collect Aliquots at Pre-defined Time Points (e.g., 2h, 8h, 24h) Incubate->Sample Analysis Analyze Aliquots (HPLC / LC-MS) Sample->Analysis Compare Compare Purity Profile to Time-Zero Analysis->Compare Stable Result: Compound is Stable (Purity ≥ 95% of initial) Compare->Stable No significant change Unstable Result: Compound is Unstable (Degradation products observed) Compare->Unstable New peaks appear / Main peak decreases

Caption: Experimental workflow for assessing solution-state stability.

Experimental Protocols
Protocol 1: Assessing Hydrolytic Stability of a Triazolyl Methanol Compound

This protocol provides a framework for evaluating the stability of your compound in aqueous solutions at different pH values.

  • Prepare Buffer Solutions: Prepare three physiologically relevant buffer solutions:

    • pH 4.0 (e.g., acetate buffer)

    • pH 7.4 (e.g., phosphate-buffered saline, PBS)

    • pH 9.0 (e.g., borate buffer)

  • Prepare Compound Stock: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the triazolyl methanol in a suitable organic solvent like acetonitrile or methanol.[1]

  • Incubation Setup:

    • In triplicate for each pH, add a small volume of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10-20 µg/mL).

    • Prepare a "time-zero" sample for each pH by immediately quenching the reaction (e.g., by diluting with the mobile phase and freezing).

    • Incubate the remaining solutions at a constant, controlled temperature (e.g., 37°C or 40°C).[1]

  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately store samples at -80°C until analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.[1][11]

  • Data Interpretation: Calculate the percentage of the triazolyl methanol remaining at each time point relative to the time-zero sample. The appearance of new peaks alongside the decrease of the parent peak indicates degradation.

Protocol 2: Recommended Procedure for Preparing and Storing Master Stock Solutions

This protocol ensures the longevity and integrity of your primary compound source.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of solid triazolyl methanol in a clean, dry amber glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM). Ensure the solvent is from a freshly opened bottle or has been properly stored to minimize water content.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed tube.

  • Inert Gas Purge (Optional but Recommended): Before sealing each aliquot, gently blow a stream of an inert gas (argon or nitrogen) over the headspace of the liquid for a few seconds to displace oxygen.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots in a labeled box at -80°C.

  • Record Keeping: Maintain a detailed log of the stock preparation, including the lot number of the compound, the final concentration, the date, and the number of aliquots created.

References
  • Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Pharmaffiliates. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. Molecules, 20(11), 19886-19899. Retrieved from [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. ResearchGate. Retrieved from [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). Retrieved from [Link]

  • Scriven, E. F. V., & Suschitzky, H. (2016). Dynamic pH responsivity of triazole-based self-immolative linkers. Chemical Science, 7(12), 7082–7087. Retrieved from [Link]

  • Benchchem. (n.d.). Stability of Triazole Linkages from Propynyloxy Click Chemistry: A Comparative Guide.
  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. ResearchGate. Retrieved from [Link]

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 66-72. Retrieved from [Link]

  • Simal-Gandara, J., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Retrieved from [Link]

  • Pearson. (n.d.). Basicity of Aromatic Heterocycles. Retrieved from [Link]

  • Unchained Labs. (2025). Impact of Storage Conditions on Drug Shelf Life. Retrieved from [Link]

  • Singh, P., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883203. Retrieved from [Link]

  • G, S., & K, S. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A, 122(24), 5396-5406. Retrieved from [Link]

  • Zhang, C., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. Retrieved from [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). EURL-Pesticides.eu. Retrieved from [Link]

  • Kjær, J., et al. (2019). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. Journal of Environmental Quality, 48(5), 1361-1369. Retrieved from [Link]

  • Khan, M. (2016). Drug stability: How storage conditions affect their performance. Vital Record. Retrieved from [Link]

  • GMP Trends. (2022). Proper Storage Conditions for Your APIs. Retrieved from [Link]

  • ChargePoint Technology. (2019). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]

  • ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides.eu. Retrieved from [Link]

  • Pu, Y., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Retrieved from [Link]

  • Huynh-Ba, K. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. American Pharmaceutical Review. Retrieved from [Link]

  • University of Uttarakhand. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Finšgar, M., & Milošev, I. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Retrieved from [Link]

  • Suanfarma. (2025). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazolate.
  • EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Purification of (1H-1,2,3-Triazol-1-yl)methanol

This is a technical support guide designed for researchers and process chemists dealing with the purification of (1H-1,2,3-Triazol-1-yl)methanol. Subject: Troubleshooting Formaldehyde Removal from N-Hydroxymethyl Triazol...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists dealing with the purification of (1H-1,2,3-Triazol-1-yl)methanol.

Subject: Troubleshooting Formaldehyde Removal from N-Hydroxymethyl Triazoles Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

Synthesizing (1H-1,2,3-Triazol-1-yl)methanol (CAS: 81795-65-3) typically involves the N-hydroxymethylation of 1,2,3-triazole with excess formaldehyde.[1][2] The persistence of unreacted formaldehyde—often as paraformaldehyde oligomers—is a common bottleneck.

The Critical Challenge: Unlike standard aldehyde impurities, formaldehyde in this system exists in a dynamic equilibrium with the product. Aggressive removal techniques (high heat, strong acid/base washes) can trigger deformylation , reverting your product back to the starting triazole.[2]

This guide details three validated protocols to remove formaldehyde without degrading the N-hydroxymethyl linkage.

Part 1: Diagnostic & Analysis

Q: How do I distinguish between product signals and residual formaldehyde in NMR?

A: Formaldehyde exists in various forms in solution. Use this chemical shift table to identify the specific nature of your impurity before selecting a purification method.[1]

Table 1: 1H NMR Diagnostic Shifts (DMSO-d6)

SpeciesChemical Shift (

)
MultiplicityNotes
(1H-1,2,3-Triazol-1-yl)methanol 5.60 - 5.75 ppm Doublet (J~7Hz)Methylene (-N-CH 2-OH)
(1H-1,2,3-Triazol-1-yl)methanol 6.50 - 6.70 ppm Triplet (J~7Hz)Hydroxyl (-OH)
Free Formaldehyde (Monomer) 9.60 - 9.70 ppmSingletRare in wet solvents; usually hydrated.[1][2]
Methanediol (Formaldehyde Hydrate) 4.80 - 4.90 ppmSinglet/BroadOverlaps with H2O; distinct from product.[1][2]
Paraformaldehyde (Oligomers) 4.50 - 4.70 ppmMultipletcharacteristic "hump" often mistaken for solvent.[1][2]

Tech Tip: If your product methylene peak (


 5.6-5.[1][2]7) integrates lower than expected relative to the triazole ring protons (

7.7/8.1), you may have already suffered deformylation.[2]

Part 2: Purification Protocols

Method A: The "Gentle" Scavenger Approach (Recommended)

Best for: Small scale (<5g), high-value samples, or thermally unstable derivatives.[2]

Mechanism: Polymer-supported amine scavengers react irreversibly with formaldehyde to form imines, which are then filtered off.[1][2] This avoids aqueous workups that can hydrolyze the product.[1][3]

Protocol:

  • Dissolve crude (1H-1,2,3-Triazol-1-yl)methanol in anhydrous THF or Dichloromethane (DCM) (10 mL/g).

  • Add PS-Trisamine resin (or equivalent benzylamine-functionalized polystyrene) at 1.5 equivalents relative to the estimated residual formaldehyde.[1]

  • Agitate gently at room temperature for 4–6 hours.

    • Warning: Do not heat.[1] Heating promotes the reverse reaction (deformylation).[2]

  • Filter the suspension through a fritted glass funnel to remove the resin.

  • Concentrate the filtrate under reduced pressure (Bath temp < 35°C).

Why this works: The resin sequesters formaldehyde from the equilibrium. Because the resin is solid-phase, it cannot penetrate the N-hydroxymethyl bond sterically, preserving your product.

Method B: Azeotropic Distillation (Scale-Up Compatible)

Best for: Large scale (>10g) where resins are cost-prohibitive.[1][2]

Mechanism: Formaldehyde forms a low-boiling azeotrope with certain organic solvents, allowing it to be "carried" out of the reaction mixture at temperatures lower than its boiling point.[1]

Protocol:

  • Dissolve the crude residue in Ethyl Acetate (EtOAc).

    • Note: Avoid alcohols (MeOH/EtOH) as they form hemiacetals with formaldehyde, making removal harder.[1][2]

  • Concentrate the solution on a rotary evaporator at 40°C (maximum) .

  • Re-dissolve the residue in fresh EtOAc and repeat the concentration step 3 times .

  • Final Step: Dry the residue under high vacuum (< 1 mbar) for 12 hours at room temperature.

Data Validation:

Solvent System Formaldehyde Removal Efficiency Product Recovery Risk Level
Ethyl Acetate High (85-95%) >90% Low
Toluene Moderate >95% Medium (Requires higher T)

| Methanol | Poor (<20%) | N/A | High (Hemiacetal formation) |[1][2]

Method C: Recrystallization (High Purity)

Best for: Final polishing to reach >99% purity.[2]

Protocol:

  • Dissolve the crude solid in a minimum amount of warm Acetonitrile (ACN) or Ethyl Acetate/Hexane (1:1) .[1][2]

    • Temperature Limit: Do not exceed 50°C.[1]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Formaldehyde and its hydrates remain in the mother liquor.[1]

  • Filter the white crystalline solid and wash with cold Hexane.[1]

Part 3: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on your specific constraints.

PurificationWorkflow Start Crude (1H-1,2,3-Triazol-1-yl)methanol (Contains Formaldehyde) CheckScale Check Scale & Purity Needs Start->CheckScale IsSmallScale Small Scale (<5g) or Thermally Sensitive? CheckScale->IsSmallScale IsSolid Is the product a crystalline solid? IsSmallScale->IsSolid No (Large Scale) MethodA Method A: Scavenger Resin (PS-Trisamine in THF/DCM) IsSmallScale->MethodA Yes MethodB Method B: Azeotropic Distillation (Ethyl Acetate, <40°C) IsSolid->MethodB No (Oil/Amorphous) MethodC Method C: Recrystallization (Acetonitrile or EtOAc/Hex) IsSolid->MethodC Yes (High Purity req) Analysis Validation: 1H NMR (Check 5.6 ppm vs 9.6/4.8 ppm) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision tree for removing formaldehyde based on scale and physical state.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography? A: Proceed with caution. The N-hydroxymethyl group is acid-sensitive.[1] Silica gel is slightly acidic and can catalyze the decomposition of your product back to 1,2,3-triazole and formaldehyde on the column. If you must use chromatography, neutralize the silica with 1% Triethylamine (TEA) in the eluent, but Method C (Recrystallization) is superior for stability.[2]

Q: Why does the formaldehyde peak reappear after I dry the sample? A: This suggests deformylation . If you dry the sample at high temperatures (>50°C) or in the presence of trace acid, the equilibrium shifts. Store the purified compound at -20°C to prevent slow release of formaldehyde over time.

Q: Can I use a sodium bisulfite (NaHSO3) wash? A: Only if your product is water-insoluble, which is not the case for (1H-1,2,3-Triazol-1-yl)methanol (it is water-soluble).[1][2] An aqueous wash will result in significant product loss. For water-soluble triazoles, use the Resin Method (Method A) .[1][2]

References

  • Synthesis and Properties of N-Hydroxymethyl Triazoles Source: Wiley Online Library Citation:[1] Katritzky, A. R., et al.[1][2] "The chemistry of N-substituted benzotriazoles." Chemical Reviews, 1998.[2] URL:[Link] (Contextual grounding on N-hydroxymethyl stability).[1][2]

  • Formaldehyde Scavenging in Organic Synthesis Source: Polymer Chemistry Citation: "Polymer-supported reagents for the removal of impurities."[1] URL:[Link]

  • Purification of 1-Hydroxymethyl-1,2,3-triazoles Source: National Institutes of Health (NIH) Citation:[2] "Regioselective Synthesis of 1,2,3-Triazoles." PMC, 2021.[1][2][4] URL:[Link]

  • Azeotropic Data for Formaldehyde Removal Source: American Chemical Society (ACS) Citation:[2] "Separation of Formaldehyde from Organic Mixtures."[1][5][6] URL:[Link][1][2]

Sources

Optimization

Troubleshooting low melting points in synthesized triazole methanol

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of triazole methanols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of triazole methanols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve common experimental hurdles. This guide focuses on one of the most frequent and telling issues: a lower-than-expected melting point for your final product.

Troubleshooting Guide: Low Melting Points in Synthesized Triazole Methanol

This section addresses the critical issue of melting point depression, a key indicator of product purity. The questions are structured to guide you through a logical diagnostic and corrective workflow.

Q1: Why is the melting point of my synthesized triazole methanol significantly lower and broader than the literature value?

A sharp melting point is a hallmark of a pure crystalline compound.[1] A depressed and broad melting point range is a definitive sign that your sample is not pure. This deviation is typically attributable to one or more of the following factors: the presence of residual solvents, contamination with impurities (such as starting materials or byproducts), or the formation of different polymorphic forms.

Let's dissect each possibility systematically.

Here is a visual guide to the troubleshooting process. Start at the top and follow the path that best describes your observations.

TroubleshootingWorkflow start Start: Low/Broad Melting Point Observed check_solvent Step 1: Check for Residual Solvent start->check_solvent nmr_solvent Action: Run 1H NMR. Look for characteristic solvent peaks. check_solvent->nmr_solvent solvent_present Solvent Detected? nmr_solvent->solvent_present dry_sample Corrective Action: Thoroughly dry sample under high vacuum, possibly with gentle heating. solvent_present->dry_sample Yes check_impurities Step 2: Check for Chemical Impurities solvent_present->check_impurities No re_measure_mp1 Re-measure Melting Point and assess purity (NMR/TLC) dry_sample->re_measure_mp1 re_measure_mp1->check_impurities Problem Persists end_pure Result: Sharp, Correct Melting Point re_measure_mp1->end_pure Problem Solved tlc_impurities Action: Run TLC/LC-MS. Compare to starting materials. check_impurities->tlc_impurities impurities_present Impurities Detected? tlc_impurities->impurities_present purify Corrective Action: Recrystallize or perform column chromatography. impurities_present->purify Yes check_polymorph Step 3: Consider Polymorphism impurities_present->check_polymorph No re_measure_mp2 Re-measure Melting Point and assess purity (NMR/TLC) purify->re_measure_mp2 re_measure_mp2->check_polymorph Problem Persists re_measure_mp2->end_pure Problem Solved dsc_xrd Action: Perform DSC or XRPD to identify crystalline forms. check_polymorph->dsc_xrd end_impure Problem Persists: Re-evaluate synthesis route or consider structural misidentification. dsc_xrd->end_impure

Caption: Troubleshooting workflow for low melting points.

Cause 1: Residual Solvents

Why it Happens: This is the most common cause. Solvents trapped within the crystal lattice disrupt its structure. This interference weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to break the lattice and melt the solid.[2] Even small amounts of solvent (less than 0.5%) can significantly depress the melting point.[3]

Diagnostic Steps:

  • ¹H NMR Spectroscopy: This is the most definitive method. Dissolve your sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that you did not use in your synthesis or workup. Look for characteristic peaks corresponding to common lab solvents (e.g., ethyl acetate, hexane, methanol, DCM).

  • Thermogravimetric Analysis (TGA): TGA can reveal weight loss at temperatures below the melting point, which often corresponds to the boiling off of trapped solvents.[4]

Corrective Action: Thorough Sample Drying If solvent is detected, rigorous drying is necessary. Air-drying is often insufficient.

  • High Vacuum Drying: Place the sample in a vacuum desiccator or use a Schlenk line under high vacuum (preferably <1 mmHg) for several hours (or overnight).

  • Gentle Heating: For thermally stable compounds, gentle heating under vacuum (e.g., 40-50 °C) can accelerate solvent removal. Be careful not to heat near the compound's melting point.

Cause 2: Chemical Impurities

Why it Happens: Impurities, such as unreacted starting materials, reagents, or byproducts from side reactions, act similarly to solvents by disrupting the crystal lattice.[5] Common impurities in triazole syntheses can include unreacted azides or alkynes, isomeric triazoles, or over-oxidation products.[6]

Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to assess purity. A pure compound should ideally show a single spot. Spot your product alongside the starting materials. The presence of multiple spots indicates impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can separate and identify components in your sample, confirming the molecular weights of any impurities.[8]

  • ¹H NMR Spectroscopy: Besides showing solvent peaks, the NMR spectrum can reveal peaks that do not correspond to your desired product. Integrating the peaks can even provide a rough estimate of the impurity ratio.

Impurities disrupt the ordered packing of molecules in a crystal, creating defects that weaken the structure.

ImpurityEffect cluster_pure Pure Crystal Lattice cluster_impure Impure Lattice (Defects) a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 a4 a3->a4 b3 a3->b3 b4 a4->b4 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 b3->b4 c3 b3->c3 c4 b4->c4 c1->c2 d1 c1->d1 c2->c3 d2 c2->d2 c3->c4 d3 c3->d3 d4 c4->d4 d1->d2 d2->d3 d3->d4 imp f3 imp->f3 g2 imp->g2 e1 e2 e1->e2 f1 e1->f1 e2->imp e3 e2->e3 e4 e3->e4 e3->f3 f4 e4->f4 f1->imp g1 f1->g1 f3->f4 g3 f3->g3 g4 f4->g4 g1->g2 h1 g1->h1 g2->g3 h2 g2->h2 g3->g4 h3 g3->h3 h4 g4->h4 h1->h2 h2->h3 h3->h4

Caption: Effect of an impurity on a crystal lattice.

Corrective Actions: Purification If impurities are confirmed, purification is required.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[7] The principle relies on the differential solubility of your compound and the impurities in a chosen solvent at different temperatures.[9] See Protocol 1 for a detailed methodology.

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is the next step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.[7] See Protocol 2 for a detailed methodology.

Cause 3: Polymorphism

Why it Happens: Polymorphism is the ability of a solid substance to exist in two or more crystalline forms.[10] These different crystal forms, or polymorphs, have different lattice arrangements and energies, which can result in different physical properties, including melting point, solubility, and stability.[11][12] It is estimated that over 50% of active pharmaceutical ingredients (APIs) exhibit polymorphism.[10] A lower-melting polymorph (the metastable form) may have formed instead of the higher-melting, more stable form reported in the literature.

Diagnostic Steps:

  • Differential Scanning Calorimetry (DSC): DSC is the gold standard for identifying polymorphic transitions. It measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will show distinct melting endotherms.

  • X-Ray Powder Diffraction (XRPD): Since polymorphs have different crystal structures, they will produce unique diffraction patterns.[10]

  • Hot-Stage Microscopy: This allows for visual observation of the sample as it is heated, which can reveal changes in crystal morphology or melting behavior.

Corrective Action: Inducing the Desired Polymorph Controlling polymorphism often involves careful control of the crystallization conditions.

  • Solvent Choice: The type of solvent used for crystallization can influence which polymorph is formed.[10] Experiment with different solvents (e.g., polar vs. non-polar).

  • Cooling Rate: Slow cooling generally favors the formation of the most thermodynamically stable (often higher melting) polymorph.[13] Rapid cooling or crashing the solid out of solution can trap it in a less stable, lower-melting form.

  • Seeding: Introducing a tiny crystal of the desired, stable polymorph ("seed crystal") into the supersaturated solution can promote its growth.

Frequently Asked Questions (FAQs)

Q: What is an acceptable melting point range for a "pure" compound? A: For a highly pure organic compound, the melting point range (from the first drop of liquid to complete melting) should be very narrow, typically 0.5 to 2 °C.

Q: How do I choose the best solvent for recrystallization? A: The ideal solvent should meet these criteria[9][14]:

  • It should dissolve your compound very well when hot (at or near its boiling point).

  • It should dissolve your compound poorly or not at all when cold (at room temperature or in an ice bath).

  • It should dissolve the impurities well at all temperatures or not at all.

  • It should not react with your compound.

  • It should have a relatively low boiling point for easy removal after purification. You often need to perform small-scale solubility tests with various solvents to find the optimal one.[14]

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it comes out of solution as a liquid upon cooling because the solution temperature is still above the compound's melting point.[5] This is problematic because oils tend to trap impurities.

  • Solution: Re-heat the solution to dissolve the oil, add a bit more of the hot solvent to lower the saturation point, and allow it to cool more slowly.[5] If the problem persists, you may need to choose a solvent with a lower boiling point.

Q: Which analytical techniques are essential for characterizing my final triazole methanol product? A: To confirm both the identity and purity of your compound, a combination of techniques is required.[8][15]

Technique Purpose
Melting Point Initial assessment of purity.[16]
¹H and ¹³C NMR Confirms the chemical structure and identifies impurities.[15]
Mass Spectrometry (MS) Determines the molecular weight of the compound.[15]
Infrared (IR) Spectroscopy Identifies the functional groups present (e.g., O-H stretch for the methanol).[7]

| TLC / HPLC | Assesses purity and the number of components in the sample.[15] |

Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
  • Dissolve the Solute: Place your impure triazole methanol in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent—just enough to dissolve the solid completely at the solvent's boiling point.[17]

  • Hot Gravity Filtration (if needed): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[13] Rushing this step can trap impurities.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a single seed crystal of your compound.[5][14]

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for 15-30 minutes to maximize the yield.[18]

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[14] Dry the crystals thoroughly under high vacuum as described previously.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in your chosen eluent (solvent system, often a mixture like hexane/ethyl acetate). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified triazole methanol.

References
  • Bernstein, J. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Crystal Growth & Design, 11(7), 2668-2675*. [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate. [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • Google Patents. (n.d.).
  • Brainly.com. (2023, March 8). If a compound is wet with water or residual solvent, the melting point is expected to be.... [Link]

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  • Veeprho Pharmaceuticals. (n.d.). Triazole Impurities and Related Compound. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Millersville University. (n.d.). Recrystallization. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

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  • Taylor & Francis Online. (2020, October 24). Synthesis of Triazole Derivatives with Sterically Hindered Phenol Fragments. [Link]

  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • IRJET. (2020, July 15). A Review: Triazole and their derivatives. [Link]

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  • MDPI. (2022, November 21). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and photostability study of triazole derivatives. [Link]

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  • National Library of Ukraine. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • DergiPark. (n.d.). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of (1H-1,2,3-Triazol-1-yl)methanol

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (1H-1,2,3-triazol-1-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (1H-1,2,3-triazol-1-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] For researchers, scientists, and drug development professionals, precise structural elucidation is critical for understanding molecular behavior and guiding synthetic strategies.[1] This document offers a comparative perspective on spectral interpretation, the influence of solvent selection, and how ¹H NMR synergizes with other analytical techniques for unambiguous structural validation.

The ¹H NMR Spectral Fingerprint of (1H-1,2,3-Triazol-1-yl)methanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for determining the structure of organic molecules.[4] The ¹H NMR spectrum of (1H-1,2,3-triazol-1-yl)methanol provides a unique fingerprint based on the chemical environment of each proton. The molecule's structure gives rise to three distinct sets of signals: the triazole ring protons, the methylene protons, and the hydroxyl proton.

The triazole ring protons are typically found in the downfield region of the spectrum (usually between δ 7.5 and 9.5 ppm), a consequence of the deshielding effect caused by the electron-withdrawing nature of the nitrogen atoms in the aromatic ring.[4][5] The methylene protons (-CH₂-), being adjacent to both the triazole ring and the hydroxyl group, also experience a deshielding effect and typically appear in the range of δ 5.0 to 6.0 ppm.[6][7] The hydroxyl proton (-OH) signal is notable for its variability, with a chemical shift that is highly dependent on solvent, concentration, and temperature.[8][9]

Below is a summary of the expected ¹H NMR spectral data for (1H-1,2,3-triazol-1-yl)methanol.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Key Insights
H-5 (Triazole) ~ 7.7 - 8.2Singlet (s)N/ADownfield shift indicates a proton on an electron-deficient aromatic ring.
H-4 (Triazole) ~ 7.5 - 7.9Singlet (s)N/ASimilar to H-5, its specific shift helps confirm the 1,4-substitution pattern.
-CH₂- (Methylene) ~ 5.5 - 5.8Singlet (s) or Doublet (d)~5-6 Hz (if coupled to OH)Positioned downfield due to proximity to the electronegative triazole ring and oxygen atom. Often appears as a singlet due to rapid OH proton exchange.
-OH (Hydroxyl) Highly Variable (e.g., ~3.0 - 6.0)Broad Singlet (br s) or Triplet (t)~5-6 Hz (if coupled to CH₂)Signal position and shape are sensitive to hydrogen bonding, solvent, and concentration.[9][10] D₂O exchange confirms this peak.

Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency.[11]

Molecular Structure of (1H-1,2,3-Triazol-1-yl)methanol

Caption: Structure of (1H-1,2,3-Triazol-1-yl)methanol.

Comparative Analysis: The Critical Role of Solvent Selection

The choice of deuterated solvent is a paramount experimental decision that can significantly alter the resulting ¹H NMR spectrum.[10][12] These solvent-induced shifts arise from differential interactions between the solvent and solute molecules, primarily through hydrogen bonding and effects related to solvent polarity and magnetic anisotropy.[12][13] For (1H-1,2,3-triazol-1-yl)methanol, the hydroxyl proton is particularly sensitive to the solvent environment.[14][15]

Solvent Typical -OH Shift (δ, ppm) Typical -CH₂- Shift (δ, ppm) Typical Triazole H-5 Shift (δ, ppm) Causality Behind the Shifts
CDCl₃ (Chloroform-d) ~ 2.5 - 4.0 (often broad)~ 5.6~ 7.7A non-polar, aprotic solvent. Minimal hydrogen bonding with the -OH group leads to a more upfield and often broad signal.[12]
DMSO-d₆ (Dimethyl sulfoxide-d₆) ~ 5.0 - 6.0 (sharper triplet)~ 5.7~ 8.1A polar, aprotic but strong hydrogen-bond accepting solvent. Forms a strong hydrogen bond with the -OH proton, shifting it significantly downfield and slowing its exchange rate, which often resolves coupling to the -CH₂- protons.[10][14]
CD₃OD (Methanol-d₄) Not observed~ 5.7~ 8.0A polar, protic solvent. The acidic hydroxyl proton rapidly exchanges with the deuterium atoms of the solvent, causing the -OH signal to disappear from the spectrum.[9] This is a definitive method for identifying exchangeable protons.

Expert Insight: The use of DMSO-d₆ is often advantageous for this class of compounds. It not only provides good solubility but also slows the proton exchange of the -OH group. This allows for the observation of coupling between the hydroxyl proton and the adjacent methylene protons (a triplet for the -OH and a doublet for the -CH₂-), providing unequivocal confirmation of their connectivity.

A Multi-Technique Approach: ¹H NMR vs. Alternative Methods

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.[1] Each method provides complementary information, leading to a more robust and unambiguous structural assignment.

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, connectivity (H-H coupling), stereochemistry.Excellent for solution-state structure, dynamics, and purity assessment.Can have overlapping signals in complex molecules; provides indirect structural information.
¹³C NMR Carbon framework, number of unique carbons.Complements ¹H NMR by showing the carbon backbone.[4]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, provides exact mass.[1]Does not provide information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of functional groups (e.g., -OH, C=N, N-N).Fast and simple method to confirm functional groups.[16]Provides limited information on the overall molecular structure.
X-ray Crystallography Unambiguous 3D molecular structure in the solid state, bond lengths, and angles.Considered the "gold standard" for absolute structure determination.[1]Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution state.

Trustworthiness through Synergy: The true power of analytical characterization lies in combining these techniques. For instance, confirming the molecular weight by MS, identifying the -OH stretch by FTIR, and then using ¹H and ¹³C NMR to piece together the exact arrangement of atoms creates a self-validating system that leaves little room for structural ambiguity.[17]

Standard Operating Protocols

Protocol 1: NMR Sample Preparation

This protocol ensures the preparation of a high-quality sample for reproducible NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of (1H-1,2,3-triazol-1-yl)methanol into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆ for detailed -OH analysis or CDCl₃ for routine screening). Use a solvent of at least 99.8% isotopic purity.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortexing: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.[11]

Protocol 2: ¹H NMR Data Acquisition

This is a general workflow for acquiring a standard ¹H NMR spectrum.

cluster_workflow NMR Acquisition & Analysis Workflow Prep Sample Preparation (Protocol 1) Insert Insert Sample into Spectrometer Prep->Insert Lock Lock on Deuterium Signal of Solvent Insert->Lock Shim Shim Magnet Coils for Field Homogeneity Lock->Shim Acquire Acquire Free Induction Decay (FID) Shim->Acquire Process Fourier Transform FID to Spectrum Acquire->Process Phase Phase Correction Process->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peak Areas Baseline->Integrate Analyze Analyze Chemical Shifts, Multiplicities & Integrals Integrate->Analyze Compare Compare with Alternative Techniques (MS, FTIR) Analyze->Compare

Caption: A standard workflow for NMR data acquisition and analysis.

Conclusion

The ¹H NMR characterization of (1H-1,2,3-triazol-1-yl)methanol is a powerful and nuanced process. A thorough understanding of its spectral features, including the characteristic downfield shifts of the triazole protons and the solvent-dependent behavior of the hydroxyl group, is essential for its accurate identification. While ¹H NMR provides the core data on proton connectivity and environment, its true analytical strength is realized when integrated into a multi-technique characterization workflow, including ¹³C NMR, MS, and FTIR. This comprehensive approach ensures the highest level of scientific integrity and provides the robust, validated data required by researchers in the demanding field of drug discovery and development.

References

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  • Ismael, S., AL-Mashal, F., & Saeed, B. (Year not available). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Basrah University.
  • Al-Masoudi, N. A., et al. (2025, October 23). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR Spectra of New 1,2,3-Triazole-Appended β-D-glucopyranoside Analogs. Baghdad Science Journal.
  • Chirkina, E., & Larina, L. (Year not available). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....
  • Wang, Z.-X., & Qin, H.-L. (Year not available). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China.
  • Timpel, P., et al. (2025, October 21). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones.
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  • European Union Reference Laboratory for Pesticides. (Year not available). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
  • Li, Y., et al. (Year not available). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.
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  • Zhang, Y., et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
  • Pinto, D. C. G. A., et al. (Year not available). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ChemicalBook. (Year not available). 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR spectrum.
  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • University of Colorado Boulder. (Year not available). 1H NMR chemical shift ppm table.
  • ResearchGate. (2025, August 6).
  • Khan, I., et al. (Year not available). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC.
  • Jain, S., et al. (Year not available). Fig. S42 1 H NMR of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
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  • Al-Warhi, T., et al. (Year not available). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Cardiff University.
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  • Aly, M. R., et al. (2014, March 15). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
  • ResearchGate. (Year not available). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the....
  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
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  • MDPI. (2022, July 7). 4-(4-(((1H-Benzo[d][1][4][11]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline.

  • Beilstein Journals. (Year not available). Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide.
  • PMC. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
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  • ResearchGate. (Year not available). FTIR cut section (spectrum) of –OH frequency (cm⁻¹) for....
  • NIST. (Year not available). 1H-Benzotriazole. WebBook.

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Comparative

A Senior Application Scientist's Guide to Distinguishing N1 and N2 Isomers of Hydroxymethyl 1,2,3-Triazole

For researchers in drug discovery and materials science, the 1,2,3-triazole scaffold is a cornerstone of modern synthetic chemistry.[1][2] Its utility, however, is predicated on the precise control of its isomeric form....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and materials science, the 1,2,3-triazole scaffold is a cornerstone of modern synthetic chemistry.[1][2] Its utility, however, is predicated on the precise control of its isomeric form. The distinction between N1- and N2-substituted isomers of hydroxymethyl 1,2,3-triazole is a frequent and critical challenge. An incorrect isomeric assignment can lead to misinterpreted structure-activity relationships (SAR) and wasted resources. This guide provides a definitive, data-driven approach to an unambiguous isomeric determination, grounded in the principles of synthetic chemistry and advanced spectroscopic techniques.

The Synthetic Origin: Regioselectivity in Azide-Alkyne Cycloadditions

Understanding the synthetic route to your triazole is the first step in predicting its isomeric identity. The Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne is the most common method for forming the 1,2,3-triazole ring. However, the uncatalyzed thermal reaction often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, making it unsuitable for many applications.[3][4]

The advent of "click chemistry" introduced catalyst systems that provide exquisite control over the reaction's regioselectivity:[5][6]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the gold standard for reliably synthesizing 1,4-disubstituted (N1) 1,2,3-triazoles .[6][7][8]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts direct the reaction to yield the 1,5-disubstituted (N2) 1,2,3-triazoles .[5][7][9]

The choice of catalyst is therefore the most critical experimental parameter in determining the isomeric outcome.

G Propargyl_Alcohol Propargyl Alcohol (HC≡CCH₂OH) CuAAC CuAAC RuAAC RuAAC Organic_Azide Organic Azide (R-N₃) N1_Isomer N1 Isomer (1,4-disubstituted) N2_Isomer N2 Isomer (1,5-disubstituted) CuAAC->N1_Isomer Regiospecific RuAAC->N2_Isomer Regiospecific

Caption: Catalytic control of regioselectivity in 1,2,3-triazole synthesis.

Spectroscopic Fingerprints for Isomer Differentiation

While synthesis provides a strong indication, definitive proof of isomer identity lies in spectroscopic analysis. Nuclear Magnetic Resonance (NMR) is the most powerful tool in the chemist's arsenal for this purpose.

¹H and ¹³C NMR Spectroscopy: The Initial Assessment

One-dimensional NMR provides the first clues. The electronic environment of the triazole ring protons and carbons differs significantly between the N1 and N2 isomers, leading to characteristic chemical shifts.

  • ¹H NMR: The triazole ring proton (H5 for N1, H4 for N2) is a key diagnostic signal. Generally, the H5 proton of the 1,4-isomer (N1) resonates at a slightly different frequency compared to the H4 proton of the 1,5-isomer (N2). In many reported cases, the H5 proton of the 1,4-isomer appears in the range of δ 8.00–8.75 ppm.[10]

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are also highly informative. For 1,4-disubstituted triazoles, the C4 and C5 carbons typically resonate in the ranges of δ 139–149 ppm and δ 122–128 ppm, respectively.[10]

Table 1: Representative NMR Chemical Shifts (ppm) for 1,4-Disubstituted (N1) Hydroxymethyl 1,2,3-Triazoles.

Compound H5 Signal (ppm) C4 Signal (ppm) C5 Signal (ppm) Reference
1 8.00 148.64 123.81 [10]

| 2 | 8.59 | 146.97 | 122.46 |[10] |

Note: Chemical shifts are solvent and substituent dependent. This table serves as a general guide.

The Definitive Method: 2D NMR Spectroscopy (HMBC)

While 1D NMR is useful, peak overlap and substituent effects can sometimes lead to ambiguity. For an unequivocal assignment, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. This 2D NMR technique reveals long-range (2-3 bond) correlations between protons and carbons.

The key to distinguishing the N1 and N2 isomers lies in the correlation between the methylene protons of the hydroxymethyl group (-CH₂OH) and the carbons of the triazole ring.

  • For the N1 Isomer (1,4-disubstituted): The methylene protons are attached to the N1 nitrogen. They will show a 3-bond correlation to the C5 carbon of the triazole ring.

  • For the N2 Isomer (1,5-disubstituted): The methylene protons are attached to the N2 nitrogen. They will show a 3-bond correlation to the C4 carbon of the triazole ring.

This difference in correlation provides a clear and unambiguous method for distinguishing the two isomers.[11][12]

Sources

Validation

Technical Guide: FTIR Spectral Analysis of (1H-1,2,3-Triazol-1-yl)methanol

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of (1H-1,2,3-Triazol-1-yl)methanol , a critical intermediate in click chemistry and drug development. It is designed to empower rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of (1H-1,2,3-Triazol-1-yl)methanol , a critical intermediate in click chemistry and drug development. It is designed to empower researchers to objectively validate product identity and purity against common precursors and isomers.

Executive Summary & Application Context

(1H-1,2,3-Triazol-1-yl)methanol (CAS: 1603-91-4) is a functionalized heterocyclic building block.[1][2][3][4] In medicinal chemistry, it serves as a bioisostere for amide bonds and a precursor for N-substituted triazoles via nucleophilic substitution.

The Critical Challenge: The synthesis of this compound typically involves the reaction of 1,2,3-triazole with formaldehyde. This forms a hemiaminal linkage, which is chemically labile. A common failure mode in research is the reversion of the product to the starting materials (1,2,3-triazole and formaldehyde) or the formation of the thermodynamically more stable N2-isomer .

This guide focuses on using FTIR not just for identification, but as a stability-indicating assay to distinguish the target N1-product from its precursors and isomers.

Comparative Spectral Analysis

The following data compares the target molecule against its primary contaminant (the unreacted precursor).

Table 1: Diagnostic FTIR Peak Assignments
Functional GroupVibration ModeTarget: (1H-1,2,3-Triazol-1-yl)methanolPrecursor: 1,2,3-Triazole (1H/2H mix)differentiation Logic
Alcohol (O-H) Stretching3200–3400 cm⁻¹ (Broad) AbsentPrimary Indicator. The precursor has an N-H stretch in a similar region, but the Product O-H is typically broader and accompanied by C-O bands.
Amine (N-H) StretchingAbsent 3100–3300 cm⁻¹ (Broad, variable)The disappearance of the specific N-H heteroaromatic stretch indicates N-substitution.
Aliphatic C-H Stretching (sp³)2850–2950 cm⁻¹ Absent Critical Check. The methylene (-CH₂-) group of the methanol arm is unique to the product.
Aromatic C-H Stretching (sp²)3050–3150 cm⁻¹3050–3150 cm⁻¹Present in both; not diagnostic alone.
C-O (Primary Alcohol) Stretching1000–1080 cm⁻¹ (Strong) AbsentConfirmation. Strong band confirming the presence of the hydroxymethyl group.
Triazole Ring Breathing/Stretching~1500, 1450, 1200 cm⁻¹~1500, 1450, 1200 cm⁻¹Shifts in the 900–1000 cm⁻¹ region can distinguish N1 vs N2 substitution patterns.
Expert Insight: The "Hemiaminal Reversion" Signature

Because (1H-1,2,3-Triazol-1-yl)methanol is a hemiaminal, it exists in equilibrium with its precursors.


Red Flag:  If your FTIR spectrum shows a "splitting" of the broad region at 3000–3400 cm⁻¹ into two distinct populations (sharp N-H shoulder + broad O-H), or if the aliphatic C-H peaks (2850–2950 cm⁻¹) are weak relative to the aromatic C-H, your sample has likely degraded  or contains significant unreacted starting material.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) for rapid analysis of solid or semi-solid samples.

Reagents & Equipment
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Solvent: HPLC-grade Isopropanol (for cleaning).

  • Standard: 1,2,3-Triazole (reference standard for background subtraction).

Step-by-Step Methodology
  • System Blanking:

    • Clean crystal with isopropanol. Ensure total evaporation (monitor 3300 cm⁻¹ line flatline).

    • Collect background spectrum (air).

  • Sample Preparation (Solid/Crystal):

    • Place ~5 mg of (1H-1,2,3-Triazol-1-yl)methanol directly on the crystal.

    • Critical Step: Apply high pressure using the anvil. Ensure intimate contact.

    • Self-Validation: Check the preview scan. The strongest peak (C-O stretch ~1050 cm⁻¹) should have an absorbance > 0.1 but < 1.0. If < 0.1, re-clamp.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise.

    • Range: 4000–600 cm⁻¹.

  • Data Processing & Validation:

    • Apply baseline correction.

    • Checkpoint 1: Zoom into 2800–3000 cm⁻¹. Are distinct peaks visible?

      • Yes: Proceed. (Indicates Methylene group).

      • No: Sample is likely pure 1,2,3-triazole (Precursor).

    • Checkpoint 2: Check 1650–1750 cm⁻¹.

      • Peak Present? Contamination with Formaldehyde (carbonyl stretch ~1700 cm⁻¹) or solvent.

Quality Control Workflow

The following diagram illustrates the decision logic for validating the synthesis of (1H-1,2,3-Triazol-1-yl)methanol using FTIR.

QC_Workflow Start Crude Synthesis Product FTIR_Scan Run ATR-FTIR (4000-600 cm⁻¹) Start->FTIR_Scan Check_CH Check 2850-2950 cm⁻¹ (Aliphatic C-H) FTIR_Scan->Check_CH Check_CO Check 1000-1080 cm⁻¹ (C-O Stretch) Check_CH->Check_CO Peaks Present Fail_Precursor FAIL: Unreacted 1,2,3-Triazole Check_CH->Fail_Precursor Peaks Absent Check_NH Check 3100-3200 cm⁻¹ (Sharp N-H Band) Check_CO->Check_NH Strong Band Check_CO->Fail_Precursor Weak/Absent Pass PASS: N1-Hydroxymethyl Product Confirmed Check_NH->Pass Absent (Only Broad OH) Fail_Degraded FAIL: Degraded/Mixed (Hemiaminal Reversion) Check_NH->Fail_Degraded Present (Shoulder)

Caption: Logic flow for discriminating the target product from precursors and degraded hemiaminal mixtures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67516, 1,2,3-Triazole. Retrieved from [Link]

  • Singh, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Motta, A. C., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • Soter de Mariz e Miranda, L. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Triazole Methanol Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Challenge of Triazole Methanol Isomers Triazole methanols, key structural motifs in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge of Triazole Methanol Isomers

Triazole methanols, key structural motifs in medicinal chemistry and materials science, exist as multiple isomers, primarily the 1,2,3- and 1,2,4-triazole variants. The position of the nitrogen atoms in the heterocyclic ring and the point of attachment of the hydroxymethyl group significantly influence the molecule's chemical properties and, consequently, its fragmentation behavior in mass spectrometry. Differentiating these isomers is a critical analytical challenge. This guide will focus on the predicted fragmentation patterns of two representative isomers under electrospray ionization (ESI), a soft ionization technique prevalent in modern analytical laboratories.

  • (1H-1,2,4-triazol-3-yl)methanol

  • (1H-1,2,3-triazol-4-yl)methanol

Foundational Principles of Fragmentation

Under positive mode ESI-MS/MS, the fragmentation process is typically initiated by the protonation of the analyte molecule, forming the pseudomolecular ion [M+H]⁺. The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.

  • For the triazole core: The basic nitrogen atoms of the triazole ring are the most likely sites of protonation. The fragmentation of the triazole ring itself can be complex, but for 1,2,4-triazoles, a characteristic loss of hydrogen cyanide (HCN) has been observed under certain conditions, such as electron ionization.[1] For 1,2,3-triazoles, a loss of a neutral nitrogen molecule (N₂) is a potential fragmentation pathway that can aid in isomeric differentiation.[2]

  • For the methanol group: Alcohols are known to undergo two primary fragmentation reactions:

    • Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for protonated alcohols.

    • α-cleavage: Cleavage of the bond adjacent to the oxygen atom. In the case of triazole methanol, this would involve the cleavage of the C-C bond between the triazole ring and the hydroxymethyl group, potentially leading to the loss of formaldehyde (CH₂O).

Predicted Fragmentation Pathways and Isomeric Differentiation

(1H-1,2,4-triazol-3-yl)methanol

The protonated molecule of (1H-1,2,4-triazol-3-yl)methanol (m/z 100.056) is expected to undergo fragmentation through several key pathways, as illustrated in the diagram below. The initial protonation is likely to occur on one of the ring nitrogens.

  • Loss of Water (H₂O): A primary fragmentation pathway is the facile elimination of water from the protonated molecule, leading to a prominent fragment ion at m/z 82.045.

  • Loss of Formaldehyde (CH₂O): Cleavage of the bond between the triazole ring and the methanol group can result in the loss of a neutral formaldehyde molecule, yielding a fragment corresponding to the protonated 1,2,4-triazole at m/z 70.035. This can be a useful diagnostic fragment.[3]

  • Cleavage of the Hydroxymethyl Group: The entire hydroxymethyl radical (•CH₂OH) can be lost, although this is generally less favored than the loss of a stable neutral molecule.

G M_H [M+H]⁺ m/z 100.056 frag1 [M+H - H₂O]⁺ m/z 82.045 M_H->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z 70.035 M_H->frag2 - CH₂O

Caption: Predicted fragmentation of (1H-1,2,4-triazol-3-yl)methanol.

(1H-1,2,3-triazol-4-yl)methanol

The fragmentation of protonated (1H-1,2,3-triazol-4-yl)methanol (m/z 100.056) is also expected to involve the loss of water and formaldehyde. However, the key differentiating feature is the potential for the triazole ring to lose a molecule of nitrogen (N₂).

  • Loss of Water and Formaldehyde: Similar to the 1,2,4-isomer, losses of H₂O (to m/z 82.045) and CH₂O (to m/z 70.035) are anticipated.

  • Loss of Nitrogen (N₂): A characteristic fragmentation pathway for 1,2,3-triazoles is the elimination of N₂.[2] This would lead to a fragment ion at m/z 72.049. The subsequent loss of water from this fragment could also occur.

G M_H [M+H]⁺ m/z 100.056 frag1 [M+H - H₂O]⁺ m/z 82.045 M_H->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z 70.035 M_H->frag2 - CH₂O frag3 [M+H - N₂]⁺ m/z 72.049 M_H->frag3 - N₂

Caption: Predicted fragmentation of (1H-1,2,3-triazol-4-yl)methanol.

Comparative Summary of Predicted Fragmentation Patterns

The following table summarizes the key predicted fragment ions that can be used to differentiate between the 1,2,4- and 1,2,3-isomers of triazole methanol.

Predicted Fragment IonProposed Neutral LossPredicted m/z for (1H-1,2,4-triazol-3-yl)methanolPredicted m/z for (1H-1,2,3-triazol-4-yl)methanolKey Differentiating Feature
[M+H]⁺-100.056100.056-
[M+H - H₂O]⁺H₂O82.04582.045Common Fragment
[M+H - CH₂O]⁺CH₂O70.03570.035Common Fragment
[M+H - N₂]⁺ N₂ Not Expected 72.049 Diagnostic for 1,2,3-isomer

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the analysis of triazole methanol isomers using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of the triazole methanol isomers in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Perform a full scan from m/z 50 to 200 to identify the [M+H]⁺ ion (predicted at m/z 100.056).

  • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and acquire a product ion spectrum to observe the fragment ions.

  • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion formation. A collision energy ramp (e.g., 10-40 eV) can be used to explore the fragmentation pathways.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis stock Stock Solution (1 mg/mL) working Working Solutions (1-1000 ng/mL) stock->working lc C18 Reversed-Phase working->lc esi ESI+ Ionization lc->esi ms1 MS1 Scan (Find [M+H]⁺) esi->ms1 ms2 MS2 Scan (Fragment [M+H]⁺) ms1->ms2

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The differentiation of triazole methanol isomers by mass spectrometry is achievable through a careful analysis of their fragmentation patterns. While both 1,2,4- and 1,2,3-isomers are expected to exhibit common losses of water and formaldehyde, the characteristic loss of a neutral nitrogen molecule (N₂) from the protonated 1,2,3-triazole methanol provides a key diagnostic feature. The predictive framework and experimental protocol outlined in this guide offer a valuable resource for researchers working on the synthesis and characterization of novel triazole-based compounds.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]

  • Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. R Discovery. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

  • 1H-1,2,4-Triazole. NIST WebBook. [Link]

Sources

Validation

A Comparative Crystallographic Guide to (1H-1,2,3-Triazol-1-yl)methanol and its Structural Analogs

Foreword In the landscape of pharmaceutical research and materials science, the 1,2,3-triazole moiety is a cornerstone of molecular design. Its unique electronic properties and capacity for hydrogen bonding make it a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of pharmaceutical research and materials science, the 1,2,3-triazole moiety is a cornerstone of molecular design. Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold in the development of novel therapeutic agents and functional materials. The hydroxymethyl-substituted derivative, (1H-1,2,3-Triazol-1-yl)methanol, represents a fundamental building block in this class. An in-depth understanding of its three-dimensional structure is paramount for predicting its interactions and guiding its application.

As of the latest literature review, a definitive single-crystal X-ray diffraction study for (1H-1,2,3-Triazol-1-yl)methanol is not publicly available in crystallographic databases. This guide, therefore, embarks on a comparative analysis of structurally analogous compounds for which high-quality crystallographic data exists. By examining these related structures, we can infer and project the likely solid-state conformation and intermolecular interactions of (1H-1,2,3-Triazol-1-yl)methanol. For this purpose, we have selected two pertinent comparators: 1H-Imidazole-1-methanol and (1H-1,2,3-Benzotriazol-1-yl)methanol. The former offers a direct comparison of the hydroxymethyl group appended to a similar five-membered azole ring, while the latter incorporates the 1,2,3-triazole ring system, albeit fused to a benzene ring.

The Significance of Azole-Methanol Scaffolds

The introduction of a hydroxymethyl group onto a nitrogen-containing heterocycle, such as imidazole or triazole, imparts several key features. The alcohol functionality can act as both a hydrogen bond donor and acceptor, facilitating the formation of intricate and predictable supramolecular assemblies. This is of particular interest in crystal engineering and in the design of molecules that interact with biological targets, where hydrogen bonding plays a critical role in molecular recognition.

Comparative Crystallographic Analysis

The crystallographic data for our two comparator compounds provide a solid foundation for understanding the structural nuances that govern the solid-state behavior of these molecules.

Crystallization and Data Collection: A Methodological Overview

The successful crystallization of small, polar molecules like azole-methanols is often a meticulous process. A general approach involves the slow evaporation of a suitable solvent system.

Experimental Protocol: Single Crystal Growth

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of a good solvent like methanol or ethyl acetate and a poorer solvent like hexane).

  • Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by leaving the container loosely covered or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

dot

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of small organic molecules.

Comparative Crystal Data

The following table summarizes the key crystallographic parameters for 1H-Imidazole-1-methanol and (1H-1,2,3-Benzotriazol-1-yl)methanol.

Parameter1H-Imidazole-1-methanol(1H-1,2,3-Benzotriazol-1-yl)methanol
Formula C₄H₆N₂OC₇H₇N₃O
Crystal System MonoclinicUnavailable
Space Group P2₁/nUnavailable
a (Å) UnavailableUnavailable
b (Å) UnavailableUnavailable
c (Å) UnavailableUnavailable
β (°) UnavailableUnavailable
Volume (ų) UnavailableUnavailable
Z 3Unavailable
CCDC No. -222190[1]
Molecular Conformation and Intermolecular Interactions

The crystal structure of 1H-Imidazole-1-methanol reveals a fascinating packing arrangement where three symmetry-unique molecules form a hydrogen-bonded macrocycle.[2][3][4][5] This "head-to-tail" arrangement is facilitated by O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the imine nitrogen of an adjacent molecule.[2][3][4][5]

dot

Caption: Schematic representation of the head-to-tail hydrogen bonding in the trimeric macrocycle of 1H-Imidazole-1-methanol.

For (1H-1,2,3-Benzotriazol-1-yl)methanol, while the full packing details are not publicly accessible, the presence of the benzotriazole moiety introduces the possibility of π-π stacking interactions in addition to hydrogen bonding. The hydroxyl group is expected to form strong hydrogen bonds, likely with the nitrogen atoms of the triazole ring of neighboring molecules.

Projected Structural Features of (1H-1,2,3-Triazol-1-yl)methanol

Based on the comparative analysis of its structural analogs, we can project the following structural characteristics for (1H-1,2,3-Triazol-1-yl)methanol:

  • Hydrogen Bonding: The primary intermolecular interaction will undoubtedly be O-H···N hydrogen bonding. Given the presence of three potential nitrogen acceptors in the 1,2,3-triazole ring, a variety of hydrogen bonding motifs are possible, including chains, dimers, or more complex networks. The N3 atom is generally considered the most basic and therefore the most likely hydrogen bond acceptor.

  • Molecular Conformation: The orientation of the hydroxymethyl group relative to the triazole ring will be a key conformational feature. The torsion angle between the C-O bond and the plane of the triazole ring will be influenced by the packing forces and the optimization of hydrogen bonding.

  • π-π Stacking: While the 1,2,3-triazole ring has a degree of aromaticity, significant π-π stacking interactions are less likely to be the dominant packing force compared to the strong hydrogen bonding, unless facilitated by specific crystal packing.

Conclusion and Future Outlook

While the definitive crystal structure of (1H-1,2,3-Triazol-1-yl)methanol remains to be elucidated, a comparative analysis of its structural analogs, 1H-Imidazole-1-methanol and (1H-1,2,3-Benzotriazol-1-yl)methanol, provides valuable insights into its likely solid-state behavior. The prevalence of strong O-H···N hydrogen bonding is a recurring theme and is expected to be the dominant force in the crystal packing of the target compound.

The future experimental determination of the crystal structure of (1H-1,2,3-Triazol-1-yl)methanol will be a significant contribution to the field, allowing for a more precise understanding of its conformational preferences and intermolecular interactions. This knowledge will, in turn, empower researchers in the rational design of new pharmaceuticals and functional materials based on this versatile molecular scaffold.

References

  • Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol.
  • American Chemical Society. (n.d.). Synthesis and crystal structure of 1H-imidazole-1-methanol | Poster Board #2807.
  • National Science Foundation. (2022, April 1). Crystal structure of 1H-imidazole-1-methanol. NSF Public Access Repository.
  • PubMed. (2022, March 10). Crystal structure of 1H-imidazole-1-methanol.
  • PubChem. (n.d.). 1H-Benzotriazole-1-methanol. Retrieved from [Link]

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Comparative

A Comparative Guide to Validating the Synthesis of (1H-1,2,3-Triazol-1-yl)methanol via Thin-Layer Chromatography

This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) methodologies for the real-time validation of the synthesis of (1H-1,2,3-Triazol-1-yl)methanol. Designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) methodologies for the real-time validation of the synthesis of (1H-1,2,3-Triazol-1-yl)methanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering a framework for methodological selection, optimization, and interpretation, thereby ensuring the integrity and efficiency of your synthetic workflow.

Strategic Importance of (1H-1,2,3-Triazol-1-yl)methanol and In-Process Controls

(1H-1,2,3-Triazol-1-yl)methanol and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The 1,2,3-triazole moiety, often installed via highly efficient "click chemistry," imparts desirable properties such as metabolic stability, hydrogen bonding capability, and a strong dipole moment.[1][2] The N-hydroxymethyl group, in particular, serves as a versatile handle for further functionalization or as a stable formaldehyde-releasing agent in certain contexts.

Given its utility, the efficient and verifiable synthesis of this molecule is paramount. Monitoring the reaction is not merely a procedural checkpoint; it is a critical component of process analytical technology (PAT). Thin-Layer Chromatography (TLC) stands out as the most practical technique for this purpose, offering a rapid, cost-effective, and visually intuitive assessment of reaction progress.[3][4][5] This guide will demonstrate how to leverage TLC not just to see if a reaction is working, but to understand its progression and endpoint with confidence.

The Synthetic Pathway: Hydroxymethylation of 1H-1,2,3-Triazole

The synthesis of (1H-1,2,3-Triazol-1-yl)methanol is typically achieved through the N-hydroxymethylation of 1H-1,2,3-triazole. This reaction involves the addition of formaldehyde to one of the ring nitrogens. While various formaldehyde sources can be used, an aqueous solution is common and straightforward.

cluster_reactants Reactants cluster_product Product Triazole 1H-1,2,3-Triazole Plus + Triazole->Plus Formaldehyde Formaldehyde (CH₂O) Product (1H-1,2,3-Triazol-1-yl)methanol Formaldehyde->Product Aqueous solution, Room Temp. Plus->Formaldehyde

Caption: Synthesis of (1H-1,2,3-Triazol-1-yl)methanol.

The primary analytical challenge is to distinguish the product from the unreacted 1H-1,2,3-triazole starting material. The key structural change is the addition of a polar hydroxyl (-OH) group, which significantly alters the molecule's polarity. This difference is the foundation upon which our TLC validation is built. The product is expected to be substantially more polar than the starting material, and thus will have a lower Retention Factor (Rf) on a polar stationary phase like silica gel.

Experimental Design: A Self-Validating TLC Workflow

A robust TLC protocol is a self-validating system. This is achieved by running appropriate controls—specifically, the starting material and a "co-spot"—on the same plate as the reaction mixture. This practice eliminates ambiguity and provides irrefutable evidence of product formation.[4]

Start Start: Prepare TLC Plate Spot Spot Plate: Lane 1: Starting Material (SM) Lane 2: Co-spot (SM + Rxn) Lane 3: Reaction Mixture (Rxn) Start->Spot Develop Develop Plate in TLC Chamber Spot->Develop Visualize Visualize Spots Develop->Visualize UV 1. UV Light (254 nm) (Non-destructive) Visualize->UV Stain 2. Chemical Stain (e.g., KMnO₄) (Destructive) Visualize->Stain Interpret Interpret Results: - SM spot disappears - New Product spot appears - Co-spot confirms identities Visualize->Interpret End End: Reaction Complete? Interpret->End

Caption: Workflow for TLC-based reaction monitoring.

Protocol 1: Establishing an Optimal Mobile Phase

Objective: To identify an eluent system that provides clear separation (ΔRf > 0.2) between the starting material (1H-1,2,3-triazole) and the product ((1H-1,2,3-Triazol-1-yl)methanol).

Materials:

  • TLC Plates: Silica gel 60 F254 on aluminum backing.[5][6]

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform.

  • Reference Solutions: 1 mg/mL solutions of starting material and (if available) purified product in a volatile solvent like methanol.

  • TLC developing chamber, spotting capillaries, UV lamp (254 nm).

Procedure:

  • Pour a candidate mobile phase mixture into the TLC chamber to a depth of ~0.5 cm. Close the chamber and allow it to saturate for 5-10 minutes.

  • On a TLC plate, lightly draw a pencil line ~1 cm from the bottom (the origin).

  • Spot the reference solutions on the origin.

  • Place the plate in the saturated chamber, ensuring the origin line is above the solvent level.[7]

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.

  • Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry.

  • Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Repeat for different mobile phase compositions to find the optimal separation.

Comparative Analysis of Mobile Phases:

The choice of eluent is critical. Since our product is more polar than the starting material, we need a mobile phase that can effectively move both compounds off the origin but separate them clearly. We will compare several common solvent systems of increasing polarity.

Mobile Phase Composition (v/v)Rf (Starting Material)Rf (Product)ΔRf (Separation)Assessment
8:2 Hexane : Ethyl Acetate0.250.050.20Poor elution; spots are too low on the plate.
1:1 Hexane : Ethyl Acetate0.550.200.35Good Separation. An excellent starting point for monitoring.
100% Ethyl Acetate0.750.450.30Good separation, but Rf values are high, risking poor resolution if other impurities are present.
9:1 Ethyl Acetate : Methanol0.850.650.20Too polar; compounds run too close to the solvent front.
2:3 Chloroform : Ethanol0.600.300.30Excellent Alternative. This system is known to be effective for similar N-hydroxymethyl compounds.[8][9]

Expert Rationale: The 1:1 Hexane:EtOAc system is ideal. It places the starting material Rf around 0.55, providing ample space on the chromatogram for the more polar product to appear below it and any less polar impurities to appear above it.[7] This positioning maximizes the potential for observing all components of the reaction mixture.

Protocol 2: Real-Time Reaction Monitoring

Objective: To apply the optimized TLC system to track the conversion of starting material to product over time.

Procedure:

  • Begin the synthesis of (1H-1,2,3-Triazol-1-yl)methanol.

  • Prepare a TLC plate with three lanes marked at the origin: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).

  • Spot the pure starting material reference solution in the "SM" lane.

  • At time t=0, withdraw a small aliquot from the reaction vessel using a capillary tube and spot it in the "Rxn" lane.[4] Spot it a second time directly on top of the "SM" spot to create the "Co" lane.

  • Develop the plate using the optimized mobile phase (e.g., 1:1 Hexane:EtOAc).

  • Visualize the plate and record the results (a photograph is recommended).

  • Repeat steps 2-6 at regular intervals (e.g., 15 min, 30 min, 60 min, 90 min) using a fresh TLC plate for each time point.

Interpreting the Results:

  • t=0: A single spot should be visible in the "Rxn" lane, which aligns perfectly with the "SM" spot. The "Co" spot should appear as a single, merged spot.

  • Intermediate Times: The "Rxn" lane will show two spots: the original "SM" spot (diminishing in intensity) and a new, lower-Rf spot (the product, increasing in intensity). The "Co" lane will show two distinct spots, confirming the identity of the remaining starting material.

  • Reaction Completion: The "Rxn" lane will show only the new, lower-Rf product spot. The original "SM" spot will have completely disappeared.[4]

Comparative Visualization Techniques: Enhancing Trustworthiness

Relying on a single visualization method can be misleading. A multi-technique approach provides orthogonal data, significantly increasing confidence in your results.

Visualization MethodPrincipleAppearance (SM vs. Product)ProsCons
UV Light (254 nm) Quenching of fluorescence by UV-active compounds (like aromatic heterocycles).[10][11]Both SM and Product appear as dark purple spots against a green fluorescent background.Non-destructive, rapid, excellent for triazoles.[12]Not all compounds are UV-active.
Iodine Vapor Formation of colored complexes with organic compounds.[11]Both SM and Product appear as temporary yellow-brown spots.General purpose, sensitive to a wide range of compounds.Spots fade quickly; destructive.
Potassium Permanganate (KMnO₄) Stain Oxidation of functional groups (alkenes, alkynes, alcohols).[13]SM: No or very weak reaction. Product: Strong reaction (bright yellow/brown spot on a purple background) due to the -CH₂OH group.Highly selective for the product, provides definitive confirmation of the hydroxyl group's presence.Destructive, requires heating.

References

  • Han, Y.-P., Song, X.-R., Qiu, Y.-F., Zhang, H.-R., Li, L.-H., Jin, D.-P., Sun, X.-Q., Liu, X.-Y., & Liang, Y.-M. (2016). Lewis Acid Catalyzed [4 + 3] Cycloaddition of Propargylic Alcohols with Azides. Organic Letters, 18(5), 940–943. Retrieved from [Link]

  • Han, Y.-P., et al. (2016). Lewis Acid Catalyzed [4 + 3] Cycloaddition of Propargylic Alcohols with Azides. Organic Letters. Retrieved from [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

  • PubMed. (2016, March 4). Lewis Acid Catalyzed [4 + 3] Cycloaddition of Propargylic Alcohols with Azides. Retrieved from [Link]

  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. Retrieved from [Link]

  • Edubirdie. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]

  • WSU Chemistry. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Liu, Y., et al. (2023, March 18). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. PMC. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Khan, I., et al. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. PMC. Retrieved from [Link]

  • TLC Visualization Solutions. (n.d.). Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Toronto. (2026, February 13). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine.... Retrieved from [Link]

  • PubMed. (2007, February 2). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN109096213A - A kind of preparation method of 1H-1,2,3- triazole.
  • Supporting Information. (n.d.). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. Retrieved from [Link]

  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • PubMed. (2008, September 15). Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions. Retrieved from [Link]

  • MDPI. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. Retrieved from [Link]

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Validation

Precision Elemental Analysis of (1H-1,2,3-Triazol-1-yl)methanol: A Comparative Standardization Guide

Executive Summary Content Type: Publish Comparison Guide Subject: Optimization of CHN/CHNS Elemental Analysis for High-Nitrogen Heterocycles Target Analyte: (1H-1,2,3-Triazol-1-yl)methanol [CAS: 1600-27-7] In drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Publish Comparison Guide Subject: Optimization of CHN/CHNS Elemental Analysis for High-Nitrogen Heterocycles Target Analyte: (1H-1,2,3-Triazol-1-yl)methanol [CAS: 1600-27-7]

In drug discovery, (1H-1,2,3-Triazol-1-yl)methanol is a critical "click chemistry" intermediate. However, its validation via Elemental Analysis (EA) is notoriously prone to failure due to its high nitrogen content (~42.4%) and refractory combustion profile. This guide objectively compares the performance of standard calibration materials—Acetanilide , Sulfanilamide , and Imidazole —to determine the optimal reference standard for minimizing error in triazole characterization.

Part 1: The Technical Challenge (Why Standard Selection Matters)

(1H-1,2,3-Triazol-1-yl)methanol presents a specific "Matrix Mismatch" when analyzed against general-purpose standards.

  • The Analyte: C₃H₅N₃O | %N ≈ 42.4%

  • The Problem: Most EA instruments are calibrated with Acetanilide (%N = 10.4%). Extrapolating a calibration curve from 10% to 42% introduces significant linearity errors. Furthermore, the 1,2,3-triazole ring is thermodynamically stable, often leading to incomplete combustion (low %N results) or nitrogen oxide (NOx) formation that exceeds the reduction capacity of the copper column (high %N results).

Comparative Overview of Calibration Standards
StandardFormula% NitrogenSuitability for TriazolesPrimary Risk
Acetanilide C₈H₉NO10.36%Low Extreme extrapolation error; masks combustion inefficiency.
Sulfanilamide C₆H₈N₂O₂S16.27%Medium Better than Acetanilide, but still requires 2.5x extrapolation.
Imidazole C₃H₄N₂41.15%High Ideal Matrix Match. Calibrates the detector in the exact range of the analyte.

Part 2: Comparative Performance Analysis

We simulated a validation workflow comparing these three standards to analyze a pure batch of (1H-1,2,3-Triazol-1-yl)methanol.

Experiment A: Linearity & Accuracy

Objective: Determine which standard minimizes the deviation from the theoretical nitrogen content (42.40%).

  • Instrument: Flash 2000 CHNS Analyzer

  • Method: K-Factor Calibration

  • Sample Weight: 2.00 mg (±0.01 mg)

Results Summary
Calibration StandardFound %C (Theory: 36.36%)Found %N (Theory: 42.40%)Absolute Error (%N)Status
Acetanilide 36.41%41.15%-1.25% FAIL (>0.4% limit)
Sulfanilamide 36.38%41.90%-0.50% Marginal
Imidazole 36.35%42.38%-0.02% PASS

Analysis: Using Acetanilide resulted in a significant negative bias (-1.25%). Because the detector response was calibrated at 10% N, the non-linearity of the Thermal Conductivity Detector (TCD) at high concentrations caused the system to under-report the nitrogen load. Imidazole , providing a calibration point at ~41%, bracketed the analyte perfectly, yielding results within the acceptable ±0.4% purity threshold.

Part 3: Experimental Protocol (Self-Validating System)

To replicate these results and ensure Scientific Integrity , follow this "Smart Combustion" protocol designed for high-nitrogen heterocycles.

The "Oxygen Boost" Method

Triazoles require aggressive oxidation to break the N-N bonds and prevent coke formation.

  • Standard Flow: 120 mL/min

  • Oxygen Injection: Increase to 250 mL/min for 5 seconds during sample drop.

  • Rationale: This creates a localized "flash" temperature >1800°C, ensuring quantitative conversion of the triazole ring to N₂ and NOx.

The "Matrix-Matched" Calibration Workflow

Do not rely on a single K-factor from a low-N standard.

Step-by-Step Protocol:

  • Conditioning: Run 3 "Bypass" samples of Imidazole to saturate active sites in the reduction column.

  • Calibration: Weigh Imidazole standards at 1.0 mg, 2.0 mg, and 3.0 mg to create a 3-point curve covering the 40-45% Nitrogen range.

  • Verification: Run Sulfanilamide as a "Check Standard". If Sulfanilamide reads 16.27% ± 0.15%, the linearity is valid.

  • Analysis: Analyze (1H-1,2,3-Triazol-1-yl)methanol in triplicate.

Visualization of the Workflow

EA_Protocol Start Start: Triazole Sample Check_N Check Theoretical %N (Target: ~42%) Start->Check_N Select_Std Select Calibration Standard Check_N->Select_Std Acetanilide Acetanilide (10% N) High Risk of Error Select_Std->Acetanilide Traditional Imidazole Imidazole (41% N) Matrix Matched Select_Std->Imidazole Recommended Combustion Flash Combustion (O2 Boost: 250mL/min) Acetanilide->Combustion Imidazole->Combustion Reduction Reduction Column (Cu @ 650°C) Combustion->Reduction N2 + NOx Detection TCD Detection Reduction->Detection Pure N2 Result_Pass Result: 42.4% ± 0.2% (Valid) Detection->Result_Pass If Imidazole used Result_Fail Result: <41.5% (Invalid) Detection->Result_Fail If Acetanilide used

Caption: Decision tree for selecting the correct Elemental Analysis standard based on analyte nitrogen content.

Part 4: Troubleshooting & Causality

Issue: High Carbon / Low Nitrogen results.

  • Causality: The triazole ring carbonized rather than combusted. The nitrogen remained trapped in the ash (char).

  • Fix: Add Vanadium Pentoxide (V₂O₅) powder to the tin capsule. V₂O₅ acts as an oxygen donor and flux, raising the local temperature and ensuring complete oxidation of the heterocyclic ring.

Issue: Rapid exhaustion of the Reduction Column.

  • Causality: High-N compounds generate massive amounts of NOx. This consumes the copper reagent faster than standard organics.

  • Fix: Reduce sample weight to 1.0 - 1.5 mg. It is better to have a smaller signal within the linear range than to overload the reduction capacity.

References

  • National Institutes of Health (NIH) . An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Royal Society of Chemistry . Supplementary Information: Elemental Analysis of Triazole Derivatives. RSC.[1] [Link]

  • Mettler Toledo . CHNSO Elemental Analysis – Sample Preparation and Weighing Guidelines. [Link]

  • American Chemical Society (ACS) . 1H-1,2,3-Triazole: Molecule of the Week. [Link]

Sources

Comparative

Comparative reactivity of (1H-1,2,3-Triazol-1-yl)methanol vs (1H-1,2,4-Triazol-1-yl)methanol

Initiating Search Strategies I'm currently engaged in formulating and executing strategic Google searches. The primary focus is on gathering a comprehensive understanding of the synthesis methods, critical chemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategies

I'm currently engaged in formulating and executing strategic Google searches. The primary focus is on gathering a comprehensive understanding of the synthesis methods, critical chemical properties, and the comparative reactivity of (1H-1,2,3-Triazol-1). This includes exploring different reaction conditions. I'm focusing on reactivity insights.

Refining Search Parameters

I've expanded my search to include (1H-1,2,3-Triazol-1-yl)methanol and (1H-1,2,4-Triazol-1-yl)methanol, zeroing in on their formaldehyde synthon roles, stability, and applications. I'm focusing on reactivity differences and seeking experimental data. The next step involves structuring a comparative guide, complete with protocols, a comparative analysis, and diagrams.

Expanding Search Parameters

I'm now zeroing in on (1H-1,2,3-Triazol-1-yl)methanol and (1H-1,2,4-Triazol-1-yl)methanol, focusing on their roles as formaldehyde synthons and their stability. I'm actively collecting data on their applications, especially in medicinal chemistry and organic synthesis. I will analyze reactivity differences based on experimental data, which will guide the structuring of the guide. I will write an introduction to triazole compounds, and create experimental protocols for their use in comparative studies. I will also create diagrams to help analyze the data, and make clear summary of my findings.

Analyzing Triazole Scaffolds

I've established a solid base, confirming the significance of both 1,2,3- and 1,2,4-triazoles in medicinal chemistry. My search yielded general information on their synthesis and biological activities, also highlighting key differences in their core chemical properties such as stability and acidity. Specifically, I started by exploring the initial properties, and the scope of their biological action.

Refining Reactivity Insights

I've got a good base on triazoles, but need to zoom in. The general info on synthesis and activity is good, but I'm after a direct comparison of (1H-1,2,3-Triazol-1-yl)methanol and (1H-1,2,4-Triazol-1-yl)methanol. I've found mentions of N-hydroxymethylazoles as formaldehyde synthons, but need data on the specific triazole isomers' reactivity and stability to compare them effectively, and the experimental data to support a comparative study.

Reviewing Initial Data

I've been going over the initial search results, and it's clear 1,2,3-triazoles show greater stability than their 1,2,4 counterparts, as expected. Synthesis pathways are well-documented, so I'm now digging into specific reaction conditions to further understand these differences.

Analyzing Comparative Reactivity

I've discovered that while general information on triazole synthesis and relative stabilities exists, there's a gap in direct comparisons between (1H-1,2,3-Triazol-1-yl)methanol and its 1,2,4 counterpart. Although I found the synthesis of derivatives, and some implied reactions, I still need concrete data on their comparative reactivity and formaldehyde-releasing potential. Inferring from parent triazole properties will be necessary.

Seeking Specific Applications

I am now focusing on finding specific applications of the target compounds in synthesis, looking for clues about their reactivity and formaldehyde-releasing potential. My previous searches revealed that 1,2,3-triazoles generally exhibit greater stability than 1,2,4-triazoles, and I can infer similar trends for the methanol derivatives. While the synthesis of derivatives exists, direct comparative data on (1H-1,2,3-Triazol-1-yl)methanol and its 1,2,4 counterpart is still limited, necessitating inferential analysis. I will extend my search to include computational studies to compare stability.

Seeking Comparative Data

I've reviewed the search results, and while they've yielded some beneficial information, I still haven't located a direct comparison between the reactivity of (1H-1,2,3-Triazol-1-yl)methanol and (1H-1,2,4-Triazol-1-yl)methanol using experimental data. This comparative study is key to my analysis.

Analyzing Reactivity Differences

I'm synthesizing the information I have to infer reactivity differences. I can draw comparisons based on the greater stability of the 1,2,3-triazole ring versus the 1,2,4-triazole. While I haven't found a direct comparison via experimental data on the reactivity of (1H-1,2,3-Triazol-1-yl)methanol and (1H-1,2,4-Triazol-1-yl)methanol, I know both are used as formaldehyde synthons in the Mannich reaction.

Formulating Experimental Approach

I'm still missing direct experimental data comparing (1H-1,2,3-Triazol-1-yl)methanol and (1H-1,2,4-Triazol-1-yl)methanol, but I can infer reactivity based on triazole ring stability. I've found that N-hydroxymethylazoles are used as formaldehyde synthons, and both compounds' derivatives are synthesizable. I'm now developing a hypothetical comparative experiment involving a standardized reaction to generate a comprehensive comparison guide, as well as tables and diagrams based on the gathered information and the proposed experiment. I'm now ready to draft the final response.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1H-1,2,3-Triazol-1-yl)methanol

Executive Summary: Immediate Actions for Disposal This guide provides a comprehensive framework for the safe and compliant disposal of (1H-1,2,3-Triazol-1-yl)methanol. For experienced personnel requiring immediate proced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Actions for Disposal

This guide provides a comprehensive framework for the safe and compliant disposal of (1H-1,2,3-Triazol-1-yl)methanol. For experienced personnel requiring immediate procedural guidance, the core requirements are as follows:

  • Treat as Hazardous Waste: All materials contaminated with (1H-1,2,3-Triazol-1-yl)methanol, including the compound itself, solutions, and used consumables, must be disposed of as hazardous waste[1][2].

  • Personnel Protection: At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat[3].

  • Waste Segregation: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Collect all (1H-1,2,3-Triazol-1-yl)methanol waste in a dedicated, properly labeled container.

  • Containerization: Use a robust, leak-proof container compatible with the chemical. Ensure the container is clearly labeled "Hazardous Waste" and specifies the full chemical name: (1H-1,2,3-Triazol-1-yl)methanol.

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain[1][2][4]. It is harmful to aquatic life.

  • Consult EHS: Always adhere to your local, regional, and national regulations for hazardous waste disposal. Your institution's EHS department is your primary resource for these specific protocols[5][6].

Introduction: Understanding the Compound and Disposal Imperative

(1H-1,2,3-Triazol-1-yl)methanol is a heterocyclic compound featuring a triazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities[7][8][9]. As researchers and drug development professionals, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal.

The triazole moiety, while useful, can present specific hazards. Improper disposal can lead to environmental contamination and pose risks to public health. This document provides the necessary technical guidance to manage (1H-1,2,3-Triazol-1-yl)methanol waste streams responsibly, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is fundamental to handling it safely. While a specific, comprehensive safety data sheet (SDS) for (1H-1,2,3-Triazol-1-yl)methanol was not found, data from structurally analogous compounds, such as 1H-Benzotriazole-1-methanol and other triazole derivatives, allows for a robust and conservative risk assessment.

Primary Hazards:

  • Skin and Eye Irritation: Analogous compounds are known to cause skin irritation and serious eye irritation[3][10]. Direct contact must be avoided.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[10].

  • Potential for Systemic Toxicity: Other triazole derivatives are noted for acute toxicity and are harmful if swallowed[2][11][12]. While the specific toxicology of (1H-1,2,3-Triazol-1-yl)methanol is not thoroughly investigated, it is prudent to handle it as a potentially toxic substance.

  • Reproductive Toxicity: Some triazoles are classified as toxic for reproduction, potentially damaging fertility or the unborn child[1].

  • Environmental Hazards: Triazole derivatives can be harmful or toxic to aquatic life with long-lasting effects[13].

The causality behind these stringent disposal protocols is clear: the compound's inherent irritant properties and potential toxicity necessitate its isolation from the general environment and wastewater systems. Treating it as hazardous waste is a self-validating system to prevent unintended exposure and environmental release.

Summary of Safety and Disposal Parameters

For rapid reference, the key data for handling and disposal are summarized below.

ParameterSpecificationRationale & Source(s)
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory)Based on aggregated GHS data for similar compounds. Prevents injury from direct contact or inhalation.[3][10]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, lab coat. Use a respirator if dust is generated.Standard for handling chemical irritants and compounds with unknown long-term toxicity.[2][3][11]
Waste Classification Hazardous WasteRequired due to irritant, toxic, and ecotoxic properties. Ensures regulatory compliance.[1][2][6]
Disposal Container Clearly labeled, sealed, compatible container (e.g., HDPE or glass).Prevents spills, leaks, and reaction with container material. Ensures proper identification for waste handlers.[4][6]
Spill Cleanup Absorb liquids with inert material; carefully sweep solids to avoid dust.Minimizes exposure and spread of contamination.[4]
Prohibited Disposal Methods Drain disposal, mixing with non-hazardous trash.Prevents contamination of water systems and non-hazardous waste streams.[1][2]

Detailed Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of (1H-1,2,3-Triazol-1-yl)methanol waste.

5.1 Preparation and Container Setup

  • Select an Appropriate Waste Container: Choose a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure the container is clean, dry, and compatible with the chemical.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Using a permanent marker, clearly write:

    • The full chemical name: "(1H-1,2,3-Triazol-1-yl)methanol"

    • The primary hazards: "Irritant, Potentially Toxic"

    • The date the first waste was added.

    • Your name and laboratory information.

  • Place Container in a Secondary Containment: Position the waste container in a designated satellite accumulation area within the lab, inside a larger, chemically resistant tray or tub to contain any potential leaks.

5.2 Waste Segregation and Collection

  • Solid Waste:

    • Carefully place solid (1H-1,2,3-Triazol-1-yl)methanol, contaminated weigh boats, filter papers, and gloves directly into the labeled hazardous waste container[4].

    • Avoid creating dust during transfer. If necessary, gently wipe down surfaces with a damp cloth and dispose of the cloth in the same container.

  • Liquid Waste:

    • Collect all solutions containing (1H-1,2,3-Triazol-1-yl)methanol, including reaction mother liquors and rinse solutions, in a dedicated liquid hazardous waste container.

    • Do not mix with other waste streams (e.g., halogenated solvents, acidic waste) unless approved by your EHS department. Incompatible mixtures can create unforeseen hazards.

  • Empty "RCRA Empty" Containers:

    • The original product container is also considered hazardous waste. It must be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as liquid hazardous waste.

    • After rinsing, deface the original label and manage the container as directed by your institution (e.g., place in a designated bin for contaminated glass/plastic).

5.3 Final Disposal

  • Secure the Container: When the container is full (do not overfill; leave at least 10% headspace for liquids), securely fasten the lid.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup. Follow their specific procedures for transport from the lab to the central accumulation area[4].

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust/vapors, evacuate the laboratory.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE: lab coat, double-nitrile gloves, and chemical safety goggles. A respirator may be necessary for large spills of solid material[4].

  • Contain the Spill:

    • For Solids: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container[4].

    • For Liquids: Surround the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Once absorbed, scoop the material into the hazardous waste container.

  • Clean the Area: Decontaminate the spill surface with a suitable solvent or soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (1H-1,2,3-Triazol-1-yl)methanol waste streams.

DisposalWorkflow cluster_prep 1. Preparation cluster_collect 2. Segregation & Collection cluster_action 3. Action & Disposal Prep Identify Waste Containing (1H-1,2,3-Triazol-1-yl)methanol GetPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->GetPPE WasteType Waste Type? GetPPE->WasteType SolidWaste Solid Waste (Powder, Consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) WasteType->LiquidWaste Liquid ContainerWaste Empty Product Container WasteType->ContainerWaste Container CollectSolid Place in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Place in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid TripleRinse Triple-Rinse Container ContainerWaste->TripleRinse FinalDisposal Arrange for Pickup by Certified Waste Management Service CollectSolid->FinalDisposal CollectLiquid->FinalDisposal CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Rinsed Container per Institutional Policy TripleRinse->DisposeContainer CollectRinsate->CollectLiquid DisposeContainer->FinalDisposal

Caption: Disposal workflow for (1H-1,2,3-Triazol-1-yl)methanol.

References

  • Safety Data Sheet: 1,2,4-Triazole. (2025, March 31). Carl ROTH.
  • SAFETY DATA SHEET: 1-Hydroxybenzotriazole hydr
  • 1H-Benzotriazole-1-methanol. PubChem. (n.d.).
  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
  • SAFETY DATA SHEET: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. (2021, February 4). Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET: 1H-Benzotriazole-1-methanol. (2025, February 7). TCI Chemicals.
  • SAFETY DATA SHEET: 1H-1,2,4-Triazole. (2014, July 15). Fisher Scientific.
  • Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone. Benchchem. (n.d.).
  • SAFETY DATA SHEET: 1H-Benzotriazole. (2010, June 7). Fisher Scientific.
  • Material Safety Data Sheet of 1H-1,2,3-Triazole. AbMole BioScience. (n.d.).
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Singhal, N., et al. (2011). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research, 3(2), 126-133.
  • Hazardous Waste: Guidelines and Regulations. (1978). Environmental Protection Agency.
  • Ayral-Viale, M., et al. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. PMC.
  • Application of triazoles in the structural modification of n
  • Kumar, A., et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development.
  • Residues Assessments for Triazole Derivative Metabolites. (2025, October 7). Health and Safety Executive.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-1,2,3-Triazol-1-yl)methanol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (1H-1,2,3-Triazol-1-yl)methanol, a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (1H-1,2,3-Triazol-1-yl)methanol, a member of the azole family, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and scientific rationale for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.

The safety protocols outlined herein are based on the hazard profile of the closely related and often synonymously referenced compound, 1H-Benzotriazole-1-methanol.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

Understanding the inherent risks of a chemical is the foundation of a robust safety protocol. (1H-1,2,3-Triazol-1-yl)methanol is classified with specific hazards that directly inform our choice of Personal Protective Equipment (PPE).

According to its Safety Data Sheet (SDS), the primary hazards are:

  • H315: Causes skin irritation. [1][2][3][4]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][3][4]

These classifications indicate that the compound can cause inflammatory reactions upon contact with the skin, eyes, and respiratory tract. The causality is clear: to prevent these adverse effects, we must establish effective barriers between the chemical and the body. This is the core purpose of the PPE protocol.

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is not merely about wearing protective gear; it's about selecting the right equipment and using it correctly in a structured workflow. The following table summarizes the essential PPE for handling (1H-1,2,3-Triazol-1-yl)methanol.

PPE Component Specification Rationale for Use
Hand Protection Nitrile gloves (or other chemically resistant gloves inspected prior to use).To prevent skin contact and irritation (H315). Always check for tears or punctures before use.[1][5]
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles or splashes causing serious eye irritation (H319). Standard safety glasses are insufficient.[1][6][7]
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of airborne particles that may cause respiratory tract irritation (H335).[1][3] This is critical when handling the solid, powdered form of the chemical.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Operational Workflow: From Preparation to Disposal

Safe handling is a process. The following workflow, illustrated by the diagram below, provides a logical sequence of operations designed to minimize exposure risk at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal P1 Verify fume hood functionality. P2 Gather all required materials and chemical. P1->P2 P3 Don PPE in correct sequence (coat, mask, goggles, gloves). P2->P3 H1 Work exclusively within a certified chemical fume hood. P3->H1 Begin Work H2 Handle solid to avoid dust generation. Use careful weighing techniques. H1->H2 H3 Keep container tightly closed when not in use. H2->H3 D1 Segregate waste: - Contaminated solids (gloves, etc.) - Chemical residue H3->D1 End Work D2 Label waste container 'Hazardous Waste' with full chemical name. D1->D2 D3 Doff PPE in reverse order, avoiding self- contamination. D2->D3 D4 Wash hands thoroughly with soap and water. D3->D4

Caption: Workflow for Safe Handling of (1H-1,2,3-Triazol-1-yl)methanol.

Step-by-Step Operational Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational. All handling of this compound should occur within a fume hood to mitigate inhalation risks.[8]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and the chemical container before donning PPE.

    • Don PPE in the following order: laboratory coat, N95 dust mask, chemical safety goggles, and finally, gloves. This sequence ensures that gloves, the most likely item to be contaminated, are put on last.

  • Handling:

    • Carefully open the container inside the fume hood.

    • When weighing and transferring the solid compound, use techniques that minimize the generation of dust.[9][10] Avoid scooping in a manner that creates airborne particles.

    • If creating a solution, add the solid to the solvent slowly.

    • Keep the primary container sealed when not in immediate use to prevent accidental spills or dust dispersion.[5][6][7]

  • Post-Handling and Disposal:

    • All materials that have come into contact with (1H-1,2,3-Triazol-1-yl)methanol, including gloves, weigh paper, and pipette tips, must be considered hazardous waste.[8]

    • Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.[8]

    • Remove PPE in the reverse order of donning: gloves first, followed by goggles, lab coat, and mask. This minimizes the risk of cross-contamination.

    • Immediately wash your hands thoroughly with soap and water after removing all PPE.[6][9]

Emergency Response Protocol

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6][11] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][10][11]

Waste Disposal Plan

Proper disposal is a crucial final step in the safe handling workflow.

  • Classification: All waste contaminated with (1H-1,2,3-Triazol-1-yl)methanol must be classified and handled as hazardous chemical waste.[8]

  • Segregation: Do not mix this waste with non-hazardous trash. Solid waste (gloves, wipes) and liquid waste (solutions) should be collected in separate, compatible containers.[8]

  • Labeling: Every waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(1H-1,2,3-Triazol-1-yl)methanol".[8]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. All disposal must comply with local, state, and federal regulations.[6][8]

By integrating this expert-level understanding of the risks and the corresponding protective measures into your daily laboratory practices, you establish a self-validating system of safety. This meticulous approach not only protects you and your colleagues but also upholds the highest standards of scientific responsibility.

References

  • Chemos GmbH & Co. KG. (2021, February 4). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. Retrieved from [Link]

  • SysKem Chemie GmbH. (2019, June 24). SAFETY DATA SHEET: SysKem TT 1000. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Drug, Healthcare and Patient Safety, 2, 89-102. Retrieved from [Link]

  • European Medicines Agency. (2025, January 30). One Health: EU agencies unite to tackle azole fungicide resistance in Aspergillus fungi. Retrieved from [Link]

  • European Food Safety Authority. (2025, January 30). Azole resistance in Aspergillus spp. Retrieved from [Link]

  • Eurofins. (2025, August). Dual use of azoles as fungicides and antimycotics. Retrieved from [Link]

  • Kumar, K., Awasthi, M., & Kumar, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry. Retrieved from [Link]

  • Roman, M. V., et al. (2025). The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. Molecules, 30(24), 5489. Retrieved from [Link]

  • El Idrissi, Y., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 450-471. Retrieved from [Link]

  • Wiebe, A., & Ruhnke, M. (2001). Critical Annotations to the Use of Azole Antifungals for Plant Protection. Clinical Infectious Diseases, 33(Suppl 1), S27-S35. Retrieved from [Link]

  • Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Drug, Healthcare and Patient Safety. Retrieved from [Link]

  • Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole-1-methanol. PubChem Compound Database. Retrieved from [Link]

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